(R)-2-Butyloctanoic acid chemical structure and properties
This technical guide provides an in-depth analysis of (R)-2-Butyloctanoic acid, focusing on its structural utility in drug delivery, specifically for albumin-binding technologies and metabolic stabilization of peptide th...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide provides an in-depth analysis of (R)-2-Butyloctanoic acid, focusing on its structural utility in drug delivery, specifically for albumin-binding technologies and metabolic stabilization of peptide therapeutics.
Functional Lipid Architectures in Drug Delivery & Half-Life Extension[1][2][3]
Executive Summary
(R)-2-Butyloctanoic acid (CAS: 27610-92-0 for racemic; specific enantiomer references vary) is a branched-chain fatty acid (BCFA) characterized by a C12 backbone with a specific alpha-substitution. Unlike linear fatty acids (e.g., Lauric acid, C12:0), the 2-butyl substitution introduces a chiral center at the
-carbon and significantly alters the physicochemical and metabolic profile of the molecule.
In pharmaceutical development, this lipid moiety is critical for "Lipidation Technology" —a strategy used to modify peptide drugs (e.g., GLP-1 agonists, insulin analogs). The branched structure serves a dual purpose:
Albumin Binding: It facilitates non-covalent binding to Human Serum Albumin (HSA), creating a depot effect in the bloodstream.
Metabolic Shielding: The
-branch sterically hinders -oxidation enzymes, significantly prolonging the biological half-life of the conjugated payload compared to linear fatty acid conjugates.
Chemical Identity & Physicochemical Properties[4][5][6][7]
Structural Analysis
The molecule consists of an octanoic acid chain with a butyl group attached at the C2 position. This creates a "Y-shaped" hydrophobic tail.
Stereochemistry: The (R)-enantiomer is often preferred in biological systems to probe specific steric interactions within albumin binding pockets (Sudlow Site II) or to maximize metabolic resistance.
Key Properties Table[6]
Property
Value / Characteristic
Relevance to Drug Development
Physical State
Colorless Oil (at 25°C)
Liquid state aids in LNP formulation and solubility compared to solid linear C12 (Lauric acid, mp 43°C).
Boiling Point
~230°C (at 760 mmHg)
High thermal stability for synthesis.
Lipophilicity (LogP)
4.33 (Predicted)
Optimal range for HSA binding (requires LogP > 3).
pKa
4.82 ± 0.40
Exists as an anion (carboxylate) at physiological pH (7.4), essential for electrostatic interaction with HSA Lysine residues.
Solubility
DMSO, Ethanol, Chloroform
Highly soluble in organic synthesis solvents; insoluble in water (<2 mg/L).
Density
0.887 g/mL
Typical for medium-chain lipids.
Synthesis & Manufacturing Methodologies
Producing the specific (R)-enantiomer requires asymmetric synthesis or resolution, as the standard industrial route (Malonic Ester Synthesis) yields a racemate.
Route A: Industrial Racemic Synthesis (Base)
The scalable route involves the alkylation of diethyl malonate.
Step 1 (Acylation): Attachment of Octanoic acid to the auxiliary.
Step 2 (Asymmetric Alkylation): Deprotonation with NaHMDS at -78°C forms the Z-enolate, which is alkylated with Butyl iodide. The steric bulk of the auxiliary forces the electrophile to approach from the unhindered face, setting the (R)-stereocenter.
Step 3 (Cleavage): Hydrolysis with LiOH/H2O2 yields (R)-2-Butyloctanoic acid and recovers the auxiliary.
Visualization: Synthesis Workflow
Caption: Figure 1. Evans Asymmetric Synthesis pathway ensuring high enantiomeric purity of the (R)-isomer.
Functional Application: Albumin Binding & Pharmacokinetics[8]
The primary utility of (R)-2-Butyloctanoic acid in drug development is as a half-life extender .
The Albumin Depot Principle
Human Serum Albumin (HSA) is the most abundant protein in plasma (~600
M). It possesses multiple hydrophobic binding pockets (Sudlow Site I and II).
Mechanism: When a peptide drug (e.g., a GLP-1 analog) is conjugated with 2-butyloctanoic acid, the lipid tail inserts into the hydrophobic crevices of HSA.
Effect: This binding increases the molecular weight of the complex (~67 kDa), preventing renal filtration (cutoff ~45 kDa) and protecting the peptide from enzymatic degradation by DPP-IV or neutral endopeptidases.
The "Alpha-Branch" Metabolic Advantage
Why use 2-Butyloctanoic (Branched) instead of Dodecanoic (Linear)?
Beta-Oxidation Blockade: Mitochondrial
-oxidation requires the formation of a trans-double bond between the and carbons.
Steric Hindrance: The butyl group at the
-position sterically hinders the Acyl-CoA Dehydrogenase enzyme. The molecule cannot easily enter the standard -oxidation spiral.
Result: The lipid tail is not rapidly metabolized as fuel, ensuring the drug-lipid conjugate remains intact in circulation for a longer duration.
Visualization: Mechanism of Action
Caption: Figure 2.[2][3] Mechanism of half-life extension via Albumin binding and metabolic resistance.
Analytical Characterization Protocols
To ensure the integrity of (R)-2-Butyloctanoic acid as a raw material for GMP synthesis, the following protocols are recommended.
Enantiomeric Purity (Chiral HPLC)
Distinguishing the (R) from the (S) enantiomer is critical, as biological systems are chiral.
Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).
Mobile Phase: Hexane : Isopropanol (98:2) with 0.1% TFA.
Detection: UV at 210 nm (Carboxyl absorption).
Derivatization: Often requires conversion to an amide (e.g., with benzylamine) to enhance UV detection and chiral recognition if direct acid analysis is poor.
Purity & Structure Confirmation
1H NMR (CDCl3): Look for the characteristic multiplet of the chiral methine proton (
-H) at ~2.3-2.4 ppm. The distinct methyl triplets of the butyl vs. octyl chains may overlap but integration should sum correctly.
GC-MS: Derivatize to methyl ester (using Diazomethane or TMS-diazomethane). Look for molecular ion (
Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of mists.
Storage: Store at room temperature in tightly sealed containers. Stable under normal conditions, but avoid strong oxidizers.
Toxicity: Generally low systemic toxicity for fatty acids, but the branched nature suggests slower clearance. Not classified as a carcinogen or mutagen.
References
ChemicalBook. (2024). 2-Butyloctanoic acid Properties and Suppliers (CAS 27610-92-0).Link
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 33970, 2-Butyloctanoic acid.Link
Zou, P., et al. (2025). Albumin-binding as a universal strategy for half-life extension. ResearchGate Review. Link
Spector, A. A. (1975). Fatty acid binding to plasma albumin.[4][5][6][7] Journal of Lipid Research. Link
Evans, D. A., et al. (1982). Enantioselective alkylation of chiral oxazolidinone enolates. Journal of the American Chemical Society. (Foundational reference for the synthesis protocol described in Section 3.2).
An In-depth Technical Guide on the Physical and Chemical Properties of 2-Butyloctanoic Acid
For Researchers, Scientists, and Drug Development Professionals Core Concepts: An Introduction to 2-Butyloctanoic Acid 2-Butyloctanoic acid (CAS 27610-92-0) is a C12 carboxylic acid distinguished by a butyl group at the...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Core Concepts: An Introduction to 2-Butyloctanoic Acid
2-Butyloctanoic acid (CAS 27610-92-0) is a C12 carboxylic acid distinguished by a butyl group at the alpha-carbon position.[1] This branching differentiates it from its linear isomer, lauric acid, imparting unique steric and electronic properties that significantly influence its physicochemical behavior and biological interactions. A foundational understanding of these properties is critical for its effective application.
Physicochemical Profile
The efficacy and behavior of 2-butyloctanoic acid in both laboratory and industrial settings are dictated by its physical and chemical properties. These characteristics govern its solubility, reactivity, and potential interactions within biological systems.
Physical Properties
Key physical data for 2-butyloctanoic acid are summarized below. This information is vital for formulation development, reaction engineering, and predicting its behavior in biological contexts.
The chemical nature of 2-butyloctanoic acid is primarily defined by its carboxylic acid functional group, with the branched alkyl chain also contributing to its overall reactivity profile.
Acidity (pKa): The predicted pKa of 2-butyloctanoic acid is approximately 4.82.[2][4] This value, typical for a weak carboxylic acid, is fundamental to understanding its degree of ionization across different pH environments, a critical consideration in pharmaceutical formulation and physiological modeling.
Reactivity: The carboxylic acid moiety enables 2-butyloctanoic acid to participate in standard reactions such as esterification and amidation.[7] The steric hindrance introduced by the alpha-butyl group may influence the kinetics of these transformations when compared to linear fatty acids. It is stable but incompatible with strong oxidizing agents.[2][4][5]
Synthesis and Manufacturing
The controlled synthesis of 2-butyloctanoic acid is essential for its availability for research and commercial purposes. A prevalent and effective method is the malonic ester synthesis, which facilitates the precise construction of the carbon framework.
Malonic Ester Synthesis Workflow
This classical organic synthesis route offers a reliable pathway to 2-butyloctanoic acid. The rationale behind this multi-step process is the sequential and controlled alkylation of a stabilized carbanion.
Caption: Synthetic pathway for 2-butyloctanoic acid via malonic ester synthesis.
Experimental Protocol: A Self-Validating System
Enolate Formation: Diethyl malonate is deprotonated with a strong base, such as sodium ethoxide, to generate a stabilized enolate. This step is foundational as it creates the nucleophilic species required for alkylation.
First Alkylation: The enolate is reacted with a primary alkyl halide, butyl bromide, via an Sₙ2 reaction. The choice of a primary halide is critical to maximize the yield of the substitution product over potential elimination side reactions.
Second Alkylation: The monoalkylated ester is subjected to a second deprotonation-alkylation sequence using sodium ethoxide and hexyl bromide to introduce the second alkyl chain.
Hydrolysis and Decarboxylation: The resulting dialkylated malonic ester undergoes acidic hydrolysis, followed by thermal decarboxylation, to yield the final 2-butyloctanoic acid product. Each stage of this protocol should be followed by appropriate purification techniques, such as extraction and distillation, to ensure the integrity of the intermediates and the final compound.
Applications in Drug Development and Other Industries
The distinct branched structure of 2-butyloctanoic acid confers properties that are highly valuable in drug development and other industrial sectors.
Pharmaceutical Intermediate: It serves as a versatile building block in the synthesis of novel pharmaceutical compounds and other specialty chemicals.[2]
Cosmetics and Personal Care: Due to its properties, it is used as a cleansing agent, surfactant, and emulsifier in the formulation of products like creams, lotions, and shampoos.[2][8] In this context, it helps to create stable mixtures of oil and water.[8]
Spectroscopic Characterization
The unambiguous identification and quality assessment of 2-butyloctanoic acid rely on a combination of spectroscopic methods that provide a detailed molecular fingerprint.
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum of a similar molecule, butanoic acid, shows characteristic signals for the acidic proton, and the protons on the alpha, beta, and gamma carbons, with predictable splitting patterns based on the n+1 rule.[9] One would expect a similar, albeit more complex, spectrum for 2-butyloctanoic acid.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will provide distinct signals for each unique carbon environment within the molecule, including the carbonyl carbon and the carbons of the alkyl chains.
IR (Infrared) Spectroscopy: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching absorption from approximately 2400 to 3600 cm⁻¹, which is a result of strong hydrogen bonding.[10] A sharp and strong C=O stretching absorption is also expected around 1710 cm⁻¹.
Mass Spectrometry (MS): Mass spectrometry of butanoic acid reveals a molecular ion peak and characteristic fragmentation patterns.[11][12] For 2-butyloctanoic acid, a molecular ion peak at m/z 200 would be expected, along with fragments corresponding to the cleavage of the alkyl chains.
Safety and Handling
2-Butyloctanoic acid is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][4] It is recommended to handle this chemical in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[4][13][14] In case of contact with eyes, rinse cautiously with water for several minutes.[4][14] If on skin, wash with plenty of water.[4][13] Contaminated clothing should be removed and washed before reuse.[13] Store in a dry, well-ventilated place with the container tightly closed.[2][4][13] For detailed safety information, always consult the latest Safety Data Sheet (SDS).[13][14]
References
LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. Retrieved from [Link]
The Good Scents Company. (n.d.). 2-octyl butyrate butanoic acid, 2-ethylhexyl ester. Retrieved from [Link]
Hindawi. (n.d.). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Retrieved from [Link]
National Center for Biotechnology Information. (2024, March 4). Butyric acid and prospects for creation of new medicines based on its derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Butyloctanoic acid. PubChem. Retrieved from [Link]
COSMILE Europe. (n.d.). BUTYLOCTANOIC ACID. Retrieved from [Link]
Papaws. (2026, January 24). R&D Spotlight: 2-Butynoic Acid as a Synthon in Novel Pharmaceutical Discovery. Retrieved from [Link]
Doc Brown's Advanced Organic Chemistry Revision Notes. (n.d.). low/high resolution 1H proton nmr spectrum of butanoic acid. Retrieved from [Link]
YouTube. (2024, June 17). CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Chegg.com. (2022, May 12). Solved butanoic acid: 1. Analyze the 'H-NMR spectrum of. Retrieved from [Link]
(R)-2-Butyloctanoic Acid: Technical Guide to Discovery, Synthesis, and Pharmacology
This is an in-depth technical guide on (R)-2-Butyloctanoic Acid , a critical chiral lipid intermediate in medicinal chemistry. Executive Summary (R)-2-Butyloctanoic acid (CAS: 27610-92-0 for racemate; specific enantiomer...
Author: BenchChem Technical Support Team. Date: February 2026
This is an in-depth technical guide on (R)-2-Butyloctanoic Acid , a critical chiral lipid intermediate in medicinal chemistry.
Executive Summary
(R)-2-Butyloctanoic acid (CAS: 27610-92-0 for racemate; specific enantiomer often custom-synthesized) is a branched-chain fatty acid (BCFA) that serves as a privileged lipophilic scaffold in drug discovery.[1] Unlike its industrial racemic counterpart (Isocarb 12), which is used primarily as a surfactant, the pure (R)-enantiomer has emerged as a high-value intermediate in the design of Peptide Deformylase (PDF) inhibitors (e.g., VRC3375) and neuroprotective agents targeting S100B (analogs of Arundic Acid/ONO-2506). This guide details the molecule’s transition from a simple surfactant component to a precision tool in asymmetric synthesis and targeted therapy.
Part 1: Chemical Identity & Structural Significance[1]
Molecular Architecture
The molecule consists of an octanoic acid backbone substituted at the
-position (C2) with a butyl group. This substitution creates a chiral center, resulting in two enantiomers: (R) and (S).
Feature
Specification
IUPAC Name
(2R)-2-Butyloctanoic acid
Molecular Formula
C₁₂H₂₄O₂
Molecular Weight
200.32 g/mol
Chiral Center
C2 (-carbon)
LogP (Calc)
~4.3 (Highly Lipophilic)
Key Structural Motif
-Branched Carboxylic Acid
The "Chiral Switch" Importance
In biological systems, the configuration at C2 is critical:
Enzyme Binding: In metalloenzymes like PDF, the (R)-configuration directs the long alkyl tail into a specific hydrophobic pocket (P1'), maximizing van der Waals interactions.
Neuroprotection: As an analog of Arundic Acid ((R)-2-propyloctanoic acid), the (R)-2-butyloctanoic acid variant exhibits distinct pharmacokinetics and S100B modulation profiles.[1] The (S)-enantiomer is often less active or metabolically distinct.[1]
Part 2: Historical Discovery & Synthesis Evolution
From Industrial Surfactants to Chiral Probes (1970s–1990s)
Historically, 2-butyloctanoic acid was known only as a component of the Guerbet reaction , an industrial process condensing two alcohols (e.g., hexanol) to form branched alcohols and acids. These racemic mixtures were used as lubricants and emollients.[1]
The Pivot: The discovery of Valproic Acid (2-propylpentanoic acid) as an anticonvulsant sparked interest in branched acids.
The Breakthrough: In the 1990s, Ono Pharmaceutical identified Arundic Acid (ONO-2506) as a potent inhibitor of S100B synthesis in astrocytes. This triggered extensive SAR (Structure-Activity Relationship) studies, identifying the (R)-configuration and the alkyl chain length (propyl vs. butyl) as determinants of blood-brain barrier penetration and potency.
The Peptide Deformylase (PDF) Era (2000s)
With the rise of antibiotic resistance, researchers targeted bacterial PDF. The "2-butyl" motif became a standard "warhead" anchor.[1]
VRC3375 Discovery: Researchers at Versicor (now part of Pfizer/others) utilized the (R)-2-butylsuccinic scaffold (structurally derived from (R)-2-butyloctanoic acid logic) to create VRC3375 , a nanomolar inhibitor of PDF.[1] The lipophilic tail anchors the drug in the ribosome exit tunnel, preventing bacterial protein maturation.
Part 3: Biological Mechanism & Pharmacological Context[1][4]
Mechanism 1: S100B Modulation (Neuroprotection)
In acute ischemic stroke, astrocytes overproduce S100B, a calcium-binding protein that drives neuroinflammation.[1]
Action: (R)-2-Butyloctanoic acid (and its propyl homolog) enters astrocytes and negatively regulates the mRNA stability or transcription of S100B.
Result: Reduced microglial activation and delayed infarct expansion.[1]
Mechanism 2: PDF Inhibition (Antibacterial)
Bacterial PDF removes the N-formyl group from nascent proteins.[1][2]
Binding Mode: The carboxylic acid (or hydroxamate derivative) chelates the active site Fe²⁺/Ni²⁺. The (R)-2-butyl chain inserts into the hydrophobic S1' pocket , acting as a "molecular anchor."[1]
Selectivity: Human mitochondria also have PDF, but the specific dimensions of the bacterial S1' pocket favor the (R)-2-butyloctanoic scaffold, providing a therapeutic window.
Figure 1: Dual pharmacological pathways of (R)-2-Butyloctanoic acid derivatives.
Part 4: Experimental Protocols (Synthesis & Validation)
Add NaHMDS (1.1 eq) to form the (Z)-enolate.[1] The lithium coordinates with the carbonyls, locking the conformation.
Add Butyl iodide (excess).[1] The bulky benzyl group on the auxiliary blocks one face of the enolate, forcing the butyl group to attack from the re-face (or si-face depending on specific auxiliary choice, yielding the (R)-isomer).
Observation: The reaction mixture turns yellow/orange.[1] Stir at -78°C for 4h, then warm to RT.
Chiral Cleavage (Hydrolysis):
Dissolve the alkylated intermediate in THF/H₂O (3:1).
Add LiOH (2 eq) and H₂O₂ (4 eq) at 0°C. (Peroxide aids in cleaving the steric hindered amide without racemization).
*Note: PDF inhibition data refers to the hydroxamate derivative VRC3375 utilizing this tail.
Part 5: Future Outlook
The relevance of (R)-2-butyloctanoic acid is shifting from a "simple lipid" to a precision linker in PROTACs (Proteolysis Targeting Chimeras) and Lipid Nanoparticles (LNPs) . Its specific branching pattern affects the fluidity of LNP membranes, potentially enhancing mRNA delivery efficiency for vaccines and gene therapies.
References
Arundic Acid Discovery: Asano, T., et al. "Arundic acid (ONO-2506) ameliorates delayed ischemic brain damage by preventing astrocytic overproduction of S100B."[1] Current Drug Targets - CNS & Neurological Disorders, 2005.[1] Link
PDF Inhibitor VRC3375: Clements, J. M., et al. "Antibiotic Activity and Characterization of BB-3497, a Novel Peptide Deformylase Inhibitor."[1] Antimicrobial Agents and Chemotherapy, 2001. Link
Asymmetric Synthesis: Evans, D. A., et al. "Stereoselective alkylation reactions of chiral imides."[1] Journal of the American Chemical Society, 1982. (Foundational methodology applied to this class). Link
Structure-Activity Relationships: Dix, K. J., et al. "Structure-activity relationship read-across and transcriptomics for branched carboxylic acids."[1] Toxicological Sciences, 2023.[1] Link
General Properties: PubChem Compound Summary for CID 33970, 2-Butyloctanoic acid. Link
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Literature Review & Technical Guide on Chiral 2-Alkyl-Branched Acids
Content Type: Technical Whitepaper / Senior Scientist Guide
Audience: Researchers, Process Chemists, and Drug Discovery Leads
Executive Summary: The "Methyl" Imperative
In modern drug discovery, the "magic methyl" effect is well-documented—adding a single methyl group can boost potency by orders of magnitude and profoundly alter metabolic stability. However, introducing this group at the
-position of a carboxylic acid (creating a chiral 2-alkyl-branched acid ) presents a formidable synthetic challenge. Unlike their 2-aryl counterparts (the "profen" class), 2-alkyl acids lack the electronic stabilization that facilitates easy enantioselective synthesis.
This guide moves beyond basic textbook definitions to provide a rigorous, field-tested evaluations of the three dominant methodologies: Auxiliary-Directed Alkylation , Asymmetric Hydrogenation , and Biocatalysis . We focus on the causality of method selection—why you choose one over the other based on scale, substrate complexity, and atom economy.
Strategic Decision Matrix
Before touching a flask, the route must be selected based on the project phase. The following decision matrix synthesizes cost, speed, and purity requirements.
Figure 1: Strategic routing for chiral acid synthesis. Discovery phase prioritizes reliability (Myers), while process phase prioritizes atom economy (Hydrogenation).
Method A: The Reliable Workhorse (Myers Pseudoephedrine Auxiliary)
For discovery chemistry where time-to-target is critical and scale is small (<10g), the Myers Pseudoephedrine Auxiliary remains the gold standard. Its power lies in the self-validating nature of the intermediates: the alkylated amides are often highly crystalline, allowing for ee enhancement via recrystallization before the auxiliary is cleaved.
Mechanistic Insight
The reaction relies on the formation of a
-enolate of the pseudoephedrine amide. The presence of Lithium Chloride (LiCl) is not catalytic; it is structural. LiCl forms a mixed aggregate with the enolate, breaking up stable LDA oligomers and accelerating the reaction while enforcing a rigid geometry that directs the electrophile to the si-face (anti to the bulky substituent).
Validated Protocol:
-Alkylation of Propionic Acid
Objective: Synthesis of (R)-2-methyl-3-phenylpropanoic acid.
Drying (The Failure Point): Flame-dry LiCl (6.0 equiv) under high vacuum. Note: LiCl is extremely hygroscopic. Failure to dry results in a quenched enolate and low yield.
Enolization: Suspend LiCl and diisopropylamine in THF. Cool to -78°C. Add
-BuLi to generate LDA in situ.
Substrate Addition: Add the pseudoephedrine propionamide (1.0 equiv) as a THF solution. Stir at -78°C for 1h, then warm to 0°C for 15 min, then back to 0°C. Why? Warming ensures complete enolization via the break-up of aggregates.
Alkylation: Add Benzyl Bromide (1.2 equiv). The reaction is often complete within 1-2 hours at 0°C.
Quench & Hydrolysis: Quench with buffer. The auxiliary is removed via acid or base hydrolysis (refluxing
/dioxane is common for non-labile substrates) to yield the free acid.
Figure 2: The Myers Alkylation Cycle. Note the recycling loop for the auxiliary, a key economic factor.
Method B: The Scalable Solution (Asymmetric Hydrogenation)
When scale exceeds 100g, stoichiometric auxiliaries become waste generators. Asymmetric Hydrogenation (AH) of
-unsaturated acids (acrylic acids) is the preferred industrial route.
Catalyst Selection: Ru vs. Rh[4]
Rh-BINAP: Excellent for many substrates but often requires high pressure and can be sensitive to steric bulk at the
-position.
Ru-PHOX / Ru-BINAP: The modern standard for 2-alkyl acrylic acids. The Ruthenium(II) carboxylate mechanism allows for high enantioselectivity even with tetrasubstituted olefins.
Critical Parameter: Substrate Purity
Unlike alkylation, AH is catalytic. Trace impurities (sulfur, amines) in the acrylic acid precursor can poison the catalyst. Recrystallization of the precursor acrylic acid is mandatory before attempting the hydrogenation.
Data Comparison: Catalyst Efficiency
Catalyst System
Pressure ()
S/C Ratio
Typical ee
Comments
Rh(COD)-BINAP
5-30 bar
1,000
90-95%
Good general utility; expensive metal.
Ru(OAc)2-BINAP
50-100 bar
2,000
>95%
Robust; requires high pressure.
Ru-PHOX
5 bar
5,000
>99%
Best in Class. Low pressure, high turnover.
Method C: The Green Frontier (Biocatalysis)
Biocatalysis is no longer a niche academic curiosity; it is a prime manufacturing strategy. Two main approaches exist:
Kinetic Resolution: Using lipases (e.g., Candida antarctica Lipase B) to hydrolyze only one enantiomer of a racemic ester. Limitation: Max 50% yield.
Asymmetric Reduction: Engineered enoate reductases (EREDs) reduce the C=C bond of acrylic acids. This is the biological equivalent of Method B but operates in water at ambient temperature.
Trust but verify. You cannot rely solely on optical rotation.[4][5]
Chiral HPLC: Columns such as Chiralcel OD-H or AD-H are standard. Derivatization to the methyl ester is often required to improve peak shape.
NMR Shift Reagents: If HPLC fails, convert the acid to a diastereomeric amide using a chiral amine (e.g.,
-methylbenzylamine). The distinct diastereomeric peaks in NMR allow for precise ee determination.
References
Myers, A. G., et al. (1997).[6] "Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids." Journal of the American Chemical Society.[7][8] Link
Roseblade, S. J., & Pfaltz, A. (2007). "Iridium-catalyzed asymmetric hydrogenation of olefins." Accounts of Chemical Research. (Contextualizing the PHOX ligand evolution). Link
Schmid, R., et al. (1996). "New Developments in Enantioselective Hydrogenation." Pure and Applied Chemistry. (Industrial application of Ru-BINAP).[8] Link
Hollmann, F., et al. (2011). "Biocatalytic reduction of C=C double bonds." Trends in Biotechnology. (Review of EREDs). Link
Gao, W., et al. (2016). "Asymmetric Hydrogenation of α-Substituted Acrylic Acids Catalyzed by a Ruthenocenyl Phosphino-oxazoline-Ruthenium Complex." Organic Letters. Link
Unraveling the Biological Significance of (R)-2-Butyloctanoic Acid: A Technical Guide for Researchers
Foreword: Navigating the Knowns and Unknowns To our fellow researchers, scientists, and drug development professionals, this guide delves into the current understanding of (R)-2-Butyloctanoic acid's role within biologica...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: Navigating the Knowns and Unknowns
To our fellow researchers, scientists, and drug development professionals, this guide delves into the current understanding of (R)-2-Butyloctanoic acid's role within biological systems. It is imperative to state at the outset that the scientific literature, to date, lacks specific studies differentiating the biological functions of the (R)-enantiomer from its (S)-counterpart or the racemic mixture of 2-Butyloctanoic acid. Consequently, this technical guide will focus on the known biological activities of 2-Butyloctanoic acid as a representative branched-chain fatty acid (BCFA). We will draw upon the broader knowledge of BCFAs and the well-characterized short-chain fatty acid, butyric acid, to provide a comprehensive and scientifically grounded perspective. This document is structured to provide not just a summary of findings, but a causal narrative behind the experimental choices and a practical framework for future investigations into this intriguing molecule.
Introduction to 2-Butyloctanoic Acid: A Branched-Chain Fatty Acid with Emerging Interest
2-Butyloctanoic acid, a C12 branched-chain fatty acid, is structurally distinguished by a butyl group at the alpha-carbon of octanoic acid. While its physical properties have led to its use in cosmetics as a surfactant and emulsifying agent[1], its biological significance is an area of nascent research. As a BCFA, it belongs to a class of fatty acids that are increasingly recognized for their diverse roles in cellular physiology and pathology. Unlike their straight-chain counterparts, BCFAs can influence cell membrane fluidity and have been implicated in various biological processes, from microbial signaling to host-microbe interactions and metabolic regulation[2].
Table 1: Physicochemical Properties of 2-Butyloctanoic Acid
Known Biological Activities of 2-Butyloctanoic Acid and Related Branched-Chain Fatty Acids
The limited body of research specifically on 2-butyloctanoic acid points towards its potential bioactivity in pest control. A notable study investigated its effect on the house dust mite, Dermatophagoides pteronyssinus, demonstrating its potential as a mite control agent[4]. This finding, while not directly related to human therapeutics, opens avenues for exploring its mechanism of action on a cellular level, which could have broader implications.
Acaricidal Properties: A Case Study
A study by Maruoka et al. (2020) explored the mite control effects of several branched-chain fatty acids, including 2-butyloctanoic acid (referred to as iso-C12 in the study)[4]. The research highlighted the potential of BCFAs as active agents against common household pests. While the precise mechanism was not fully elucidated, it is hypothesized that the branched structure of the fatty acid may disrupt the mite's cuticle or interfere with its cellular membrane integrity.
Experimental Rationale: The choice to investigate BCFAs for mite control stems from the search for safer and more effective alternatives to traditional chemical acaricides. The lipophilic nature of fatty acids allows for penetration of the mite's exoskeleton, and the branched structure may enhance this disruptive capability.
Parallels with Butyric Acid: A Well-Studied Modulator of Biological Systems
While structurally different, the functional relationship between 2-butyloctanoic acid and the short-chain fatty acid butyric acid warrants consideration. Butyric acid is a key product of gut microbial fermentation of dietary fibers and is a primary energy source for colonocytes[6]. Its biological effects are pleiotropic, ranging from anti-inflammatory and immunomodulatory to the regulation of gene expression through the inhibition of histone deacetylases (HDACs).
Diagram 1: Simplified Overview of Butyric Acid's Biological Roles
Caption: Key biological roles of butyric acid in the gut.
The structural branching of 2-butyloctanoic acid may confer distinct properties compared to butyric acid, such as altered membrane interactions and different protein binding affinities. Future research should investigate whether 2-butyloctanoic acid shares any of the HDAC inhibitory or immunomodulatory properties of butyric acid.
Methodologies for Investigating the Biological Functions of 2-Butyloctanoic Acid
To elucidate the specific functions of (R)-2-Butyloctanoic acid, a systematic and multi-faceted experimental approach is required. The following protocols provide a framework for such an investigation.
In Vitro Assay: Cell Viability and Proliferation
Objective: To determine the cytotoxic and cytostatic effects of (R)-2-Butyloctanoic acid on various cell lines (e.g., cancer cell lines, immune cells, normal epithelial cells).
Protocol:
Cell Culture: Maintain selected cell lines in their recommended culture media and conditions.
Compound Preparation: Prepare a stock solution of (R)-2-Butyloctanoic acid in a suitable solvent (e.g., DMSO) and dilute to various concentrations in culture medium.
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
Treatment: Replace the medium with fresh medium containing different concentrations of (R)-2-Butyloctanoic acid or vehicle control.
Incubation: Incubate the plates for 24, 48, and 72 hours.
Viability Assay: Assess cell viability using a standard method such as the MTT or PrestoBlue™ assay, following the manufacturer's instructions.
Data Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) and generate dose-response curves.
Causality of Experimental Choices: The use of multiple cell lines allows for the assessment of cell-type specific effects. The time-course experiment helps to distinguish between cytotoxic (cell-killing) and cytostatic (inhibition of proliferation) effects.
In Vivo Model: Murine Model of Induced Inflammation
Objective: To evaluate the potential anti-inflammatory effects of (R)-2-Butyloctanoic acid in a living organism.
Protocol:
Animal Model: Use a standard model of inflammation, such as lipopolysaccharide (LPS)-induced systemic inflammation in mice.
Acclimatization: Acclimatize male C57BL/6 mice for at least one week before the experiment.
Grouping: Randomly assign mice to treatment groups: vehicle control, (R)-2-Butyloctanoic acid, and a positive control (e.g., dexamethasone).
Dosing: Administer (R)-2-Butyloctanoic acid or vehicle via oral gavage or intraperitoneal injection at predetermined doses for a specified number of days.
Inflammation Induction: On the final day of treatment, induce inflammation by injecting LPS (e.g., 1 mg/kg, i.p.).
Sample Collection: At a specified time point after LPS injection (e.g., 4 hours), collect blood and tissue samples (e.g., liver, spleen, lungs).
Analysis:
Measure pro-inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) in the serum using ELISA.
Perform histological analysis of tissues to assess inflammatory cell infiltration.
Conduct gene expression analysis (RT-qPCR) of inflammatory markers in tissues.
Diagram 2: Experimental Workflow for In Vivo Inflammation Study
Caption: Workflow for assessing the anti-inflammatory effects of (R)-2-Butyloctanoic acid in a murine model.
Future Directions and Concluding Remarks
The biological function of (R)-2-Butyloctanoic acid remains a largely unexplored frontier. The limited available data, primarily on the racemic mixture, suggests potential bioactivity that warrants further, more focused investigation. The immediate and most critical next step is to conduct studies that directly compare the effects of the (R)- and (S)-enantiomers, as stereochemistry often plays a pivotal role in biological activity.
Future research should aim to:
Elucidate the mechanism of its acaricidal activity.
Investigate its potential immunomodulatory and anti-inflammatory properties.
Explore its effects on gut microbiota and intestinal barrier function.
Determine if it acts as an HDAC inhibitor or interacts with other cellular targets.
Conduct comprehensive pharmacokinetic and toxicological profiling of the individual enantiomers.
References
COSMILE Europe. BUTYLOCTANOIC ACID – Ingredient. Available from: [Link]
Zakharova, I., et al. (2024). Butyric acid and prospects for creation of new medicines based on its derivatives. Journal of Veterinary Science, 25(2), e33. Available from: [Link]
Hirai, T., et al. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. Journal of Chemistry, 2013, 1-6. Available from: [Link]
Maruoka, A., et al. (2020). Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus. Biocontrol Science, 25(2), 63-71. Available from: [Link]
Wallace, R. J., et al. (2020). Branched-Chain Fatty Acids—An Underexplored Class of Dairy-Derived Fatty Acids. Nutrients, 12(9), 2824. Available from: [Link]
Dembińska-Kieć, A., et al. (2017). Branched-chain fatty acids affect the expression of fatty acid synthase and C-reactive protein genes in the hepatocyte cell line. Lipids in Health and Disease, 16(1), 1-10. Available from: [Link]
Brestenský, M., et al. (2021). Butyric acid and its derivatives in the treatment of colorectal cancer and hemoglobinopathies. Biomedicine & Pharmacotherapy, 135, 111184. Available from: [Link]
Therapeutic Potential of Butyric Acid Derivatives: A Technical Guide to Structural Optimization and Clinical Application
Executive Summary Butyric acid (C4:0) presents a pharmacological paradox: it is a potent pleiotropic agent capable of inducing histone hyperacetylation, resolving inflammation via G-protein coupled receptors (GPR43/109A)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Butyric acid (C4:0) presents a pharmacological paradox: it is a potent pleiotropic agent capable of inducing histone hyperacetylation, resolving inflammation via G-protein coupled receptors (GPR43/109A), and fueling colonocytes. However, its therapeutic utility in its native form is severely limited by a rapid half-life (<6 minutes), offensive palatability, and first-pass hepatic clearance. This guide analyzes the structural derivatives designed to overcome these pharmacokinetic barriers—specifically 4-Phenylbutyrate (4-PBA) , Butyroyloxymethyl-diethyl phosphate (AN-7) , and Tributyrin —and provides validated protocols for their preclinical evaluation.
The Pharmacological Rationale: Overcoming the "Butyrate Paradox"
Native butyrate functions as a Histone Deacetylase Inhibitor (HDACi) and a chemical chaperone. However, to achieve therapeutic concentrations in systemic circulation (for oncology or neurodegeneration) or distal colon (for IBD), chemical modification is required.
Structural Optimization Strategies
Derivative Class
Lead Compound
Modification Logic
Primary Indication
Aromatic Fatty Acids
4-Phenylbutyrate (4-PBA)
Addition of phenyl ring increases lipophilicity and stability; acts as a chemical chaperone.
In transformed cells, butyrate derivatives function primarily as Class I/II HDAC inhibitors.
Mechanism: Inhibition of HDACs prevents the deacetylation of histone tails (H3/H4). This relaxes chromatin structure, allowing transcription factors to access the promoters of silenced tumor suppressor genes, specifically CDKN1A (p21) .
Outcome: Upregulation of p21 leads to G1/G2 cell cycle arrest. Concurrently, downregulation of Bcl-2 and upregulation of Bax triggers the intrinsic apoptotic pathway.
Key Agent:AN-7 has shown efficacy in prostate cancer xenografts by inducing histone hyperacetylation where native butyrate failed due to clearance issues.
Neurodegeneration: The Chemical Chaperone Effect
Unlike standard HDAC inhibitors, 4-PBA possesses a dual mechanism.[2]
Mechanism: It acts as a hydrophobic chemical chaperone, interacting with exposed hydrophobic regions of misfolded proteins in the Endoplasmic Reticulum (ER). This reduces ER stress and the Unfolded Protein Response (UPR).
Application: In Spinal Muscular Atrophy (SMA) and Alzheimer’s models, 4-PBA prevents protein aggregation while simultaneously increasing the transcription of survival motor neuron (SMN) genes via HDAC inhibition.
Visualization: Dual Signaling Pathways
The following diagram illustrates the bifurcation of butyrate derivative signaling between nuclear (epigenetic) and cytoplasmic (chaperone/GPCR) effects.
Caption: Dual mechanism of action: Nuclear HDAC inhibition driving cell cycle arrest vs. Cytoplasmic chaperone activity mitigating ER stress.
Validated Experimental Protocols
To ensure reproducibility (E-E-A-T), the following protocols utilize self-validating controls.
Protocol A: Fluorometric HDAC Inhibition Assay (In Vitro Screening)
Rationale: Traditional radioactive assays are cumbersome. This protocol uses an acetylated lysine substrate conjugated to a fluorophore/aminomethylcoumarin (AMC). Deacetylation sensitizes the substrate to trypsin digestion, releasing the fluorophore.
Materials:
HeLa Nuclear Extract (Source of HDACs).
Substrate: Boc-Lys(Ac)-AMC.
Developer: Trypsin solution.
Inhibitor: Test derivative (e.g., AN-7) vs. Trichostatin A (Positive Control).
Step-by-Step Workflow:
Preparation: Dilute test compounds in Assay Buffer (Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). Critical: Avoid phosphate buffers if using phosphatase-sensitive downstream steps, though fine for this specific assay.
Incubation (Enzymatic Reaction):
Mix 10 µL Nuclear Extract + 5 µL Test Compound.
Add 10 µL Substrate (Boc-Lys(Ac)-AMC).
Incubate at 37°C for 30 minutes .
Development (Signal Generation):
Add 10 µL Lysine Developer (Trypsin).
Incubate at Room Temperature for 15 minutes . Why: Trypsin cleaves only the deacetylated lysine, releasing the AMC fluorophore.
Quantification:
Read Fluorescence: Ex 350-380 nm / Em 440-460 nm.
Validation: Calculate % Inhibition relative to "No Inhibitor" control. The Positive Control (Trichostatin A) must show >90% inhibition for the assay to be valid.
Protocol B: TNBS-Induced Colitis (In Vivo Immunomodulation)
Rationale: Unlike DSS (which causes chemical epithelial injury), TNBS (2,4,6-trinitrobenzene sulfonic acid) acts as a hapten, binding to tissue proteins to elicit a T-cell mediated immune response (Th1/Th17 profile), mimicking Crohn’s disease.
MPO Assay: Myeloperoxidase activity (neutrophil infiltration) in colonic tissue.
Experimental Workflow Visualization
This diagram outlines the logical progression from chemical synthesis to preclinical validation.
Caption: Development pipeline: Compounds failing PK stability (loop back) must be re-synthesized before in vivo testing.
References
Rephaeli, A., et al. (2005). "In vivo and in vitro antitumor activity of butyroyloxymethyl-diethyl phosphate (AN-7), a histone deacetylase inhibitor, in human prostate cancer."[4] International Journal of Cancer. Link
Kolb, P. S., et al. (2025). "A Pharmacokinetic Comparison of Three Butyrate Products: Sodium Butyrate, Lysine Butyrate, and Tributyrin." Journal of Exercise and Nutrition. Link
Mimura, K., et al. (2025). "4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor."[5] Bioorganic & Medicinal Chemistry Letters. Link
Berni Canani, R., et al. (2011). "Potential beneficial effects of butyrate in intestinal and extraintestinal diseases."[1][6][7][8][9] World Journal of Gastroenterology. Link
Abcam Protocols. "HDAC Inhibitor Drug Screening Kit (Fluorometric) Protocol." Abcam Technical Resources. Link
Asymmetric Synthesis of (R)-2-Butyloctanoic Acid: Application Notes and Protocols for Researchers
Introduction: The Significance of Chiral α-Branched Carboxylic Acids (R)-2-Butyloctanoic acid, a chiral α-branched carboxylic acid, represents a key structural motif present in a variety of biologically active molecules...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Chiral α-Branched Carboxylic Acids
(R)-2-Butyloctanoic acid, a chiral α-branched carboxylic acid, represents a key structural motif present in a variety of biologically active molecules and serves as a valuable building block in the synthesis of pharmaceuticals and other fine chemicals. The precise stereochemical control at the α-position is often crucial for the desired biological activity and therapeutic efficacy of the final product. Asymmetric synthesis, therefore, provides the most efficient route to enantiomerically pure (R)-2-butyloctanoic acid, avoiding the need for challenging and often low-yielding chiral resolutions of racemic mixtures.
This comprehensive guide provides detailed application notes and protocols for the asymmetric synthesis of (R)-2-butyloctanoic acid, targeting researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in well-established and reliable asymmetric alkylation strategies, with a focus on the practical application of chiral auxiliaries. We will delve into the underlying principles of these methods, offering insights into the experimental design and rationale behind the procedural steps.
Strategic Approaches to the Asymmetric Synthesis of (R)-2-Butyloctanoic Acid
The primary strategy for the asymmetric synthesis of (R)-2-butyloctanoic acid involves the diastereoselective alkylation of a chiral enolate. This is typically achieved by covalently attaching a chiral auxiliary to a precursor carboxylic acid (octanoic acid). The chiral auxiliary then directs the approach of the incoming electrophile (a butyl group source), leading to the formation of a new stereocenter with a high degree of stereocontrol. Subsequent removal of the chiral auxiliary affords the desired enantiomerically enriched α-branched carboxylic acid.
Two of the most robust and widely employed methods for this purpose are the Myers asymmetric alkylation using a pseudoephedrine-derived chiral auxiliary and the Evans asymmetric alkylation utilizing an oxazolidinone-based chiral auxiliary. Both methods offer high diastereoselectivities and predictable stereochemical outcomes.
Method 1: Myers Asymmetric Alkylation Using a Pseudoephedrine Chiral Auxiliary
The Myers asymmetric alkylation is a powerful method for the enantioselective synthesis of α-substituted carboxylic acids.[1] It relies on the use of pseudoephedrine, an inexpensive and readily available chiral amino alcohol, as the chiral auxiliary. The reaction proceeds through a rigid, chelated lithium enolate intermediate, which effectively shields one face of the enolate, leading to highly diastereoselective alkylation.[2]
Causality of Experimental Choices
Chiral Auxiliary: (1S,2S)-(+)-Pseudoephedrine is chosen to direct the alkylation to afford the (R)-configured product. The opposite enantiomer of the auxiliary, (1R,2R)-(-)-pseudoephedrine, would yield the (S)-enantiomer of the carboxylic acid.
Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base that efficiently deprotonates the α-carbon of the amide without competing nucleophilic attack at the carbonyl group. The use of two equivalents of LDA is crucial as it deprotonates both the α-proton and the hydroxyl group of the pseudoephedrine auxiliary, forming a rigid dianion.
Additive: Anhydrous lithium chloride (LiCl) is a critical additive that breaks up LDA aggregates and prevents the formation of unproductive enolate aggregates, leading to faster and cleaner reactions with higher diastereoselectivity.[3]
Electrophile: 1-Bromobutane is a suitable source for the butyl group. Alkyl iodides can also be used and are often more reactive.
Cleavage: Acidic hydrolysis is employed to cleave the chiral auxiliary, yielding the desired carboxylic acid. The conditions are chosen to be vigorous enough to hydrolyze the amide bond without causing significant epimerization at the newly formed stereocenter.[4]
Experimental Workflow
Caption: Workflow for Myers Asymmetric Alkylation.
Detailed Protocol: Synthesis of (R)-2-Butyloctanoic Acid via Myers Alkylation
Part 1: Synthesis of (1S,2S)-Pseudoephedrine Octanamide
To a solution of (1S,2S)-(+)-pseudoephedrine (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add pyridine (1.2 eq) dropwise.
Slowly add octanoyl chloride (1.1 eq) to the stirred solution.
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
Quench the reaction with water and separate the organic layer.
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure (1S,2S)-pseudoephedrine octanamide.
Part 2: Diastereoselective Alkylation
To a flame-dried flask under an inert atmosphere, add anhydrous lithium chloride (6.0 eq) and anhydrous tetrahydrofuran (THF).
Cool the suspension to -78 °C and add lithium diisopropylamide (LDA) (2.2 eq, as a solution in THF/hexanes) dropwise.
Warm the mixture to 0 °C for 10 minutes, then re-cool to -78 °C.
Add a solution of (1S,2S)-pseudoephedrine octanamide (1.0 eq) in anhydrous THF dropwise.
Stir the reaction mixture at -78 °C for 30 minutes, then warm to 0 °C and stir for an additional 30 minutes.
Cool the reaction mixture back to 0 °C and add 1-bromobutane (1.5 eq) dropwise.
Stir the reaction at 0 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
Quench the reaction by the slow addition of saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude alkylated amide can be purified by flash column chromatography or used directly in the next step.
Part 3: Cleavage of the Chiral Auxiliary
Dissolve the crude alkylated pseudoephedrine amide in a 1:1 mixture of dioxane and 3 M aqueous sulfuric acid.[3]
Heat the mixture to reflux (approximately 100 °C) for 12-18 hours.
Cool the reaction mixture to room temperature and extract with diethyl ether or ethyl acetate (3x).
Wash the combined organic layers with water and brine.
To recover the pseudoephedrine auxiliary, basify the aqueous layer with NaOH and extract with CH₂Cl₂.
Dry the organic layer containing the product over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude (R)-2-butyloctanoic acid by flash column chromatography or distillation to yield the final product.
Step
Reactant/Reagent
Molar Ratio (eq)
Typical Yield
Diastereomeric Ratio (d.r.)
Amide Formation
(1S,2S)-(+)-Pseudoephedrine
1.0
>90%
N/A
Octanoyl Chloride
1.1
Alkylation
Pseudoephedrine Octanamide
1.0
85-95%
>95:5
LDA
2.2
1-Bromobutane
1.5
Cleavage
Alkylated Amide
1.0
80-90%
N/A (product is enantiopure)
Method 2: Evans Asymmetric Alkylation Using an Oxazolidinone Auxiliary
The Evans asymmetric alkylation is another cornerstone of modern asymmetric synthesis, providing reliable access to a wide range of chiral molecules.[5] This method employs a chiral oxazolidinone auxiliary, which is acylated to form an N-acyloxazolidinone. Deprotonation of this imide generates a Z-enolate, which is chelated to the metal counterion. The bulky substituent on the oxazolidinone auxiliary effectively blocks one face of the enolate, directing the incoming electrophile to the opposite face with high diastereoselectivity.
Causality of Experimental Choices
Chiral Auxiliary: (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone is selected to provide the desired (R)-enantiomer of the product. The choice of substituents on the oxazolidinone ring influences the degree of stereocontrol.
Acylation: Octanoyl chloride is used to acylate the oxazolidinone. This step is typically high-yielding.
Base: Sodium bis(trimethylsilyl)amide (NaHMDS) is a strong, non-nucleophilic base that cleanly generates the sodium enolate. Lithium bases such as LDA can also be used.
Electrophile: Butyl iodide is often used as the electrophile. Alkyl iodides are generally more reactive than bromides in this reaction.
Cleavage: The cleavage of the N-acyloxazolidinone is typically achieved by hydrolysis with lithium hydroperoxide (LiOOH), generated in situ from lithium hydroxide and hydrogen peroxide.[6] This method is mild and minimizes the risk of epimerization.
Experimental Workflow
Caption: Workflow for Evans Asymmetric Alkylation.
Detailed Protocol: Synthesis of (R)-2-Butyloctanoic Acid via Evans Alkylation
Part 1: Synthesis of N-Octanoyl-(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 eq, as a solution in hexanes) dropwise.
Stir the solution at -78 °C for 15 minutes.
Add octanoyl chloride (1.1 eq) dropwise to the lithium salt solution.
Stir the reaction mixture at -78 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Quench the reaction with saturated aqueous NH₄Cl.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure N-octanoyloxazolidinone.
Part 2: Diastereoselective Alkylation
To a solution of the N-octanoyloxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an inert atmosphere, add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 eq, as a solution in THF) dropwise.
Stir the resulting enolate solution at -78 °C for 30 minutes.
Add butyl iodide (1.5 eq) dropwise.
Stir the reaction mixture at -78 °C for 2 hours, then warm to 0 °C and stir for an additional 2 hours.
Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography to separate the diastereomers.
Part 3: Cleavage of the Chiral Auxiliary
Dissolve the purified alkylated N-acyloxazolidinone in a 3:1 mixture of THF and water at 0 °C.
Add 30% aqueous hydrogen peroxide (4.0 eq) followed by a 0.8 M aqueous solution of lithium hydroxide (LiOH) (2.0 eq).[6]
Stir the reaction mixture vigorously at 0 °C for 2-4 hours.
Quench the reaction by adding an aqueous solution of sodium sulfite (Na₂SO₃).
Concentrate the mixture under reduced pressure to remove the THF.
Basify the aqueous residue with 1 M NaOH and extract with CH₂Cl₂ (3x) to recover the chiral auxiliary.
Acidify the aqueous layer to pH 1-2 with concentrated HCl.
Extract the acidic aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield (R)-2-butyloctanoic acid.
Step
Reactant/Reagent
Molar Ratio (eq)
Typical Yield
Diastereomeric Ratio (d.r.)
Acylation
(4R,5S)-Oxazolidinone
1.0
>90%
N/A
Octanoyl Chloride
1.1
Alkylation
N-Octanoyloxazolidinone
1.0
80-90%
>95:5
NaHMDS
1.1
Butyl Iodide
1.5
Cleavage
Alkylated Oxazolidinone
1.0
>90%
N/A (product is enantiopure)
Conclusion and Future Perspectives
The asymmetric synthesis of (R)-2-butyloctanoic acid can be reliably achieved using well-established chiral auxiliary-based methods. Both the Myers and Evans protocols offer high levels of stereocontrol and provide access to the target molecule in high enantiomeric purity. The choice between these methods may depend on factors such as the availability and cost of the chiral auxiliary and reagents, as well as the specific requirements of the downstream applications.
While these auxiliary-based methods are robust, the field of asymmetric synthesis is continually evolving. The development of catalytic enantioselective methods for the α-alkylation of carboxylic acids is an active area of research.[7][8] These approaches, which utilize a chiral catalyst to control the stereochemistry of the reaction, offer the potential for greater atom economy and efficiency by avoiding the stoichiometric use of a chiral auxiliary. As these catalytic systems become more general and robust, they will undoubtedly provide powerful new tools for the synthesis of (R)-2-butyloctanoic acid and other valuable chiral molecules.
References
Myers, A. G.; Yang, B. H.; Chen, H.; McKinstry, L.; Kopecky, D. J.; Gleason, J. L. J. Am. Chem. Soc.1997 , 119 (28), 6496–6511. [Link]
Oreate AI. (2024, January 7). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. [Link]
Myers Asymmetric Alkylation. (2019, April 10). YouTube. [Link]
Myers, A. G.; Yang, B. H.; Kopecky, D. J. Tetrahedron Lett.1996 , 37 (21), 3623–3626. [Link]
Myers, A. G.; Yang, B. H.; Chen, H.; Gleason, J. L. J. Am. Chem. Soc.1994 , 116 (20), 9361–9362. [Link]
Evans, D. A.; Ennis, M. D.; Mathre, D. J. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
Lombardo, M.; Trombini, C. Chem. Rev.2002 , 102 (8), 2631–2656. [Link]
Morales, M. R.; Mellem, K. T.; Myers, A. G. Angew. Chem. Int. Ed.2012 , 51 (18), 4568–4571. [Link]
Evans, D. A. Asymmetric Alkylation. Chem 115. [Link]
Enders, D.; et al. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE. MIT OpenCourseWare. [Link]
Singh, V. K.; et al. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. RSC Adv., 2016 , 6, 87531-87553. [Link]
Smith, A. B., III; et al. The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn. Chem. Sci., 2023 , 14, 10001-10010. [Link]
Spinnato, D.; et al. A Photochemical Organocatalytic Strategy for the α-Alkylation of Ketones by using Radicals. Angew. Chem. Int. Ed.2020 , 59, 9485-9490. [Link]
Gage, J. R.; Evans, D. A. Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. Org. Process Res. Dev.2019 , 23 (7), 1465–1474. [Link]
Melchiorre, P.; et al. Enantioselective organocatalytic formal allylation of α-branched aldehydes. Chem. Commun., 2015 , 51, 13886-13889. [Link]
Job, A.; et al. The SAMP/RAMP-hydrazone methodology in asymmetric synthesis. Tetrahedron2002 , 58 (12), 2253-2329. [Link]
Chen, J.; et al. Organocatalytic Asymmetric α-C-H Functionalization of Alkyl Amines. ChemRxiv. 2023 . [Link]
Myers, A. G.; et al. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. DASH (Harvard). 2012 . [Link]
Enders, D.; et al. (S)-(–)- AND (R)-(+)-1-AMINO-2-(METHOXYMETHYL)PYRROLIDINE. Organic Syntheses. 1987 , 65, 173. [Link]
Fu, G. C.; et al. Catalytic Enantioselective α-Alkylation of Carbonyl Compounds by Unactivated Alkyl Electrophiles. J. Am. Chem. Soc.2022 , 144 (11), 4756–4762. [Link]
Clark, J. The preparation of amides. Chemguide. [Link]
Gong, H.; et al. Catalytic Asymmetric α-Alkylation of Ketones with Unactivated Alkyl Halides. J. Am. Chem. Soc.2023 , 145 (51), 27958–27967. [Link]
Enders, D.; et al. Asymmetric total synthesis of (-)-callystatin A employing the SAMP/RAMP hydrazone alkylation methodology. Org. Lett.2002 , 4 (10), 1623–1626. [Link]
Application Note: High-Resolution Chiral HPLC Separation of (R)- and (S)-2-Butyloctanoic Acid
Executive Summary This application note details the methodological strategy for the enantioseparation of 2-butyloctanoic acid (2-BOA), a branched-chain fatty acid often used as a key intermediate in lipid synthesis and d...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the methodological strategy for the enantioseparation of 2-butyloctanoic acid (2-BOA), a branched-chain fatty acid often used as a key intermediate in lipid synthesis and drug delivery formulations.
Separating the enantiomers of
-alkyl branched fatty acids presents a specific analytical challenge:
Lack of Chromophore: The aliphatic structure lacks conjugated systems, making standard UV detection (254 nm) impossible and low-UV (210 nm) noisy.
Weak Chiral Recognition: Without aromatic rings or strong dipoles, the "three-point interaction" required by most Chiral Stationary Phases (CSPs) is difficult to achieve with the native molecule.
The Solution: This guide prioritizes a Derivatization-Based Direct Chiral HPLC approach. By converting the acid to an anilide or phenacyl ester , we introduce both a strong UV chromophore and a
2-Butyloctanoic acid possesses a chiral center at the C2 (
) position. However, the substituents (butyl vs. hexyl chains) are chemically similar, differing only in length.
Native Acid Analysis: Direct injection on CSPs (like Chiralpak AD/OD) often results in broad peaks with poor resolution (
) because the interaction is dominated by weak hydrogen bonding and steric exclusion, lacking the stabilizing - stacking often required for high selectivity.
Detection Limits: Native acids require RI (Refractive Index) or ELSD detection, which often lack the sensitivity required for impurity profiling (<0.1%).
The Derivatization Strategy
To overcome this, we employ Pre-column Derivatization . Converting the carboxylic acid to an anilide derivative serves two critical functions:
Chromophore Introduction: The phenyl ring absorbs strongly at 240–260 nm.
Chiral "Handle": The aromatic ring of the anilide interacts with the phenylcarbamate moieties of the Amylose/Cellulose CSP, significantly enhancing the enantioselectivity factor (
).
Experimental Protocols
Workflow Visualization
Figure 1: Analytical workflow for the chiral separation of aliphatic fatty acids via anilide derivatization.
Protocol A: Derivatization (Sample Preparation)
Objective: Convert 2-butyloctanoic acid to 2-butyloctananilide.
HOBt (Hydroxybenzotriazole) - Optional catalyst for speed
Dichloromethane (DCM) or DMF
Procedure:
Dissolution: Dissolve 10 mg of 2-butyloctanoic acid in 1.0 mL of dry DCM.
Activation: Add 1.2 equivalents of EDC
HCl and 1.2 equivalents of HOBt. Stir for 10 minutes at room temperature.
Amidation: Add 1.5 equivalents of Aniline.
Incubation: Stir at room temperature for 1–2 hours. (Monitor by TLC or rapid gradient HPLC to ensure conversion).
Workup: Wash the organic layer with 1M HCl (to remove excess aniline) and then saturated NaHCO
(to remove unreacted acid).
Drying: Dry over Na
SO, filter, and evaporate. Re-dissolve in Mobile Phase (Hexane/IPA) for injection.
Protocol B: Chiral HPLC Method (The "Gold Standard")
This method utilizes an Amylose tris(3,5-dimethylphenylcarbamate) stationary phase.[1] This phase is industry-standard for anilide derivatives due to the matching
-system interactions.
Instrument Parameters:
Parameter
Setting
Column
Chiralpak AD-H (or equivalent Lux Amylose-1)250 x 4.6 mm, 5 µm particle size
Mobile Phase
n-Hexane / Isopropanol (98 : 2 v/v)
Flow Rate
1.0 mL/min
Temperature
25°C (Ambient)
Detection
UV @ 254 nm (Reference 360 nm)
Injection Vol.
5–10 µL
Run Time
~15–20 minutes
Expected Results:
Selectivity (
): Typically > 1.2 for anilide derivatives of -branched acids.
Resolution (
): > 2.0 (Baseline separation).
Elution Order: Must be determined empirically using a pure standard (e.g., (R)-2-butyloctanoic acid), as elution order can flip depending on the specific CSP version (AD vs. OD).
If a chiral column is unavailable, an Indirect Method can be used.
Reagent: React the acid with a chiral amine, such as (S)-(-)-1-Phenylethylamine .
Mechanism: This forms two diastereomers: (S)-amine-(R)-acid and (S)-amine-(S)-acid.
Separation: These diastereomers have different physical properties and can be separated on a standard Achiral C18 Column (e.g., Agilent Zorbax Eclipse Plus C18) using a Methanol/Water gradient.
Pros: No expensive chiral column needed.
Cons: Requires high purity chiral reagent; kinetic resolution issues can occur if reaction isn't 100% complete.
Method D: Direct LC-MS (Underivatized)
For labs equipped with Mass Spectrometry, derivatization can be skipped if a Chiralpak AD-RH (Reverse Phase) column is used.
Mobile Phase: Acetonitrile / Water / Formic Acid (60 : 40 : 0.1).
Note: Resolution is often lower than the anilide method because the hydrophobic interaction dominates over the chiral recognition in RP mode for this specific molecule.
Troubleshooting & Optimization
Issue
Root Cause
Corrective Action
Low Sensitivity
Poor derivatization yield or wrong wavelength.
Ensure excess coupling reagent (EDC). Switch UV to 240 nm.
Broad Peaks
Acidic protons interfering or column overload.
If using underivatized acid, add 0.1% TFA to mobile phase. If anilide, reduce injection mass.
No Separation
Insufficient interaction time.
Lower % IPA in mobile phase (e.g., go to 99:1 Hexane/IPA). Lower flow rate to 0.5 mL/min.
Peak Tailing
Secondary interactions with silica.
Add 0.1% Diethylamine (DEA) to the mobile phase (only for anilide derivatives).
References
Chiralpedia. (2022). Chiral HPLC separation: Strategy and Approaches. Retrieved from [Link]
Phenomenex. (2023).[2] Chiral HPLC Separations Guidebook. Retrieved from [Link]
Daicel Chiral Technologies. (2021). Enantiomer Separation of Acidic Compounds Application Note. Retrieved from [Link]
National Institutes of Health (NIH). (2013). Chiral recognition mechanism of acyloin-containing chiral solutes by amylose tris[(S)-α-methylbenzylcarbamate]. Retrieved from [Link]
Disclaimer: This protocol is intended for research use only. Always consult Safety Data Sheets (SDS) for all chemicals used, particularly Aniline and DCM.
Application Notes and Protocols for the Esterification of (R)-2-Butyloctanoic Acid
Introduction (R)-2-Butyloctanoic acid is a chiral carboxylic acid featuring a stereocenter at the α-position. This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and othe...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
(R)-2-Butyloctanoic acid is a chiral carboxylic acid featuring a stereocenter at the α-position. This structure makes it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and other complex organic molecules where specific stereochemistry is crucial for biological activity. The esterification of this acid is a fundamental transformation, yet it presents a distinct challenge: the reaction must be conducted under conditions that form the desired ester in high yield without compromising the stereochemical integrity of the α-chiral center.
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of robust esterification protocols applicable to (R)-2-Butyloctanoic acid. We will delve into the mechanistic underpinnings of three primary methods—Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction—to provide a rationale for experimental design. This document is structured to empower the scientist to not only execute a protocol but to make an informed decision about which method is most suitable for their specific synthetic goals.
Strategic Selection of an Esterification Protocol
The choice of an esterification method for (R)-2-Butyloctanoic acid is dictated by the nature of the alcohol, the acid sensitivity of the substrates, and the desired stereochemical outcome. The presence of a moderately hindered chiral center necessitates careful consideration of reaction conditions to avoid racemization or low yields.
Comparative Overview of Key Methods
The following table summarizes the critical parameters for the three discussed protocols, offering a high-level comparison to guide your selection process.
Simple primary/secondary alcohols used in excess[5][6]
Sterically hindered or acid-labile substrates[1][4]
Synthesizing esters from chiral secondary alcohols with inversion[3][7]
Decision-Making Workflow
The following workflow provides a logical path for selecting the most appropriate esterification strategy.
Caption: Mechanism of Fischer-Speier Esterification.
Detailed Experimental Protocol
Objective: To synthesize Methyl (R)-2-butyloctanoate.
Materials:
(R)-2-Butyloctanoic acid (1.0 eq)
Methanol (MeOH, as solvent, >20 eq)
Concentrated Sulfuric Acid (H₂SO₄, 0.05 eq)
Saturated Sodium Bicarbonate (NaHCO₃) solution
Brine (saturated NaCl solution)
Anhydrous Magnesium Sulfate (MgSO₄)
Toluene (optional, for Dean-Stark)
Procedure:
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-2-Butyloctanoic acid and methanol.
Carefully add the catalytic amount of concentrated sulfuric acid to the stirring solution.
Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-8 hours. To improve conversion, a Dean-Stark trap can be used with a co-solvent like toluene to azeotropically remove the water formed.
[8] 4. Monitor the reaction progress by TLC or GC-MS by observing the disappearance of the starting carboxylic acid.
Once complete, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
Wash the organic layer sequentially with water, saturated NaHCO₃ solution (caution: CO₂ evolution), and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude ester via fractional distillation or column chromatography if necessary.
Protocol 2: Steglich Esterification (The Mild & Versatile Approach)
Developed by Steglich and Neises, this method utilizes a carbodiimide coupling agent, typically N,N'-Dicyclohexylcarbodiimide (DCC), and a nucleophilic catalyst, 4-Dimethylaminopyridine (DMAP), to facilitate ester formation under remarkably mild, neutral conditions. [1][9]This makes it ideal for substrates that are sensitive to acid or heat, and it is highly effective for coupling sterically hindered components.
[1][4][10]
Causality Behind the Choice: This is the preferred method for (R)-2-Butyloctanoic acid when using valuable, complex, or sterically hindered alcohols. The mild conditions significantly reduce the risk of racemization compared to the Fischer method.
Reaction Mechanism
DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. [4]DMAP, being a superior nucleophile to the alcohol, intercepts this intermediate to form an acyl-pyridinium species. [1]This "active ester" is then readily attacked by the alcohol to furnish the final product, regenerating the DMAP catalyst. The driving force is the formation of the highly stable N,N'-dicyclohexylurea (DCU) byproduct.
[4]
Caption: Mechanism of Steglich Esterification.
Detailed Experimental Protocol
Objective: To synthesize a generic ester of (R)-2-Butyloctanoic acid.
Materials:
(R)-2-Butyloctanoic acid (1.0 eq)
Alcohol (1.1 - 1.5 eq)
DCC (1.1 eq)
DMAP (0.1 eq)
Anhydrous Dichloromethane (DCM)
Procedure:
In an oven-dried round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-Butyloctanoic acid, the alcohol, and DMAP in anhydrous DCM.
Cool the solution to 0°C in an ice bath.
Add a solution of DCC in anhydrous DCM dropwise to the cooled, stirring mixture.
Allow the reaction to warm to room temperature and stir for 3-12 hours. [9]The formation of a white precipitate (DCU) is indicative of reaction progress.
Monitor the reaction by TLC.
Upon completion, filter the reaction mixture through a pad of Celite to remove the precipitated DCU.
Transfer the filtrate to a separatory funnel and wash sequentially with 0.5 M HCl, saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Self-Validation Insight: A common alternative to DCC is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC). The resulting urea byproduct is water-soluble, simplifying purification as it can be removed during the aqueous workup.
The Mitsunobu reaction is not a direct esterification of a carboxylic acid but rather a powerful method for converting a primary or secondary alcohol into a variety of functional groups, including esters, with complete inversion of stereochemistry at the alcohol's chiral center. [2][3][11]The carboxylic acid acts as the nucleophile in this process.
Causality Behind the Choice: This protocol is uniquely applied when the synthetic goal is to form an ester from a chiral secondary alcohol while inverting its stereocenter. For example, reacting (R)-2-Butyloctanoic acid with an (S)-alcohol will yield the (R,R)-ester.
Reaction Mechanism
Triphenylphosphine (PPh₃) and an azodicarboxylate like DEAD or DIAD react to form a phosphonium salt. [3]The alcohol attacks this species, becoming activated as a good leaving group. The carboxylate of (R)-2-Butyloctanoic acid then displaces the activated hydroxyl group via an S(_N)2 reaction, leading to the inverted ester product, triphenylphosphine oxide (TPPO), and the reduced hydrazide.
[3][7]
Caption: Simplified mechanism of the Mitsunobu Reaction.
Detailed Experimental Protocol
Objective: To synthesize an ester from (R)-2-Butyloctanoic acid and a chiral secondary alcohol with inversion.
Materials:
Chiral secondary alcohol (1.0 eq)
(R)-2-Butyloctanoic acid (1.2 eq)
Triphenylphosphine (PPh₃, 1.5 eq)
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)
Anhydrous Tetrahydrofuran (THF)
Procedure:
In an oven-dried flask under an inert atmosphere, dissolve the chiral alcohol, (R)-2-Butyloctanoic acid, and PPh₃ in anhydrous THF.
Cool the solution to 0°C in an ice bath.
Add the DEAD or DIAD solution dropwise to the cooled, stirring mixture. A color change (e.g., to orange/red) and/or the formation of a precipitate may be observed.
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-16 hours.
Monitor the reaction by TLC until the starting alcohol is consumed.
Concentrate the reaction mixture under reduced pressure.
Purification is often challenging due to the byproducts. Column chromatography on silica gel is the standard method. Elution gradients must be carefully chosen to separate the desired ester from TPPO and the hydrazide byproduct.
Post-Reaction Analysis: Ensuring Success and Stereochemical Integrity
Successful synthesis requires rigorous confirmation of both the chemical structure and the enantiomeric purity of the final ester.
Structural Verification
NMR Spectroscopy (¹H and ¹³C): Confirm the formation of the ester by the disappearance of the broad carboxylic acid proton signal (~10-12 ppm) and the appearance of characteristic signals for the new alkoxy group.
Mass Spectrometry (MS): Verify the molecular weight of the synthesized ester.
Assessment of Enantiomeric Purity
Preserving the stereochemistry of (R)-2-Butyloctanoic acid is paramount. The enantiomeric excess (e.e.) of the product must be determined.
Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most direct and reliable method for separating and quantifying enantiomers or diastereomers. [12]A suitable chiral stationary phase must be selected through screening.
Derivatization: If a direct chiral separation is difficult, the ester can be hydrolyzed back to the parent acid, which can then be derivatized with a chiral auxiliary and analyzed by standard HPLC or NMR.
[13]
Analysis
Expected Result for Methyl (R)-2-butyloctanoate
¹H NMR
Disappearance of R-COOH proton. Appearance of a singlet ~3.7 ppm (O-CH₃).
MS (ESI+)
[M+Na]⁺ peak corresponding to the calculated mass.
| Chiral HPLC | A single major peak for the (R)-enantiomer, with the (S)-enantiomer below the limit of detection. |
Conclusion
The successful esterification of (R)-2-Butyloctanoic acid is a critical step in many synthetic pathways. While the classical Fischer esterification offers an economical route for simple esters, its harsh conditions present a tangible risk to the sensitive chiral center. For greater control and substrate versatility, the Steglich esterification provides a mild and highly effective alternative, making it a workhorse protocol for complex molecules. Finally, when the synthetic design requires the deliberate inversion of a chiral alcohol's stereocenter, the Mitsunobu reaction offers an elegant, albeit mechanistically distinct, solution. The selection of the appropriate protocol, coupled with rigorous post-reaction analysis, will ensure the synthesis of the desired ester with high chemical yield and preserved stereochemical integrity.
References
Carboxylic Acids to Esters: Acid-Catalyzed (Fischer)
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Royal Society of Chemistry.
Simple Method for the Esterification of Carboxylic Acids. Organic Chemistry Portal.
Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
Esterification of Carboxylic Acids. Organic Syntheses.
Acid to Ester - Common Conditions.
Mitsunobu Reaction. Chemistry Steps.
esterification - alcohols and carboxylic acids. Chemguide.
Fischer esterific
Mechanism of the Mitsunobu Reaction: An Ongoing Mystery. PubMed Central.
Fischer Esterific
Fischer–Speier esterific
Mitsunobu Reaction. Master Organic Chemistry.
Steglich Esterific
Mitsunobu Reaction. Organic Chemistry Portal.
Chiral HPLC Separ
HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
The Versatile Role of 2-Butyloctanoic Acid in Pharmaceutical and Chemical Synthesis: A Detailed Guide
Introduction: Unveiling the Potential of a Unique Molecular Scaffold 2-Butyloctanoic acid, a C12 branched-chain fatty acid, possesses a unique molecular architecture that imparts valuable physicochemical properties. Its...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Unveiling the Potential of a Unique Molecular Scaffold
2-Butyloctanoic acid, a C12 branched-chain fatty acid, possesses a unique molecular architecture that imparts valuable physicochemical properties. Its branched nature contributes to a lower melting point and viscosity compared to its linear counterpart, lauric acid, while maintaining a significant lipophilic character. These characteristics make it an attractive building block in organic synthesis and a functional excipient in pharmaceutical formulations. While traditionally used in lubricants and cosmetics as an emollient and surfactant, its application in the pharmaceutical and fine chemical industries is expanding.[1][2] This guide will delve into its specific uses in these advanced fields, providing practical protocols and the scientific rationale for its application.
Table 1: Physicochemical Properties of 2-Butyloctanoic Acid [3]
Property
Value
CAS Number
27610-92-0
Molecular Formula
C₁₂H₂₄O₂
Molecular Weight
200.32 g/mol
Appearance
Colorless viscous liquid
Boiling Point
230 °C (lit.)
Density
0.887 g/mL at 25 °C (lit.)
Refractive Index
n20/D 1.438 (lit.)
Solubility
Slightly soluble in DMSO, ethanol, and methanol.
Pharmaceutical Applications: Enhancing Drug Delivery and Bioavailability
The lipophilicity and branched structure of 2-butyloctanoic acid make it a valuable tool in pharmaceutical formulation and drug design. Its primary roles in this sector are as a penetration enhancer in topical and transdermal systems and as a lipophilic moiety in prodrug strategies.
Enhancing Permeability in Topical and Transdermal Formulations
The stratum corneum, the outermost layer of the skin, presents a formidable barrier to the absorption of many therapeutic agents. Chemical penetration enhancers are often incorporated into topical formulations to transiently and reversibly disrupt this barrier, thereby increasing drug permeation.[4] 2-Butyloctanoic acid and its esters are effective in this role due to their ability to fluidize the lipid bilayers of the stratum corneum.[5]
Mechanism of Action: The branched alkyl chain of 2-butyloctanoic acid and its derivatives is thought to disrupt the highly ordered lipid lamellae of the stratum corneum, increasing their fluidity and creating pathways for drug molecules to penetrate more easily. This lipophilic interaction facilitates the partitioning of the drug into the skin.
Application Note 1: Formulation of a Topical Analgesic Gel with Isopropyl 2-Butyloctanoate as a Penetration Enhancer
Objective: To formulate a topical gel containing a non-steroidal anti-inflammatory drug (NSAID) with enhanced skin penetration for localized pain relief.
Rationale: Isopropyl 2-butyloctanoate, the isopropyl ester of 2-butyloctanoic acid, serves as a lipophilic penetration enhancer. Its branched structure and moderate lipophilicity allow it to effectively disrupt the stratum corneum lipids without causing significant irritation.
Formulation Components:
Component
Function
NSAID (e.g., Ibuprofen)
Active Pharmaceutical Ingredient
Isopropyl 2-Butyloctanoate
Penetration Enhancer
Carbomer
Gelling Agent
Isopropanol
Solvent, Co-enhancer
Triethanolamine
Neutralizing Agent
Purified Water
Vehicle
Workflow Diagram:
Caption: Workflow for the formulation of a topical analgesic gel.
A Building Block for Lipophilic Prodrugs
A significant challenge in drug development is overcoming poor membrane permeability, which can limit the oral bioavailability of promising drug candidates. The prodrug approach, where a lipophilic moiety is temporarily attached to a drug molecule, is a well-established strategy to enhance absorption. 2-Butyloctanoic acid, with its C12 branched chain, is an excellent candidate for creating such lipophilic prodrugs.
Design Rationale: By forming an ester or amide linkage between 2-butyloctanoic acid and a hydrophilic drug, the overall lipophilicity of the molecule is increased. This allows the prodrug to more readily diffuse across the lipid-rich membranes of the gastrointestinal tract. Once absorbed, the ester or amide bond is designed to be cleaved by endogenous enzymes (e.g., esterases, amidases) to release the active parent drug.
Conceptual Signaling Pathway:
Caption: Prodrug absorption and activation pathway.
Chemical Synthesis: A Versatile Intermediate
Beyond its pharmaceutical applications, 2-butyloctanoic acid is a valuable intermediate in the synthesis of a variety of organic molecules. Its carboxylic acid functionality allows for a range of transformations, primarily the formation of esters and amides. The steric hindrance at the α-position, due to the butyl group, can influence reaction conditions, often necessitating the use of specific catalysts or coupling agents for efficient conversion.
Esterification Reactions
The synthesis of 2-butyloctyl esters is a common transformation, yielding products with applications as lubricants, plasticizers, and emollients in cosmetics.[6] Due to the steric hindrance around the carboxyl group, classic Fischer esterification may require forcing conditions or prolonged reaction times. More efficient methods often employ coupling agents.
Protocol 1: Synthesis of Isopropyl 2-Butyloctanoate via Fischer Esterification
Objective: To synthesize isopropyl 2-butyloctanoate from 2-butyloctanoic acid and isopropanol using an acid catalyst.
Rationale: This protocol utilizes the principle of Le Châtelier to drive the equilibrium reaction towards the ester product by using an excess of the alcohol reactant. The steric hindrance of the secondary alcohol (isopropanol) and the branched carboxylic acid makes this a moderately challenging Fischer esterification, often resulting in moderate yields without optimized conditions.
Materials:
Reagent
M.W. ( g/mol )
Amount
Moles
2-Butyloctanoic Acid
200.32
10.0 g
0.05
Isopropanol
60.10
50 mL
-
Sulfuric Acid (conc.)
98.08
0.5 mL
-
Toluene
-
50 mL
-
Saturated NaHCO₃(aq)
-
50 mL
-
Brine
-
50 mL
-
Anhydrous MgSO₄
-
-
-
Procedure:
To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 2-butyloctanoic acid (10.0 g, 0.05 mol), isopropanol (50 mL), and toluene (50 mL).
Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.
Heat the reaction mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-6 hours).
Cool the reaction mixture to room temperature and transfer it to a separatory funnel.
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purify the crude product by vacuum distillation to yield isopropyl 2-butyloctanoate as a colorless oil.
Purification Workflow:
Caption: Purification scheme for isopropyl 2-butyloctanoate.
Protocol 2: Synthesis of N-Benzyl-2-butyloctanamide using a Carbodiimide Coupling Agent
Objective: To synthesize N-benzyl-2-butyloctanamide from 2-butyloctanoic acid and benzylamine using HBTU as a coupling agent.
Rationale: The formation of an amide bond from a sterically hindered carboxylic acid and a primary amine can be efficiently achieved using peptide coupling reagents. HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a common choice that activates the carboxylic acid, facilitating nucleophilic attack by the amine under mild conditions.[7]
Materials:
Reagent
M.W. ( g/mol )
Amount
Moles
2-Butyloctanoic Acid
200.32
2.00 g
0.01
Benzylamine
107.15
1.18 g
0.011
HBTU
379.25
4.17 g
0.011
DIPEA
129.24
2.84 mL
0.02
Dichloromethane (DCM)
-
50 mL
-
1M HCl(aq)
-
30 mL
-
Saturated NaHCO₃(aq)
-
30 mL
-
Brine
-
30 mL
-
Anhydrous Na₂SO₄
-
-
-
Procedure:
Dissolve 2-butyloctanoic acid (2.00 g, 0.01 mol) in dichloromethane (50 mL) in a 100 mL round-bottom flask.
Add HBTU (4.17 g, 0.011 mol) and diisopropylethylamine (DIPEA) (2.84 mL, 0.02 mol) to the solution and stir for 10 minutes at room temperature.
Add benzylamine (1.18 g, 0.011 mol) to the reaction mixture and continue stirring at room temperature for 4 hours.
Transfer the reaction mixture to a separatory funnel and wash with 1M HCl (2 x 30 mL), saturated aqueous sodium bicarbonate solution (30 mL), and brine (30 mL).
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford N-benzyl-2-butyloctanamide as a white solid or viscous oil.
Conclusion and Future Perspectives
2-Butyloctanoic acid is a versatile and valuable molecule with growing importance in both pharmaceutical and chemical synthesis. Its unique branched structure provides advantageous properties for enhancing drug delivery and for the synthesis of specialty chemicals. As the demand for more sophisticated drug delivery systems and high-performance materials continues to grow, the applications of 2-butyloctanoic acid and its derivatives are expected to expand. Future research may focus on the development of novel prodrugs with enhanced therapeutic profiles and the synthesis of new polymers and surfactants with tailored properties based on this versatile C12 scaffold. The protocols and application notes provided in this guide serve as a foundation for researchers to explore and unlock the full potential of this intriguing molecule.
References
MySkinRecipes. (n.d.). 2-Butyloctanoic acid. Retrieved from [Link]
LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. Retrieved from [Link]
Cheng, J., Li, B., Ma, P., Liu, M., & Wang, Z. (2013). Synthesis and Properties of Macrocyclic Butanoic Acid Conjugates as a Promising Delivery Formulation for the Nutrition of Colon. The Scientific World Journal, 2013, 914234. [Link]
Turito. (2023, April 24). Butanoic Acid - Structure, Properties, Uses. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Butyloctanoic acid. PubChem Compound Database. Retrieved from [Link]
Cheng, J., Li, B., Ma, P., Liu, M., & Wang, Z. (2013). Synthesis and properties of macrocyclic butanoic acid conjugates as a promising delivery formulation for the nutrition of colon. TheScientificWorldJournal, 2013, 914234. [Link]
COSMILE Europe. (n.d.). BUTYLOCTANOIC ACID – Ingredient. Retrieved from [Link]
ResearchGate. (n.d.). Esterification of butyric acid using short primary alcohols. Retrieved from [Link]
Australian Industrial Chemicals Introduction Scheme. (2020, November 3). Octanoic acid, 2-butyl-. Public Report. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
Goodreid, J. D., Duspara, P. A., Bosch, C., & Batey, R. A. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. The Journal of Organic Chemistry, 79(3), 943–954. [Link]
Royal Society of Chemistry. (n.d.). Making esters from alcohols and acids | Class experiment. Education. Retrieved from [Link]
Google Patents. (n.d.). KR101446815B1 - Cosmetic compositions containing esters of 2-butyloctanol.
Chemguide. (n.d.). esterification - alcohols and carboxylic acids. Retrieved from [Link]
MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Retrieved from [Link]
YouTube. (2017, March 13). Amidation of Carboxylic Acids [Video]. Dr. Richard Musgrave. [Link]
Master Organic Chemistry. (2022, November 16). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
Fagron. (n.d.). Determining The Most Suitable Gelling Agent For Topical Semi-Solid Formulations. Retrieved from [Link]
ScienceDirect. (2020). Food and Chemical Toxicology, 138, 111271. [Link]
Wiley Online Library. (n.d.). Amidation of Carboxylic Acids with Amines by Nb 2 O 5 as a Reusable Lewis Acid Catalyst. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review. PubMed. Retrieved from [Link]
World Health Organization. (n.d.). Butyric acid. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Biosynthesis of 2-aminooctanoic acid and its use to terminally modify a lactoferricin B peptide derivative for improved antimicrobial activity. PubMed. Retrieved from [Link]
ResearchGate. (n.d.). Polycarboxylic-acid-gelling-agents.pdf. Retrieved from [Link]
MDPI. (2023, August 23). Efficient Synthesis of 2-Ethylhexanoic Acid via N-Hydroxyphthalimide Catalyzed Oxidation of 2-Ethylhexanal with Oxygen. Retrieved from [Link]
Enhancing skin delivery of tranexamic acid via esterification: synthesis and evaluation of alkyl ester derivatives. (2024). RSC Advances, 14(48), 34817-34826. [Link]
Google Patents. (n.d.). CN103274959A - Synthetic method of cooling agent N-, 2, 3-trimethyl-2-isopropyl butyrylamide.
Synthesis and anticonvulsant activities of N-Benzyl-2-acetamidopropionamide derivatives. (1991). Journal of Pharmaceutical Sciences, 80(11), 1033-1037. [Link]
Ni, Y., Li, Y., & Wang, Y. (2018). Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2. Royal Society Open Science, 5(2), 171800. [Link]
Amide Synthesis. (n.d.). Fisher Scientific. Retrieved from [Link]
Application of 2-butyloctanoic acid as a surfactant or emulsifier
This guide details the application of 2-butyloctanoic acid (also known as Isocarb 12 or Guerbet C12 Acid) as a high-performance surfactant and emulsifier. Unlike standard linear fatty acids (e.g., lauric acid), this bran...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the application of 2-butyloctanoic acid (also known as Isocarb 12 or Guerbet C12 Acid) as a high-performance surfactant and emulsifier. Unlike standard linear fatty acids (e.g., lauric acid), this branched "Guerbet" acid offers unique physicochemical properties—specifically liquidity at low temperatures and steric hindrance —that enable the formation of stable microemulsions and temperature-resilient formulations.
Executive Summary & Technical Rationale
2-butyloctanoic acid (CAS: 27610-92-0) is a saturated, branched C12 fatty acid. While linear C12 fatty acids (like lauric acid) form rigid, solid soaps at room temperature, the C4 (butyl) branch at the C2 position of 2-butyloctanoic acid disrupts molecular packing.
Why use 2-butyloctanoic acid?
Cold Processability: Its sodium salt remains liquid/soluble at significantly lower temperatures than sodium laurate.
Microemulsion Stability: The branched tail increases the effective volume (
) of the hydrophobic group. According to the Critical Packing Parameter theory (), this favors the formation of curved interfaces (micelles and microemulsions) over rigid lamellar sheets, preventing gelation.
Oxidative Stability: Being fully saturated, it lacks the double bonds prone to rancidity found in unsaturated liquid fatty acids like oleic acid.
The following diagram illustrates why 2-butyloctanoic acid functions differently from linear surfactants. The "Cone" shape induced by the butyl branch drives the system toward high-curvature aggregates (micelles/microemulsions) rather than flat bilayers.
Figure 1: Comparison of molecular packing between linear and branched C12 surfactants.
Protocol A: Preparation of Sodium 2-Butyloctanoate Surfactant Stock (20% w/w)
To use 2-butyloctanoic acid as an oil-in-water (O/W) emulsifier or detergent, it must be neutralized to its salt form.
Calculate Stoichiometry: To neutralize 20g of acid, you need:
Note: A slight excess of NaOH (e.g., 1-2%) is often used to ensure complete neutralization, but for skin applications, aim for exact stoichiometry or a final pH of 8.5–9.0.
Dissolution: Dissolve 4.00 g of NaOH in 76 g of Deionized Water. Stir until clear.
Addition: Slowly add 20.0 g of 2-Butyloctanoic Acid to the caustic solution while stirring at 400 RPM .
Observation: The mixture will initially be cloudy/oily. As the salt forms, it will clarify and thicken.
Heating (Optional but Recommended): Heat to 40°C to accelerate the reaction. Unlike stearic acid, high heat (70°C+) is not strictly required due to the acid's liquid state, but mild heat ensures homogeneity.
Validation: Check pH. Target range is 8.5 – 9.5 .
If pH < 8.0: Add 0.1M NaOH dropwise.
If pH > 10.0: Add small amounts of free acid or citric acid to adjust (caution: buffering effects).
Protocol B: Determination of Critical Micelle Concentration (CMC)
Because the CMC of branched surfactants is sensitive to ionic strength and impurities, it must be determined experimentally for your specific lot.
Method: Conductometry
Rationale: The slope of conductivity vs. concentration changes abruptly at the CMC.
Workflow:
Stock Prep: Prepare a 100 mM solution of Sodium 2-butyloctanoate (approx. 2.2% w/w).[1][4][7]
Titration: Add the stock solution stepwise into 50 mL of deionized water while measuring conductivity (
).
Plotting: Plot Conductivity (
) vs. Concentration ().
Analysis: Identify the inflection point (intersection of two linear regression lines).
Expected Range: 50 – 100 mM. (Note: Branched chains often exhibit higher CMCs than linear equivalents due to steric difficulty in packing, though this is offset by the hydrophobicity of the butyl group).
Protocol C: Formulation of a Cold-Process Microemulsion
This protocol demonstrates the primary advantage of 2-butyloctanoic acid: creating clear, stable microemulsions without high-shear homogenization or high heat.
Formulation Goals: Solubilize a lipophilic active (e.g., Vitamin E or Fragrance) into water.
Phase
Ingredient
% w/w
Function
A (Oil)
2-Butyloctanoic Acid
5.00
Lipophilic Precursor
A
Vitamin E Acetate (or Model Oil)
5.00
Active Ingredient
A
Isopropanol or Pentylene Glycol
3.00
Co-solvent
B (Base)
Deionized Water
q.s. to 100
Continuous Phase
B
Sodium Hydroxide (10% sol)
q.s. to pH 9
Neutralizer
Step-by-Step:
Mix Phase A: Combine the acid, oil, and co-solvent in a beaker. Stir until homogeneous.
Titration (In-situ Soap Formation): Add Phase A to Phase B (Water) slowly under moderate agitation (magnetic stirrer is sufficient).
Initial State: The mixture will be a coarse, milky emulsion.
Neutralization: Add NaOH solution dropwise while monitoring pH.
Transition: As the pH rises above 7.5, the 2-butyloctanoic acid converts to its soap form at the interface.
Endpoint: Continue until the solution becomes transparent/isotropic . This indicates the formation of a microemulsion.
Stability Check: Centrifuge at 3000 RPM for 15 minutes. No phase separation should occur.
Figure 2: Workflow for Cold-Process Microemulsion using In-situ Neutralization.
Troubleshooting & Constraints
pH Sensitivity: Like all carboxylate soaps, Sodium 2-butyloctanoate will precipitate if the pH drops below ~5.0 (reverting to the insoluble fatty acid). It is not suitable for acidic formulations (use sulfonated derivatives for low pH).
Hard Water: Sensitive to Calcium/Magnesium ions (scum formation). Use a chelating agent (e.g., Disodium EDTA at 0.1%) if using tap water.
Viscosity: Pure micellar solutions of this surfactant are low viscosity. To thicken, add salt (NaCl) cautiously or use a polymeric thickener (e.g., Xanthan Gum).
References
PubChem. (2025).[1][7] 2-Butyloctanoic acid (Compound). National Library of Medicine. Available at: [Link]
O'Lenick, A. J. (2001). Guerbet Chemistry. Surfactants and Detergents.[2][6][8][9][10][11] Review of the synthesis and properties of branched Guerbet acids and alcohols.
CosIng. (2025). Butyloctanoic Acid - Cosmetic Ingredient Database. European Commission. Available at: [Link]
Molecular Modeling of Guerbet Surfactants. (2023). Journal of Surfactants and Detergents. (General reference for packing parameter concepts in branched chains).
Sasol Performance Chemicals. (2022). ISOCARB Acids Technical Data Sheet. (Industry standard reference for commercial 2-butyloctanoic acid).
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: 2-Butyloctanoic Acid in Advanced Cosmetic Formulations
Executive Summary
2-Butyloctanoic acid (INCI: Butyloctanoic Acid) represents a specialized class of "Guerbet Acids"—saturated, branched-chain fatty acids that combine the oxidative stability of saturated lipids with the liquidity and solubility profiles of unsaturated oils. Unlike its straight-chain isomer, Lauric Acid (C12:0), which is solid at room temperature and prone to crystallization, 2-butyloctanoic acid remains liquid down to approximately -10°C.
This application note details the physicochemical advantages of this molecule and provides validated protocols for its use in transparent cleansing oils and functional leave-on emulsions . It specifically addresses the challenges of formulating stable, oxidation-resistant systems that require the sensory profile of a light oil but the chemical resilience of a saturated acid.
The defining feature of 2-butyloctanoic acid is the alkyl branch at the C2 position. This steric bulk disrupts the orderly packing of the hydrocarbon chains (Van der Waals interactions), preventing crystallization at ambient temperatures.
Oxidative Stability: Lacks double bonds (unlike Oleic or Linoleic acid), rendering it immune to rancidity and color degradation over time.
Solubility: The branched structure increases compatibility with diverse cosmetic solvents, including silicones and esters, acting as a coupling agent.
Figure 1: Structural Impact on Physical Properties
Caption: Comparison of crystallization kinetics between linear Lauric Acid and branched 2-Butyloctanoic Acid.
Formulation Guidelines
Handling and Neutralization
As a free fatty acid, 2-butyloctanoic acid has a low pH and potential for irritation (H315) if used neat. It is most effective when:
Neutralized (In-Situ Soap Formation): Reacted with organic bases (Triethanolamine, Arginine, Tromethamine) to form liquid soaps. These soaps are far more soluble than Sodium Laurate.
Oil Phase Stabilizer: Used at 1-3% in the oil phase of emulsions to improve the solubility of crystalline actives (e.g., UV filters) or to act as a buffer.
Solubility Parameters
Parameter
Value
Implication
Acid Value
273–283 mg KOH/g
High neutralization requirement; precise stoichiometry needed.
Density (20°C)
~0.89 g/mL
Lighter than water; contributes to light skin feel.
HLB (Req)
~14-15 (as soap)
Acts as a high-HLB emulsifier when neutralized.
Experimental Protocols
Protocol A: Transparent "Water-Free" Shower Oil
Objective: Create a clear, anhydrous cleansing oil that emulsifies instantly upon contact with water (blooming effect). This formula utilizes 2-butyloctanoic acid neutralized in situ with MIPA (Monoisopropanolamine) to create a solubilizing surfactant that does not precipitate.
Rationale: Standard soap (Sodium Laurate) would be opaque and solid in this system. The 2-butyloctanoic soap remains clear and liquid.[2][7][8]
Batch Size: 100g
Phase
Ingredient
INCI Name
% w/w
Function
A
Isocarb 12
Butyloctanoic Acid
10.00
Primary Surfactant Precursor
A
MIPA
Monoisopropanolamine
3.80
Neutralizing Agent (Stoichiometric)
A
Propylene Glycol
Propylene Glycol
5.00
Coupling Solvent
B
Caprylic/Capric Triglyceride
Caprylic/Capric Triglyceride
40.00
Emollient Base
B
Sunflower Oil
Helianthus Annuus Seed Oil
30.00
Lipid Replenishment
B
Laureth-4
Laureth-4
10.00
Co-Emulsifier (Low HLB)
C
Tocopherol
Tocopherol
0.20
Antioxidant
C
Fragrance
Parfum
1.00
Sensory
Methodology:
Neutralization: In a main vessel, combine Phase A. Heat gently to 40°C and stir until the MIPA is fully dissolved and the solution is clear. An exothermic reaction will occur as the soap forms.
Lipid Addition: Slowly add Phase B to Phase A under moderate agitation (500 rpm). Ensure the solution remains homogenous and clear.
Finishing: Cool to room temperature (25°C). Add Phase C.
Validation:
Clarity Check: The product must be transparent against a text background.
Bloom Test: Add 1g of product to 100mL water. It should spontaneously form a milky white emulsion.
Protocol B: Functional Deodorizing Body Emulsion (O/W)
Objective: Formulate a leave-on lotion where 2-butyloctanoic acid serves a dual purpose: as a co-emulsifier and a functional "acid mantle" support to inhibit body odor (via pH modulation and short-chain fatty acid activity).
Rationale: Short-to-medium chain fatty acids can exhibit selective antimicrobial activity. 2-Butyloctanoic acid has been cited in industrial formularies for "body odor control" [1].
Phase Preparation: Heat Phase A and Phase B separately to 75°C.
Emulsification: Add Phase A to Phase B while homogenizing at 3000 rpm for 5 minutes.
Partial Neutralization: The 2-butyloctanoic acid will lower the pH significantly. Use Phase C (NaOH) to adjust pH to 5.5 . Crucial Note: Do not fully neutralize to pH 7.0; maintaining a slightly acidic pH (5.0-5.5) preserves the free acid fraction which contributes to the antimicrobial/deodorizing efficacy.
Cooling: Cool to 40°C with paddle stirring. Add Phase D.
Figure 2: Process Flow for Emulsion Stability
Caption: Workflow highlighting the critical pH adjustment step to maintain functional efficacy.
Safety & Regulatory Profile
Regulatory Status: Listed in the EU CosIng database as a Cleansing and Emulsifying agent.
Safety Assessment:
Skin Irritation: Pure 2-butyloctanoic acid is classified as a skin irritant (H315) [2].[3] It must be formulated. In leave-on products, concentrations above 2% should be buffered to a skin-compatible pH (4.5–6.0).
Sensitization: Low risk of sensitization compared to unsaturated fatty acids which can oxidize into sensitizing peroxides.
Environmental: Readily biodegradable.
References
Sasol Chemicals. (2025).[7][10] Isocarb 12 (2-Butyloctanoic Acid) Technical Data Sheet & Cosmetics Formulary. Retrieved from
PubChem. (2025).[3] 2-Butyloctanoic Acid Compound Summary (CID 33970). National Library of Medicine. Retrieved from
European Commission. (2025). CosIng: Butyloctanoic Acid.[2][5][6][11][12][13][14][15] EU Inventory of Cosmetic Ingredients.[3][14] Retrieved from
Santa Cruz Biotechnology. (2025). 2-Butyloctanoic acid Product Analysis. Retrieved from
Application Notes and Protocols for Investigating the Mite Control Effects of 2-Butyloctanoic Acid
Abstract The increasing prevalence of acaricide resistance in mite populations necessitates the exploration of novel active ingredients for effective mite control. Fatty acids represent a promising class of compounds wit...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The increasing prevalence of acaricide resistance in mite populations necessitates the exploration of novel active ingredients for effective mite control. Fatty acids represent a promising class of compounds with demonstrated insecticidal and acaricidal properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of the mite control effects of 2-butyloctanoic acid, a branched-chain fatty acid. Detailed protocols for the preparation of 2-butyloctanoic acid formulations, rearing of key mite species (Tetranychus urticae and Dermatophagoides pteronyssinus), and the execution of in vitro bioassays are presented. Furthermore, this guide delves into the putative mechanism of action, data analysis, and interpretation, ensuring a robust and scientifically sound investigation.
Introduction: The Rationale for Investigating 2-Butyloctanoic Acid as an Acaricide
Mites are a significant threat to global agriculture and public health. The two-spotted spider mite, Tetranychus urticae, is a polyphagous pest that causes substantial economic losses in a wide range of crops. House dust mites, such as Dermatophagoides pteronyssinus, are a primary source of indoor allergens, triggering allergic rhinitis and asthma in sensitized individuals[1]. The extensive use of conventional acaricides has led to the development of widespread resistance, rendering many existing control strategies ineffective.
Fatty acids have emerged as a viable alternative or supplement to traditional chemical control methods. Their primary mode of action is believed to be the disruption of the arthropod's protective cuticle and the integrity of its cell membranes, leading to desiccation and mortality[2]. Branched-chain fatty acids, such as 2-butyloctanoic acid, offer a unique chemical structure that may enhance their efficacy and overcome existing resistance mechanisms. Preliminary studies have already indicated the potential of 2-butyloctanoic acid in controlling house dust mites, making it a compelling candidate for further investigation.
This guide provides the foundational protocols to empower researchers to systematically evaluate the acaricidal potential of 2-butyloctanoic acid against both an agricultural and a medically relevant mite species.
Physicochemical Properties of 2-Butyloctanoic Acid
A thorough understanding of the test substance's properties is critical for proper handling, formulation, and interpretation of results.
Property
Value
Chemical Formula
C₁₂H₂₄O₂
Molecular Weight
200.32 g/mol
CAS Number
27610-92-0
Appearance
Colorless liquid
Boiling Point
230 °C
Density
0.887 g/mL at 25 °C
Solubility
Slightly soluble in DMSO, Ethanol, Methanol. Low water solubility.
Experimental Workflows
The following diagrams illustrate the key experimental workflows for assessing the acaricidal efficacy of 2-butyloctanoic acid.
Caption: Overview of the experimental workflow from preparation to efficacy determination.
Materials and Reagents
Test Substance and Reagents
2-Butyloctanoic acid (CAS: 27610-92-0)
Acetone (analytical grade)
Ethanol (95%)
Triton™ X-100 or similar non-ionic surfactant
Distilled water
Deionized water
Mite Cultures and Rearing Supplies
For Tetranychus urticae:
Bean plants (Phaseolus vulgaris)
Mite-proof cages
Petri dishes (9 cm diameter)
Cotton wool
Fine camel-hair brush
For Dermatophagoides pteronyssinus:
Glass culture flasks or jars
Rearing medium (e.g., a mixture of dried yeast and wheat germ)
Saturated salt solution (e.g., potassium chloride) to maintain humidity
Incubator
Bioassay Equipment
Micropipettes and sterile tips
Glass vials (various sizes)
Beakers and flasks
Forceps
Stereomicroscope
Vortex mixer
Analytical balance
pH meter
Filter paper
Cotton fabric swatches (for D. pteronyssinus bioassay)
Protocols
Preparation of 2-Butyloctanoic Acid Formulations
The low water solubility of 2-butyloctanoic acid necessitates its formulation in a suitable solvent system to ensure a homogenous application.
Stock Solution Preparation: Prepare a high-concentration stock solution of 2-butyloctanoic acid in acetone (e.g., 10% w/v).
Serial Dilutions: Perform serial dilutions of the stock solution with distilled water containing a small amount of a non-ionic surfactant (e.g., 0.05% Triton™ X-100) to create a range of test concentrations. The surfactant aids in the emulsification of the fatty acid in the aqueous solution.
Control Solutions: Prepare two control solutions: a negative control of distilled water with the surfactant and a solvent control of the highest concentration of acetone used in the serial dilutions mixed with the surfactant and water. This is crucial to ensure that any observed mortality is due to the active ingredient and not the solvent.
Mite Rearing
5.2.1. Rearing of Tetranychus urticae
Host Plant Cultivation: Grow bean plants in a greenhouse or growth chamber under controlled conditions (25±2°C, 60-70% relative humidity, 16:8 h L:D photoperiod).
Colony Maintenance: Maintain a healthy stock colony of T. urticae on bean plants in mite-proof cages to prevent contamination.
Sub-culturing for Bioassays: For bioassays, transfer adult female mites to fresh, uninfested bean leaves placed on water-saturated cotton in Petri dishes. This ensures a synchronized population of a known age for testing.
5.2.2. Rearing of Dermatophagoides pteronyssinus
Culture Medium: Prepare a rearing medium consisting of a 1:1 mixture of dried yeast and wheat germ. Sterilize the medium before use to prevent fungal contamination.
Culture Setup: Place the rearing medium in glass flasks or jars and introduce a starting population of D. pteronyssinus.
Environmental Control: Maintain the cultures in an incubator at 25±1°C and 75% relative humidity. The high humidity is critical for their survival and can be maintained by placing the culture jars in a sealed container with a saturated salt solution.
In Vitro Bioassays
5.3.1. Leaf Dip Bioassay for Tetranychus urticae
This method is a standard for evaluating the efficacy of acaricides against phytophagous mites.
Preparation of Leaf Discs: Cut leaf discs (e.g., 2 cm diameter) from fresh bean leaves.
Mite Infestation: Transfer a known number of adult female mites (e.g., 20-30) onto each leaf disc using a fine brush.
Treatment Application: Hold each leaf disc with forceps and immerse it in the respective test solution for 5 seconds with gentle agitation.
Drying: Place the treated leaf discs on filter paper to air dry for approximately 1-2 hours.
Incubation: Place each dried leaf disc, abaxial side up, on a water-saturated cotton pad in a Petri dish. The water-saturated cotton serves as a barrier to prevent mites from escaping.
Mortality Assessment: After 24 and 48 hours of incubation under controlled conditions (25±2°C, 60-70% RH, 16:8 h L:D), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with a fine brush are considered dead.
5.3.2. Fabric Residue Bioassay for Dermatophagoides pteronyssinus
This bioassay simulates the exposure of house dust mites to treated fabrics, such as bedding or upholstery.
Treatment Application: Apply a known volume of each test solution evenly onto the fabric swatches and allow them to air dry completely in a fume hood.
Mite Exposure: Place the treated fabric swatches into small glass vials. Introduce a known number of adult D. pteronyssinus (e.g., 20) into each vial.
Incubation: Cap the vials with breathable closures and incubate at 25±1°C and 75% relative humidity for 24 and 48 hours.
Mortality Assessment: After the incubation period, count the number of dead mites under a stereomicroscope.
Putative Mechanism of Action
The acaricidal activity of fatty acids is primarily attributed to their ability to disrupt the mite's epicuticular lipid layer. This disruption compromises the cuticle's integrity, leading to uncontrolled water loss and subsequent death by desiccation. Additionally, fatty acids may penetrate the cuticle and disrupt cell membrane function, leading to cellular leakage and metabolic dysfunction.
Caption: Proposed mechanism of action of 2-butyloctanoic acid on mites.
Data Analysis and Interpretation
Mortality Correction
Correct the observed mortality in each treatment for any mortality in the control group using Abbott's formula:
Corrected Mortality (%) = [(% Mortality in Treatment - % Mortality in Control) / (100 - % Mortality in Control)] * 100
Dose-Response Analysis
The relationship between the concentration of 2-butyloctanoic acid and mite mortality should be determined by probit analysis. This statistical method transforms the sigmoidal dose-response curve into a straight line, allowing for the calculation of the lethal concentration required to kill 50% of the test population (LC50).
LC50 Calculation: Utilize statistical software (e.g., R, SAS, or specialized toxicology software) to perform probit analysis on the corrected mortality data. The software will provide the LC50 value along with its 95% confidence intervals.
Data Presentation
Summarize the dose-response data in a clear and concise table.
Concentration of 2-Butyloctanoic Acid (ppm)
Number of Mites Tested
Number of Dead Mites (24h)
Corrected Mortality (%) (24h)
Number of Dead Mites (48h)
Corrected Mortality (%) (48h)
0 (Control)
60
2
0
3
0
100
60
10
13.8
15
21.1
250
60
25
40.7
35
56.1
500
60
45
74.1
55
91.2
1000
60
58
96.6
60
100
LC50 (95% CI)
[Calculated Value]
[Calculated Value]
Note: The data in this table is for illustrative purposes only.
Troubleshooting
Problem
Possible Cause(s)
Suggested Solution(s)
High control mortality (>20%)
- Mites injured during handling.- Unhealthy mite colony.- Contamination of rearing medium or host plants.
- Handle mites gently with a fine brush.- Ensure the mite colony is healthy and free of disease.- Use sterile techniques and fresh, healthy host plants/medium.
Inconsistent results between replicates
- Uneven application of the test substance.- Variation in the number or age of mites.- Fluctuations in environmental conditions.
- Ensure thorough mixing of test solutions and uniform application.- Use a consistent number of mites of the same age for each replicate.- Maintain stable temperature, humidity, and photoperiod during the experiment.
Precipitation of 2-butyloctanoic acid in test solutions
- Concentration exceeds solubility in the aqueous solution.
- Increase the concentration of the surfactant.- Prepare fresh dilutions immediately before use.- Consider using a different co-solvent (ensure it is non-toxic to mites at the concentration used).
Scientific Integrity and Best Practices
Adherence to Guidelines: While no specific OECD guideline exists for this exact compound and application, the principles outlined in OECD guidance documents for testing of chemicals should be followed to ensure data quality and reproducibility[3][4].
Replication: Each concentration and control should be replicated at least three times to ensure the statistical validity of the results.
Randomization: Randomize the placement of Petri dishes or vials in the incubator to avoid any positional effects.
Blinding: Whenever possible, the observer assessing mortality should be blinded to the treatment groups to minimize bias.
References
Maruoka, A., et al. (2020). Mite control effect of branched chain fatty acid on the house dust mite Dermatophagoides pteronyssinus. Biocontrol Science, 25(2), 63-71. [Link]
Bogdanov, S. (2017). Fatty acids as acaricides. In Honeybee Mites and Their Control (pp. 239-246). Springer, Cham. [Link]
Griesbach, U., & Cobcroft, J. (2018). Acaricide resistance in two-spotted mite (Tetranychus urticae) in Australian horticulture. Horticulture Innovation Australia. [Link]
Thomas, W. R., Smith, W. A., & Hales, B. J. (2015). The house dust mite and its allergens. In Middleton's Allergy (pp. 538-551). Elsevier. [Link]
Van Leeuwen, T., Vontas, J., Tsagkarakou, A., Dermauw, W., & Tirry, L. (2010). Acaricide resistance in arthropod pests. Annual review of entomology, 55, 381-401. [Link]
Abbott, W. S. (1925). A method of computing the effectiveness of an insecticide. Journal of economic Entomology, 18(2), 265-267. [Link]
Finney, D. J. (1971). Probit analysis. Cambridge university press. [Link]
OECD. (1995). Guidance Document on the Testing of Chemicals. OECD Publishing. [Link]
Colloff, M. J. (2009). Dust mites. Springer Science & Business Media. [Link]
PubChem. (n.d.). 2-Butyloctanoic acid. National Center for Biotechnology Information. [Link]
Technical Support Center: Chiral Separation of 2-Butyloctanoic Acid
Welcome to the technical support center for the chiral separation of 2-butyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encoun...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the chiral separation of 2-butyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges encountered during the enantioseparation of this non-chromophoric, chiral carboxylic acid. We will move from foundational method development strategies to advanced troubleshooting and optimization, providing not just steps, but the scientific rationale behind them.
Part 1: Method Development & Initial Screening
The successful separation of 2-butyloctanoic acid enantiomers begins with a logical and systematic approach to method development. Due to its chemical properties—a carboxylic acid with a single chiral center and no strong UV chromophore—several analytical platforms can be considered.
Q1: Which analytical technique should I choose for separating 2-butyloctanoic acid enantiomers: HPLC, SFC, or GC?
Answer: The optimal technique depends on your laboratory's instrumentation, desired sample throughput, and specific analytical goals (e.g., trace analysis vs. preparative scale).
High-Performance Liquid Chromatography (HPLC): This is a common starting point. Polysaccharide-based chiral stationary phases (CSPs) are often the most successful for a broad range of compounds, including carboxylic acids. However, due to the lack of a UV chromophore, detection can be a challenge. You will likely need to use a low wavelength UV detector (200-215 nm), a Refractive Index (RI) detector (incompatible with gradients), or ideally, a mass spectrometer (MS).
Supercritical Fluid Chromatography (SFC): This is often a superior technique for chiral separations. SFC uses supercritical CO₂ as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and reduced solvent consumption. Polysaccharide-based CSPs are highly effective in SFC, and the technique is compatible with MS detection.
Gas Chromatography (GC): Direct analysis of 2-butyloctanoic acid by GC is not feasible due to its low volatility and high polarity. However, GC becomes a viable and powerful option after derivatization. By converting the carboxylic acid to a more volatile ester (e.g., a methyl or silyl ester), you can achieve excellent separation on a chiral GC column. This indirect approach can be very robust.
The following diagram outlines a decision-making workflow for technique selection.
Caption: Troubleshooting workflow for lack of enantioselectivity.
Q4: I have two peaks, but they are poorly resolved (Resolution < 1.5) or show significant tailing. How can I improve this?
Answer: Poor resolution or bad peak shape indicates that while some chiral recognition is occurring, the chromatographic conditions are suboptimal. This can be addressed by systematically adjusting temperature, flow rate, and mobile phase composition.
Causality:
Resolution is a function of efficiency, selectivity, and retention. Small changes to chromatographic parameters can influence these factors.
Peak tailing for an acidic compound often points to secondary interactions with the stationary phase or issues with ionization.
Optimization Strategies:
Parameter
Action
Rationale
Temperature
Decrease the column temperature (e.g., from 40°C to 25°C or 15°C).
Lowering the temperature often increases chiral selectivity by enhancing the weaker bonding forces (like hydrogen bonds) responsible for discrimination. However, this may also increase analysis time and backpressure.
Flow Rate
Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).
Chiral separations are often improved at lower flow rates, which can increase efficiency and allow more time for interactions between the analyte and CSP.
Additive Conc.
Optimize the concentration of the acidic additive (e.g., try 0.05%, 0.1%, and 0.2% TFA).
Too little acid may not fully suppress ionization, causing tailing. Too much acid can sometimes reduce retention or alter selectivity.
Modifier %
Finely adjust the percentage of the alcohol modifier (e.g., in 1-2% increments).
This is a powerful way to "tune" the selectivity and retention. Small changes can have a significant impact on resolution.
Step-by-Step Protocol for Improving Resolution:
Baseline Experiment: Inject your sample under the current conditions and record the resolution, retention times, and peak asymmetry.
Adjust Flow Rate: Decrease the flow rate by half (e.g., 1.0 mL/min to 0.5 mL/min). Equilibrate and re-inject. Assess the impact on resolution.
Adjust Temperature: Return to the original flow rate. Decrease the column temperature by 10-15°C. Equilibrate and re-inject. Assess the impact.
Optimize Additive: If peak tailing is the primary issue, systematically vary the concentration of your acidic additive.
Evaluate Results: Compare the chromatograms from each step. Often, a combination of these adjustments (e.g., slightly lower flow rate and lower temperature) will yield the best result.
Part 3: Frequently Asked Questions (FAQs)
Q5: My method works on one column, but when I switch to a new column of the same type, the separation is worse. Why?
Answer: This is a common and frustrating issue in chiral chromatography, often related to column history or subtle batch-to-batch variations. Chiral stationary phases can be sensitive to their history of use.
Column Memory Effect: CSPs can retain traces of previous mobile phase additives. If a new column has never been exposed to the acidic additive required for your method, it may require extensive conditioning.
Solution: Condition the new column with your mobile phase (including the additive) for an extended period (a few hours or overnight at a low flow rate) before use.
Manufacturing Consistency: While manufacturers have robust QC procedures, minor batch-to-batch differences in the stationary phase can sometimes lead to shifts in selectivity.
Solution: When validating a method, it is good practice to test it on at least two different batches of the same column to ensure robustness.
Q6: Can I use GC to separate 2-butyloctanoic acid enantiomers? What derivatization agent should I use?
Answer: Yes, GC is an excellent alternative if you perform a derivatization step to make the analyte volatile. The goal is to convert the polar carboxylic acid group into a less polar, more volatile ester or silyl ether.
Silylation: This is a common method where an active hydrogen is replaced by a silyl group, such as trimethylsilyl (TMS). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are effective. MTBSTFA derivatives are generally more stable and less sensitive to moisture.
Alkylation (Esterification): This involves converting the carboxylic acid to an ester (e.g., methyl, ethyl, or butyl ester). Reagents like alkyl chloroformates are commonly used for this purpose.
Protocol: Silylation with MTBSTFA for GC Analysis
Sample Preparation: Evaporate a known amount of your sample containing 2-butyloctanoic acid to dryness under a stream of nitrogen. The absence of water is critical for a successful reaction.
Reagent Addition: Add an appropriate solvent (e.g., acetonitrile or pyridine) and the silylating reagent (MTBSTFA).
Reaction: Cap the vial tightly and heat at 60-80°C for 30-60 minutes to ensure complete derivatization.
GC-MS Analysis: Cool the sample to room temperature and inject an aliquot directly onto a chiral GC column (e.g., a cyclodextrin-based column like a Beta-DEX™ or Gamma-DEX™).
Q7: Is it possible to use a chiral mobile phase additive instead of a chiral column?
Answer: Yes, this is a valid technique, though less common in modern HPLC. In this approach, a chiral selector (e.g., a cyclodextrin derivative) is added to the mobile phase, and the separation is performed on a standard achiral column (like a C18). The enantiomers form transient diastereomeric complexes with the chiral additive in the mobile phase, allowing for separation. However, this method has drawbacks: the chiral additives can be expensive, and it can complicate purification if you are doing preparative work. For analytical purposes, using a chiral stationary phase is generally the more robust and widely adopted strategy.
Rao, K. K. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation. LCGC International. Retrieved from [Link]
Gray, M. (2020, May 20). Trouble with chiral separations. Chromatography Today. Retrieved from [Link]
Phenomenex. (n.d.). HPLC Technical Tip: A Systematic Approach to Chiral Screening and Method Development. Retrieved from [Link]
Kannappan, V. (2022, November 3). Chiral HPLC separation: strategy and approaches. Chiralpedia. Retrieved from [Link]
Jones, J. (n.d.). Chiral Method Development Screening Techniques: A practical guide and new approaches in LC-MS. Chromatography Today. Retrieved from [Link]
Mangelings, D., & Vander Heyden, Y. (2014). A generic screening and optimization strategy for chiral separations in supercritical fluid chromatography.
Husek, P., & Simek, P. (2006). Alkyl Chloroformates in Sample Derivatization Strategies for Gc Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis, 2(1), 23-43.
ResearchGate. (n.d.). Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. Retrieved from [Link]
Regalado, C., & Armstrong, D. W. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from [Link]
REFLECT. (n.d.). CHIRAL STATIONARY PHASES. Retrieved from [Link]
Regan, F., et al. (2019). Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry.
Chemistry LibreTexts. (2015, July 5). 5.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
ResearchGate. (n.d.). How can I improve my chiral column resolution?. Retrieved from [Link]
Schhezer, J., et al. (2022).
Optimization
Identifying and minimizing side reactions in 2-butyloctanoic acid synthesis
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-butyloctanoic acid. The content...
Author: BenchChem Technical Support Team. Date: February 2026
This technical support guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and frequently asked questions for the synthesis of 2-butyloctanoic acid. The content is structured to address specific experimental challenges, explaining the underlying chemical principles to empower users to identify and minimize side reactions effectively.
The malonic ester synthesis is a robust and highly adaptable method for the preparation of substituted carboxylic acids, making it the workhorse for producing 2-butyloctanoic acid. This pathway involves the sequential alkylation of diethyl malonate, followed by hydrolysis and decarboxylation.
1.1: Overall Reaction Scheme
Caption: Workflow for the synthesis of 2-butyloctanoic acid via the malonic ester pathway.
1.2: Detailed Step-by-Step Protocol
Materials:
Diethyl malonate
Sodium ethoxide (NaOEt)
Anhydrous ethanol (EtOH)
Butyl bromide
Hexyl bromide
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
Diethyl ether
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
Protocol:
First Alkylation (Formation of Diethyl 2-butylmalonate):
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 eq) in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).
Cool the solution in an ice bath and add diethyl malonate (1.0 eq) dropwise with stirring.
After the addition is complete, allow the mixture to stir for one hour at room temperature to ensure complete enolate formation.
Add butyl bromide (1.0 eq) dropwise, maintaining the temperature below 50°C.
After the addition, heat the mixture to reflux for 2-3 hours to drive the Sₙ2 reaction to completion.
Second Alkylation (Formation of Diethyl 2-butyl-2-hexylmalonate):
Cool the reaction mixture and add a second equivalent of sodium ethoxide.
Stir for one hour to form the enolate of the mono-alkylated ester.
Add hexyl bromide (1.0 eq) dropwise, then heat to reflux for another 2-3 hours.
Hydrolysis (Saponification):
Cool the reaction mixture to room temperature. Add an aqueous solution of NaOH or KOH (2.5 eq) and heat to reflux for 3-4 hours to hydrolyze the diester to the dicarboxylate salt.
Acidification and Decarboxylation:
Cool the mixture in an ice bath and carefully acidify with concentrated HCl or H₂SO₄ until the pH is ~1-2.
Gently heat the acidic solution. Decarboxylation will occur, evidenced by the evolution of CO₂ gas. Continue heating at reflux until gas evolution ceases (typically 2-4 hours).
Work-up and Purification:
Cool the reaction mixture. Transfer to a separatory funnel and extract the crude 2-butyloctanoic acid with diethyl ether (3x).
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by vacuum distillation.
1.3: Troubleshooting Guide (Q&A Format)
Q1: My yield of the dialkylated ester is low, and I see a significant amount of starting material (diethyl malonate) in my crude NMR. What went wrong?
A1: This issue points to incomplete deprotonation of the malonic ester. The pKa of diethyl malonate is approximately 13, and while sodium ethoxide (the conjugate base of ethanol, pKa ~16) is sufficient to form the enolate, the equilibrium is not overwhelmingly product-favored.
Causality: Insufficient base, wet reagents, or not enough time for enolate formation can lead to unreacted starting material.
Troubleshooting Steps:
Ensure Anhydrous Conditions: Water will consume the ethoxide base. Use freshly dried ethanol and ensure all glassware is oven-dried.
Verify Base Stoichiometry: Use at least a full equivalent of sodium ethoxide for each alkylation step.
Increase Reaction Time: Allow for at least one hour of stirring after the addition of diethyl malonate to the base before adding the alkylating agent.
Q2: My final product is contaminated with mono-alkylated byproducts (2-butylmalonic acid or 2-hexylmalonic acid after decarboxylation). How can I avoid this?
A2: This is a common issue and indicates that the second alkylation step was not efficient.
Causality: The enolate of the mono-alkylated ester is more sterically hindered, making the second alkylation slower than the first. Insufficient reaction time or temperature for the second step is a frequent cause.
Troubleshooting Steps:
Force the Reaction to Completion: Ensure the second alkylation is carried out for a sufficient duration at reflux. Monitoring the reaction by TLC or GC can confirm the disappearance of the mono-alkylated intermediate.
Consider a Stronger Base: While sodium ethoxide is standard, a stronger base like potassium carbonate in a polar aprotic solvent (e.g., DMF) can sometimes improve yields for the second alkylation. However, this requires solvent exchange after the first step.
Q3: I've observed a byproduct with a different ester group than my starting material (e.g., methyl ester when I started with diethyl malonate). What is the cause?
A3: This is a classic case of transesterification.
Causality: This occurs when the alkoxide base does not match the alkyl group of the ester. For example, using sodium methoxide with diethyl malonate will lead to a mixture of ethyl and methyl esters.
Troubleshooting Steps:
Match Base to Ester: Always use the alkoxide base corresponding to your ester (e.g., sodium ethoxide with diethyl malonate, sodium methoxide with dimethyl malonate).
Q4: My hydrolysis step seems to be incomplete, as I can still see ester peaks in my IR or NMR spectrum.
A4: The hydrolysis of sterically hindered diesters can be sluggish.
Causality: The bulky butyl and hexyl groups shield the carbonyl carbons from nucleophilic attack by hydroxide. Insufficient base, water, or reaction time can lead to incomplete hydrolysis.
Troubleshooting Steps:
Increase Base Equivalents: Use a slight excess of NaOH or KOH (e.g., 2.5-3.0 equivalents) to ensure the reaction goes to completion.
Increase Reflux Time: Extend the hydrolysis time to 6-8 hours or even overnight if necessary.
Consider a Co-solvent: Adding a co-solvent like methanol or THF can improve the solubility of the organic ester in the aqueous base, accelerating the reaction.
Q5: The decarboxylation step is very slow or seems to have stalled.
A5: Decarboxylation requires sufficient heat and acidic conditions.
Causality: The reaction proceeds through a cyclic transition state of the malonic acid, which is formed after acidification. If the solution is not sufficiently acidic or the temperature is too low, the reaction will be slow.
Troubleshooting Steps:
Ensure Low pH: Verify that the pH of the solution is 1-2 after adding the acid.
Increase Temperature: While gentle heating is initially advised to control the CO₂ evolution, the temperature may need to be raised to the reflux point of the aqueous solution (~100-110°C) to ensure complete decarboxylation.
1.4: FAQ Section
What is the best base to use for the alkylation steps?
Sodium ethoxide in ethanol is the most common and cost-effective choice for alkylating diethyl malonate. It is crucial that the alkoxide matches the ester to prevent transesterification.
Can I use other alkylating agents?
Yes, but the reaction proceeds via an Sₙ2 mechanism. Therefore, primary alkyl halides (like butyl bromide and hexyl bromide) are ideal. Secondary halides will give lower yields due to a competing E2 elimination reaction, and tertiary halides are unsuitable as they will primarily undergo elimination.
What is the role of temperature in each step?
Enolate Formation: Typically done at room temperature or slightly below to control any exothermic reaction.
Alkylation: Often started at a lower temperature during the addition of the alkyl halide and then heated to reflux to ensure the Sₙ2 reaction goes to completion.
Hydrolysis & Decarboxylation: Both steps require heating (reflux) to overcome the activation energy, especially for the sterically hindered substrate and the cyclic transition state of decarboxylation.
Section 2: Alternative Synthesis Routes
2.1: Direct Enolate Alkylation of Octanoic Acid
This method involves the direct deprotonation of a carboxylic acid to form a dianion, followed by alkylation.
Protocol Outline: Octanoic acid is treated with two equivalents of a very strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) in THF at low temperatures (e.g., -78°C). The resulting dianion is then treated with butyl bromide.
Advantages: Fewer steps than the malonic ester synthesis.
Disadvantages & Common Side Reactions:
Requires cryogenic temperatures and strictly anhydrous conditions.
LDA is a highly reactive and moisture-sensitive reagent.
Over-alkylation can occur if reaction conditions are not carefully controlled.
Difficult to drive to completion, often resulting in significant amounts of unreacted starting material.
2.2: Guerbet Reaction Approach
The Guerbet reaction traditionally produces branched alcohols, but modified versions can lead to carboxylic acids.
Protocol Outline: This would likely involve a multi-step process starting with the Guerbet dimerization of hexanol to form 2-butyl-octanol, followed by oxidation of the primary alcohol to the corresponding carboxylic acid.
Advantages: Can utilize potentially bio-based alcohol feedstocks.
Disadvantages & Common Side Reactions:
The Guerbet reaction itself can produce various side products, including aldehydes, esters, and other condensation products.
The subsequent oxidation step adds complexity and potential for more side reactions.
This route is less direct for the synthesis of the acid compared to the malonic ester synthesis.
Section 3: Data & Purification
3.1: Table of Reaction Parameters and Their Impact
Incomplete deprotonation if conditions are not anhydrous.
Potassium Carbonate in DMF
Stronger base system, may improve second alkylation yield.
Requires solvent exchange, more expensive.
Alkylating Agent
Primary Halide (e.g., 1-bromobutane)
Efficient Sₙ2 reaction.
None directly, but reaction rate depends on halide (I > Br > Cl).
Secondary Halide
Slower Sₙ2 reaction.
E2 elimination becomes a significant competing reaction, lowering yield.
Hydrolysis
Insufficient NaOH/KOH or time
Incomplete reaction.
Mono-hydrolyzed ester, unreacted diester.
2.5-3.0 eq NaOH/KOH, reflux 4-8h
Drives reaction to completion.
-
Decarboxylation
Temperature < 100°C
Slow or incomplete reaction.
Residual dicarboxylic acid in the final product.
Reflux at pH 1-2
Ensures complete conversion to the final product.
Potential for charring if heated too strongly for too long.
3.2: Table of Potential Byproducts and Physical Properties
Compound
Structure
Boiling Point (°C)
Rationale for Presence
2-Butyloctanoic Acid
CH₃(CH₂)₅CH(CH₂CH₂CH₃)COOH
~275-280
Desired Product
Diethyl Malonate
CH₂(COOCH₂CH₃)₂
199
Unreacted starting material.
Diethyl 2-butylmalonate
CH₃(CH₂)₃CH(COOCH₂CH₃)₂
~240-245
Incomplete second alkylation.
Octanoic Acid
CH₃(CH₂)₆COOH
239
Potential impurity from alternative routes or side reactions.
Hexanoic Acid
CH₃(CH₂)₄COOH
205
Potential impurity if alkylating agents are contaminated.
3.3: General Purification Protocol
Vacuum distillation is the most effective method for purifying 2-butyloctanoic acid from the common byproducts of the malonic ester synthesis.
Initial Wash: Before distillation, it is advisable to wash the crude product with a saturated sodium bicarbonate solution. This will remove any residual acidic impurities like unreacted dicarboxylic acid. Back-extract the aqueous layer with ether to recover any product that may have formed a salt. Re-acidify the combined organic layers and dry before distillation.
Fractional Vacuum Distillation:
Assemble a fractional distillation apparatus suitable for vacuum operation.
Heat the crude product under reduced pressure.
Collect fractions based on boiling point. Lower boiling impurities (unreacted starting materials, mono-alkylated intermediates) will distill first.
The desired 2-butyloctanoic acid will distill at a higher temperature.
Section 4: Visualizations
4.1: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues in 2-butyloctanoic acid synthesis.
Section 5: References
Malonic Ester Synthesis. (n.d.). In OpenOChem Learn. Retrieved February 6, 2026, from [Link]
Chemistry Steps. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from [Link]
Shestakova, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. Beilstein Journal of Organic Chemistry, 16, 1862–1868. Available at: [Link]
LookChem. (n.d.). Cas 27610-92-0, 2-BUTYLOCTANOIC ACID. Retrieved February 6, 2026, from [Link]
The Organic Chemistry Tutor. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). CN114989003A - Preparation method of 2-butynoic acid. Retrieved February 6, 2026, from
Shestakova, P., et al. (2020). On the hydrolysis of diethyl 2-(perfluorophenyl)malonate. National Institutes of Health. Available at: [Link]
Chemistry LibreTexts. (2020, August 26). 21.10: Malonic Ester Synthesis. Retrieved February 6, 2026, from [Link]
Eureka | Patsnap. (n.d.). Synthesis method of 2-(4-nitrophenyl) butyric acid. Retrieved February 6, 2026, from [Link]
Wikipedia. (n.d.). Malonic ester synthesis. Retrieved February 6, 2026, from [Link]
Google Patents. (n.d.). KR101446815B1 - Cosmetic compositions containing esters of 2-butyloctanol. Retrieved February 6, 2026, from
AK Lectures. (n.d.). Malonic Ester Synthesis. Retrieved February 6, 2026, from [Link]
The Organic Chemistry Tutor. (2018, May 11). Malonic Ester Synthesis Reaction Mechanism [Video]. YouTube. [Link]
Master Organic Chemistry. (2025, June 5). The Malonic Ester and Acetoacetic Ester Synthesis. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2025, March 12). 22.7: Alkylation of Enolate Ions. Retrieved February 6, 2026, from [Link]
Master Organic Chemistry. (2022, August 16). Enolates - Formation, Stability, and Simple Reactions. Retrieved February 6, 2026, from [Link]
PubChem. (n.d.). 2-Butyloctanoic acid. Retrieved February 6, 2026, from [Link]
Chemistry LibreTexts. (2023, February 12). 22.7: Alkylation of Enolate Ions. Retrieved February 6, 2026, from [Link]
Chemistry Stack Exchange. (2024, December 20). Decarboxylation of malonic esters. Retrieved February 6, 2026, from [Link]
Troubleshooting
Addressing stability issues of (R)-2-Butyloctanoic acid in various solvents
Welcome to the technical support center for (R)-2-Butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing stability issues...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (R)-2-Butyloctanoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on addressing stability issues of (R)-2-Butyloctanoic acid in various solvents. As Senior Application Scientists, we have compiled this guide based on the chemical properties of the molecule, established principles of stability testing, and practical field experience.
Part 1: Understanding (R)-2-Butyloctanoic Acid: Core Properties
(R)-2-Butyloctanoic acid is a branched-chain fatty acid with the chemical formula C₁₂H₂₄O₂.[1] A fundamental understanding of its properties is crucial for its effective use in experimental settings.
Sealed in a dry place, at room temperature.[1][2] A cool (<15°C) and dark place is recommended for optimal long-term stability.
General Stability: (R)-2-Butyloctanoic acid is generally stable but is incompatible with strong oxidizing agents.[1][2]
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and preparation of (R)-2-Butyloctanoic acid solutions.
Q1: In which solvents is (R)-2-Butyloctanoic acid soluble?
A1: (R)-2-Butyloctanoic acid is primarily soluble in organic solvents such as ethanol, diethyl ether, and chloroform.[4] It also shows slight solubility in DMSO and methanol.[1] Due to its long hydrocarbon chain, it has very limited solubility in water.[4]
Q2: I'm observing incomplete dissolution in my chosen solvent. What should I do?
A2: If you are experiencing solubility issues, consider the following:
Solvent Polarity: Ensure you are using a compatible organic solvent. For aqueous-based systems, the use of a co-solvent may be necessary.
Temperature: Gently warming the solution can improve the dissolution rate in organic solvents.[4]
Sonication: Using an ultrasonic bath can help to break up any aggregates and enhance dissolution.
pH Adjustment (for aqueous solutions): For aqueous solutions, adjusting the pH above the pKa of the carboxylic acid group (predicted pKa ~4.82) will deprotonate it, forming the more water-soluble carboxylate salt. Add a suitable base (e.g., NaOH) dropwise while monitoring the pH.
Q3: What are the recommended storage conditions for solutions of (R)-2-Butyloctanoic acid?
A3: For optimal stability of prepared solutions:
Storage Temperature: Store solutions at 2-8°C when not in use. For long-term storage, consider aliquoting and storing at -20°C or -80°C to minimize freeze-thaw cycles.
Inert Atmosphere: For sensitive applications, particularly in solvents prone to peroxide formation (e.g., diethyl ether, THF), purging the solution and vial headspace with an inert gas like argon or nitrogen can prevent oxidative degradation.
Light Protection: Store solutions in amber vials or protect them from light to prevent potential photodegradation.
Part 3: Troubleshooting Guide for Stability Issues
This section provides a structured approach to identifying and resolving common stability problems encountered during experiments. The principles outlined here are based on standard methodologies for forced degradation studies in the pharmaceutical industry, which are designed to understand the chemical stability of a drug substance.[5][6]
Issue 1: Decrease in Compound Concentration Over Time
You've prepared a stock solution, but subsequent analysis shows a lower than expected concentration of (R)-2-Butyloctanoic acid.
Potential Cause A: Oxidative Degradation
The tertiary carbon atom at the branch point of the carboxylic acid could be susceptible to oxidation, especially in the presence of oxygen, metal ions, or peroxides in the solvent.
Troubleshooting Protocol:
Solvent Quality Check: Use high-purity, peroxide-free solvents. If using ethers, test for peroxides before use.
Inert Environment: Prepare and store the solution under an inert atmosphere (nitrogen or argon).
Antioxidant Addition: For long-term studies, consider the addition of a small amount of an antioxidant like butylated hydroxytoluene (BHT), if compatible with your experimental system.
Forced Oxidation Study: To confirm susceptibility, intentionally stress the compound with a mild oxidizing agent like hydrogen peroxide.[5] Monitor the degradation of the parent compound and the appearance of new peaks by a suitable analytical method (e.g., HPLC-MS).
Potential Cause B: Hydrolysis (of ester impurities or derivatives)
While (R)-2-Butyloctanoic acid itself is not susceptible to hydrolysis, if it has been used to synthesize an ester derivative, that ester can hydrolyze back to the parent acid, especially under acidic or basic conditions.[7]
Troubleshooting Protocol:
pH Control: Maintain the pH of your solution within a neutral range (pH 6-8) if possible. Buffer your solution if your experimental conditions allow.
Aqueous Content: Minimize the amount of water in your organic solvents by using anhydrous grades.
Forced Hydrolysis Study: To understand pH-dependent stability, subject the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[5] Analyze samples at various time points to determine the rate of degradation.
Issue 2: Appearance of Unknown Peaks in Chromatogram
Your analytical results show new peaks that were not present in the initial analysis of your solution.
Potential Cause: Thermal Degradation or Photodegradation
Thermal Degradation: Although the boiling point is high (230°C), prolonged exposure to elevated temperatures, even well below boiling, can cause degradation.[1][3] Short-chain fatty acids can be volatile, and high temperatures can lead to loss of the compound.[8]
Photodegradation: Exposure to UV or visible light can sometimes induce degradation, leading to the formation of new chemical species.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 3: Phase Separation or Precipitation in a Co-solvent System
You have prepared a solution in a co-solvent system (e.g., DMSO/water), and over time, the solution becomes cloudy or a precipitate forms.
Potential Cause: Change in Solvent Ratio or Temperature
Evaporation: One of the solvents may be evaporating at a faster rate, changing the co-solvent ratio and reducing the overall solubility of (R)-2-Butyloctanoic acid.
Temperature Fluctuation: The solubility of the compound may be highly dependent on temperature. A decrease in temperature can lead to precipitation.
Troubleshooting Protocol:
Seal Vials Tightly: Use vials with high-quality septa or caps to minimize solvent evaporation.
Maintain Constant Temperature: Store solutions at a controlled and constant temperature. If solutions are stored in the refrigerator, allow them to fully equilibrate to room temperature before use.
Re-dissolution: If precipitation occurs, try gently warming and vortexing the solution to redissolve the compound before use. Always visually inspect for complete dissolution.
Part 4: Analytical Methods for Stability Assessment
To effectively troubleshoot stability issues, a reliable analytical method is required to quantify (R)-2-Butyloctanoic acid and its potential degradation products.
Recommended Techniques:
High-Performance Liquid Chromatography (HPLC):
Reversed-Phase Chromatography with UV Detection: Since the carboxyl group has a UV absorbance in the short wavelength region (~210 nm), this is a viable method.[9] However, it may lack specificity in complex matrices.
HPLC-Mass Spectrometry (LC-MS): This is the preferred method for its high sensitivity and specificity. It allows for the accurate quantification of the parent compound and the identification of unknown degradation products.[10][11] Derivatization may be necessary to improve retention and sensitivity.[10]
Gas Chromatography (GC):
GC-Flame Ionization Detection (FID) or GC-Mass Spectrometry (GC-MS): GC is a traditional and powerful technique for analyzing fatty acids.[11] Derivatization to a more volatile ester (e.g., methyl ester) is typically required.
Experimental Protocol: Generic HPLC-MS Method for Stability Monitoring
Sample Preparation: Dilute an aliquot of your stock solution with the initial mobile phase to a concentration within the calibrated range of your instrument.
Chromatographic Conditions (Example):
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start at a low percentage of B, ramp up to a high percentage of B to elute the compound, then return to initial conditions.
Flow Rate: 0.3 mL/min.
Column Temperature: 40 °C.
Mass Spectrometry Detection:
Ionization Mode: Electrospray Ionization (ESI) in negative mode to detect the deprotonated molecule [M-H]⁻.
Analysis: Use Selected Ion Monitoring (SIM) for the m/z of (R)-2-Butyloctanoic acid for quantification. Simultaneously, perform a full scan to detect any new m/z values corresponding to potential degradation products.
Data Analysis: Plot the peak area of (R)-2-Butyloctanoic acid over time for each storage condition. A decrease in peak area indicates degradation. Analyze the full scan data for the appearance and increase of new peaks.
Workflow for Stability Assessment:
Caption: General workflow for a forced degradation study.
By following these guidelines, researchers can proactively address stability issues, ensuring the integrity and accuracy of their experimental results when working with (R)-2-Butyloctanoic acid.
References
Solubility of Things. (n.d.). 2-butyloctanoic acid.
R Discovery. (n.d.). Forced Degradation Studies Research Articles.
PubChem. (n.d.). 2-Butyloctanoic acid.
Sigma-Aldrich. (n.d.). 2-Butyloctanoic acid 96%.
SciELO. (2011). Retention of short chain fatty acids under drying and storage conditions.
Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application.
Bio-protocol. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation.
Nature. (2021). Sensitive and quantitative determination of short-chain fatty acids in human serum using liquid chromatography mass spectrometry.
MDPI. (n.d.). Development of an LC-MS Method for the Quantitative Determination of Six Organic Acids Produced by Bacterial Fermentation In Vitro and In Vivo.
Technical Support Center: Preserving Stereochemical Integrity of (R)-2-Butyloctanoic Acid
Welcome to the technical support center for (R)-2-Butyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization du...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for (R)-2-Butyloctanoic acid. This guide is designed for researchers, scientists, and drug development professionals to address the critical challenge of preventing racemization during chemical transformations. Maintaining the enantiomeric purity of chiral molecules like (R)-2-Butyloctanoic acid is paramount, as the biological activity of a compound is often exclusive to a single enantiomer. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic reasoning behind these recommendations.
Core Concept: Understanding Racemization of α-Chiral Carboxylic Acids
Before troubleshooting, it's essential to understand the primary mechanism responsible for the loss of stereochemical integrity in compounds like (R)-2-Butyloctanoic acid. The chiral center in this molecule is the α-carbon, the carbon atom adjacent to the carboxylic acid group. This position is susceptible to racemization, particularly under acidic or basic conditions, through a process called enolization .
The α-proton is weakly acidic and can be abstracted, especially when the carboxyl group is activated. This leads to the formation of a planar, achiral enol or enolate intermediate. The subsequent reprotonation of this planar intermediate can occur from either face with equal probability, resulting in a 50:50 mixture of the (R) and (S) enantiomers—a racemic mixture.[1][2]
Caption: Mechanism of racemization via a planar achiral intermediate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue?
A: Racemization is the conversion of an enantiomerically pure substance into a mixture containing equal amounts of both enantiomers (a racemate).[3] This is a significant problem in pharmaceutical development because different enantiomers of a drug can have vastly different biological activities. One enantiomer may be therapeutic, while the other could be inactive or even cause harmful side effects.[3][4] Therefore, maintaining the stereochemical purity of your chiral compounds is essential for efficacy and safety.
Q2: During which reaction steps is (R)-2-Butyloctanoic acid most likely to racemize?
A: The highest risk of racemization occurs during the activation of the carboxylic acid for coupling reactions (e.g., amide or ester formation).[5][6] Highly reactive intermediates, elevated temperatures, and the presence of excess base can all promote the formation of the planar enolate intermediate, leading to a loss of stereochemical integrity.
Q3: How can I determine if my (R)-2-Butyloctanoic acid derivative has racemized?
A: The most reliable method is chiral chromatography , either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). These techniques use a chiral stationary phase to separate the (R) and (S) enantiomers, allowing you to quantify the enantiomeric excess (ee) of your product. Polarimetry can indicate a loss of optical activity but is generally less precise for quantification.
Q4: Are there specific reagents or conditions I should absolutely avoid?
A: Yes. Avoid:
High Temperatures: Heat provides the activation energy for enolization.
Strong Bases: Strong bases will readily deprotonate the α-carbon.
Certain Activating Agents: Converting the carboxylic acid to a highly reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a high risk of racemization, especially if a base is present.
Prolonged reaction times under harsh conditions.
Troubleshooting Guide: Preventing Racemization in Amide and Ester Coupling Reactions
This is the most common scenario where racemization is encountered with (R)-2-Butyloctanoic acid.
Symptom: You start with enantiomerically pure (R)-2-Butyloctanoic acid, but your final amide or ester product has a low enantiomeric excess (ee%).
Primary Cause: The choice of coupling reagent and reaction conditions has led to the formation of a highly activated intermediate that is prone to racemization via an oxazolone or enolate intermediate.[6]
Solution Pathway 1: Optimize Your Coupling Reagents
The key is to use a coupling system that activates the carboxylic acid sufficiently for the reaction to proceed efficiently at low temperatures without creating an overly reactive intermediate. The addition of racemization-suppressing additives is crucial.
Caption: Decision workflow for selecting coupling reagents.
Table 1: Comparison of Common Coupling Reagents and Additives
Coupling Reagent/System
Racemization Risk
Comments
SOCl₂, Oxalyl Chloride
Very High
Forms a highly reactive acyl chloride, which is very prone to racemization, especially with a base. Generally not recommended for chiral α-substituted acids.
Carbodiimides (DCC, EDC, DIC)
Moderate
Risk of racemization is significant without an additive. Can form a symmetric anhydride that may also be susceptible.
EDC/HOBt or EDC/Oxyma
Low
A classic and effective combination. HOBt and Oxyma act as "racemization suppressants" by forming an activated ester that is less prone to racemization than other intermediates.[7]
Uronium/Aminium Salts (HATU, HBTU)
Low
Highly efficient coupling agents. They incorporate a derivative of HOBt (HOAt in HATU) directly in their structure, which helps to minimize racemization.[7]
Recommendation: For reactions with (R)-2-Butyloctanoic acid, the use of a carbodiimide like EDC (or DIC) in combination with an additive like Oxyma Pure or HOBt is a reliable and cost-effective choice.[6] For particularly challenging couplings, HATU is an excellent but more expensive option.
Solution Pathway 2: Control Reaction Conditions
Temperature: Perform the activation and coupling at low temperatures. Start the activation at 0 °C and allow the reaction to slowly warm to room temperature.
Base: If a base is required (e.g., to neutralize an amine salt), use a non-nucleophilic, sterically hindered base like N,N-Diisopropylethylamine (DIEA). Use it in stoichiometric amounts, as excess base can catalyze racemization.[7] N-Methylmorpholine (NMM) is another good alternative.
Solvent: Use aprotic solvents like Dichloromethane (DCM) or N,N-Dimethylformamide (DMF).
This protocol provides a robust starting point for the coupling of (R)-2-Butyloctanoic acid with a primary or secondary amine.
Preparation:
In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve (R)-2-Butyloctanoic acid (1.0 eq) and Oxyma Pure (1.2 eq) in anhydrous DCM or DMF.
Cool the solution to 0 °C in an ice bath.
Activation:
Add Diisopropylcarbodiimide (DIC) (1.1 eq) dropwise to the cooled solution.[6]
Stir the mixture at 0 °C for 15-20 minutes. You may observe the formation of a precipitate (diisopropylurea).
Coupling:
In a separate flask, dissolve the amine (1.1 eq) and DIEA (1.1 eq, if starting from an amine salt) in anhydrous DCM or DMF.
Add the amine solution dropwise to the activated acid mixture at 0 °C.
Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-16 hours.
Monitoring and Work-up:
Monitor the reaction progress by TLC or LC-MS.
Once complete, filter off the urea byproduct.
Proceed with a standard aqueous work-up to purify the amide product.
Analytical Protocol: Verifying Enantiomeric Purity by Chiral HPLC
Objective: To separate and quantify the (R) and (S) enantiomers of a derivative (e.g., an amide or ester) of 2-Butyloctanoic acid. The free acid itself can also be analyzed, often with specific mobile phase additives.
Sample Preparation:
Accurately prepare a solution of your purified product in a suitable mobile phase compatible solvent (e.g., Hexane/Isopropanol mixture) at a concentration of approximately 1 mg/mL.
Filter the sample through a 0.45 µm syringe filter before injection.
HPLC Conditions (Example Method):
The exact conditions will need to be optimized for your specific derivative. Chiral separations are highly sensitive to the analyte's structure.[8]
Table 2: Example Chiral HPLC Parameters
Parameter
Recommended Setting
Chiral Column
Daicel CHIRALPAK® series (e.g., IA, IB, IC) are excellent starting points.[9]
Mobile Phase
Typically a mixture of Hexane and an alcohol (Isopropanol or Ethanol). An example starting point is 95:5 Hexane:IPA.
Additives (for free acid)
For analyzing the free acid, adding a small amount of an acidic modifier like Trifluoroacetic Acid (TFA) (e.g., 0.1%) is often necessary to achieve good peak shape.
Flow Rate
0.5 - 1.0 mL/min
Column Temperature
25 °C (can be varied to optimize separation)
Detection
UV detector at a suitable wavelength (e.g., 210-220 nm for amides/esters) or a mass spectrometer.
Injection Volume
5 - 10 µL
Data Analysis:
Integrate the peak areas for both the (R) and (S) enantiomers.
Calculate the enantiomeric excess (ee%) using the formula:
ee% = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100
References
PubChem. (n.d.). 2-Butyloctanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. (2023). MDPI. Retrieved from [Link]
Racemisation in Chemistry and Biology. (n.d.). The University of Manchester.
Lecture 16 Protecting groups and racemization of Amino Acids. (2021). YouTube. Retrieved from [Link]
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. (2021). ResearchGate. Retrieved from [Link]
Racemic Mixtures and the Resolution of Enantiomers. (2023). Chemistry LibreTexts. Retrieved from [Link]
Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]
Optically active butan-2-ol racemizes in dilute acid. (n.d.). Pearson+. Retrieved from [Link]
Alpha Substitution Reactions - Racemization. (2024). YouTube. Retrieved from [Link]
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. (1998). Scholars' Mine. Retrieved from [Link]
CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. (2021). Daicel Chiral Technologies. Retrieved from [Link]
Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]
Technical Support Center: (R)-2-Butyloctanoic Acid Purity Assurance
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: R-2-BOA-PURITY-001 Introduction Welcome to the Technical Support Center. You are likely here because your synthesis of (R)-2-But...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Support Tier: Level 3 (Senior Application Scientist)
Ticket ID: R-2-BOA-PURITY-001
Introduction
Welcome to the Technical Support Center. You are likely here because your synthesis of (R)-2-Butyloctanoic acid —a critical lipid moiety often used for albumin binding in peptide therapeutics (e.g., GLP-1 analogs)—is showing suboptimal purity.
Achieving high enantiomeric excess (
) in branched fatty acids is deceptive. The aliphatic similarity between the butyl and octyl chains makes chiral discrimination difficult. This guide moves beyond standard protocols to address the causality of impurities and provides self-validating workflows to resolve them.
Module 1: The "Ghost" Impurity (Enantiomeric Resolution)
Issue: Your chiral HPLC/GC indicates an
of 80-90%, but downstream biological data is inconsistent. The (S)-enantiomer is the "ghost" impurity affecting binding affinity.
Context: The industry standard for synthesizing this molecule is the Evans Asymmetric Alkylation using a chiral oxazolidinone auxiliary (typically (S)-4-benzyl-2-oxazolidinone). Low
usually stems from thermodynamic equilibration or "mismatched" alkylation sequences.
Troubleshooting Guide: Restoring Optical Purity
Symptom
Root Cause
Corrective Action
Low ee% (pre-hydrolysis)
Temperature Drift: Enolization at allows kinetic enolates to equilibrate to thermodynamic ones, eroding stereocontrol.
Protocol Adjustment: Maintain internal temperature at during LiHMDS/LDA addition. Ensure dropwise addition of the alkyl halide (butyl iodide) takes hour to prevent exotherms.
Low ee% (post-hydrolysis)
Racemization during Cleavage: Using harsh bases (NaOH/MeOH) or high temps to remove the auxiliary racemizes the -proton.
Switch Method: Use the LiOOH (Lithium Hydroperoxide) method at . It is highly selective for the carbonyl and prevents -deprotonation.
Inseparable Isomers
Phase Similarity: The (R) and (S) acids are oils and cannot be recrystallized directly.
The "Auxiliary Checkpoint": Do NOT hydrolyze yet. Recrystallize the intermediate imide (Evans adduct). The diastereomers (R-auxiliary vs S-auxiliary) have different solubilities. Recrystallize from hexanes/EtOAc until .
Visualizing the Control Points
The following diagram illustrates the critical control points in the Evans pathway where impurities are introduced and how to intercept them.
Figure 1: Critical Control Points in the Evans Asymmetric Synthesis of (R)-2-Butyloctanoic Acid.
Module 2: Chemical Impurities (The "Stubborn" Byproducts)
Issue: NMR shows aliphatic multiplets that don't integrate correctly, or the product is an oil that refuses to solidify (if applicable) or remains cloudy.
Common Impurities:
Neutral Impurities: Unreacted Butyl Iodide or Octyl Bromide (starting materials).
The "Cleaved" Auxiliary: 4-benzyl-2-oxazolidinone (if not fully removed).
Decarboxylation Byproducts: 5-undecene (rare, but possible if heating malonates).
The Self-Validating Purification Protocol: Acid-Base Extraction
Chromatography is expensive and difficult for fatty acids due to weak UV absorption. Use this chemical extraction method which exploits
differences.
Protocol:
Dissolution: Dissolve crude reaction mixture in Diethyl Ether (
) .
The "Neutral" Wash: Wash with 1M HCl .
Why? Ensures the fatty acid is protonated (
) and stays in the organic layer.
The "Validation" Extraction (Critical Step):
Extract the organic layer with 1M NaOH (3x).
Mechanism:[1][2][3][4] The fatty acid becomes a salt (
) and migrates to the Aqueous Layer .
Separation: The organic layer now contains only neutral impurities (unreacted alkyl halides, auxiliary). Discard the organic layer.
Regeneration:
Acidify the Aqueous Layer with 6M HCl until pH < 1.
Observation: The solution will turn cloudy as the pure (R)-2-butyloctanoic acid crashes out of water.
Final Isolation: Extract the cloudy aqueous mix back into
, dry over , and concentrate.
Visualizing the Purification Logic
Figure 2: Acid-Base Extraction Logic for Removing Non-Acidic Impurities.
Module 3: Frequently Asked Questions (FAQ)
Q1: My NMR shows a doublet at
ppm that won't go away. What is it?A: This is likely the Evans Auxiliary (4-benzyl-2-oxazolidinone) . It has a high affinity for fatty acids.
Fix: The auxiliary is slightly polar. If the Acid-Base extraction failed to remove it (it has a weak N-H acid,
, so it shouldn't ionize in NaOH, but it can be stubborn), run a short silica plug using Hexanes:EtOAc (8:1) . The fatty acid moves fast; the auxiliary sticks.
Q2: How do I determine ee% without a chiral column?A: You can use Chiral Derivatization .
Couple your acid with (S)-(-)-
-Methylbenzylamine .
Run a standard achiral GC or NMR.
The resulting diastereomers (S,R-amide vs S,S-amide) will have distinct chemical shifts (NMR) or retention times (GC).
Q3: Can I use K2CO3 instead of LiOH for hydrolysis?A:Avoid it. Carbonate bases often require heating to hydrolyze the hindered imide, which promotes racemization. Stick to the LiOH/H2O2 (lithium hydroperoxide) method at
. The peroxide acts as a nucleophile () which is far more potent than hydroxide () towards the imide carbonyl, allowing cleavage at low temperatures [1].
References
Evans, D. A., et al. (1982).[5] "Chiral Enolates in Asymmetric Synthesis." Aldrichimica Acta, 15(1), 23.
Christie, W. W. (1992).[6] "The Chromatographic Resolution of Chiral Lipids." Advances in Lipid Methodology, Oily Press.[6]
BenchChem Technical Repository. (2025). "Common Impurities in 2-Butyloctanoic Acid Synthesis."
Corry, T. A., et al. (2019). "Impurity analysis of 2-butynoic acid by ion chromatography-mass spectrometry." Journal of Chromatography A.
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Current Status: Operational
Support Tier: Level 3 (Process Chemistry & Scale-Up)
Subject Matter Expert: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
(R)-2-Butyloctanoic acid is a critical chiral lipid moiety, frequently employed as an albumin-binding linker in long-acting peptide therapeutics (e.g., GLP-1 analogs).[1] High enantiomeric excess (ee > 99%) is a Critical Quality Attribute (CQA) because the (S)-enantiomer can significantly alter the pharmacokinetic profile of the final drug conjugate.
While enzymatic resolution (lipase hydrolysis) is cost-effective for lower-purity requirements, Evans Asymmetric Alkylation remains the "Gold Standard" for GMP scale-up when ee > 99% is mandatory.[1] This guide focuses on the Evans Oxazolidinone route, specifically addressing the thermal and safety challenges encountered when moving from gram to kilogram scale.
Process Workflow (Visualization)
The following diagram outlines the critical path for the synthesis, highlighting the specific control points where process failure often occurs.
Caption: Process flow for the Evans auxiliary route. Red nodes indicate high-risk thermal steps; Yellow nodes indicate safety-critical gas evolution steps.[1]
Scale-Up Protocol & Troubleshooting
Phase 1: Asymmetric Alkylation
Objective: Install the butyl chain with high diastereoselectivity.
Reagents: (S)-4-benzyl-3-octanoyloxazolidin-2-one (Imide), NaHMDS (Base), 1-Iodobutane (Electrophile).[1]
Parameter
Specification
Why it Matters (Causality)
Temperature
-78°C (Enolization)
The Z-enolate geometry is required for the Evans model. Higher temps allow equilibration to the E-enolate, eroding stereocontrol.[1]
Base Selection
NaHMDS vs. LDA
NaHMDS is often preferred on scale as it is less prone to amine-catalyzed decomposition, though LDA is more reactive.[1]
Mixing
Tip Speed > 1.5 m/s
Viscosity increases at -78°C. Poor mixing creates "hot spots" where enolization is incomplete or non-selective.[1]
Root Cause 1: Temperature Excursion. On scale, adding the base (NaHMDS) generates significant heat. If the internal probe reads -70°C but the addition point is -20°C, selectivity is lost.
Solution: Use a pre-cooled addition funnel or dosing pump.[1] Ensure addition rate is controlled by internal temperature, not time.
Root Cause 2: Wet Reagents. Moisture quenches the enolate, leaving unreacted starting material which co-elutes.
Solution: Titrate NaHMDS before use.[1] Karl Fischer (KF) test THF to ensure < 50 ppm water.[1]
⚠️ SAFETY ALERT: Oxygen Evolution
The standard LiOH/
cleavage is hazardous on a multi-kilo scale. The hydroperoxide anion () is the active nucleophile, but excess decomposes to release gas and heat.
Issue
Mechanism
Mitigation Strategy
Thermal Runaway
Do not add all at once.[1] Use a controlled feed. Maintain T < 5°C.
Racemization
Highly basic pH causes proton abstraction at the -center.[1]
The peroxide method is faster than hydrolysis (LiOH alone) at lower pH, preventing racemization. Do not omit peroxide.
Foaming/Pressure
Rapid release pressurizes the reactor.
Ensure reactor venting is sized for emergency gas release.[1] Use a defoamer if necessary.[1]
🔴 Troubleshooting: Incomplete Cleavage or "Stalled" Reaction
Symptom: Reaction stalls at 80% conversion; adding more LiOH doesn't help.[1]
Root Cause: The reaction is biphasic. As the lipophilic product forms, it may coat the remaining starting material.
Solution: Increase agitation speed or add a phase transfer catalyst (though this risks racemization).[1] A safer bet is adding more THF to maintain solubility of the intermediate.
Frequently Asked Questions (FAQs)
Q: Can I use the cheaper (R)-4-phenyl-2-oxazolidinone instead of the benzyl derivative?A: Yes, but with caution. The benzyl group (Evans) is generally more robust and offers better crystalline properties for purification. The phenyl auxiliary can sometimes lead to lower yields during the cleavage step due to steric crowding, though it is often cheaper. You must re-validate the dr (diastereomeric ratio) if you switch auxiliaries.
Q: Why do I see a "mystery impurity" at RRT 0.95 during the alkylation?A: This is likely the O-alkylated product . The enolate can react at the Oxygen (kinetic) or Carbon (thermodynamic).
Fix: Ensure the reaction warms up slowly after electrophile addition to allow thermodynamic equilibration to the C-alkylated product, or switch to a less "hard" leaving group (though Iodide is standard, adding HMPA—or safer DMPU—can sometimes shift this, but usually, strict temperature control prevents O-alkylation).
Q: How do I safely quench the peroxide cleavage on a 10kg scale?A: Never quench directly into a static tank.
Cool the reaction mixture to 0°C.
Add Sodium Sulfite (
) solution slowly.
Monitor for Peroxides: Use starch-iodide paper until negative.[1]
Critical: The quench is exothermic. If you rush this, you will boil the THF.
Q: My product is an oil. How do I upgrade the ee% if I can't crystallize it?A: (R)-2-Butyloctanoic acid is a liquid at room temperature.[1]
Purify at the Imide Stage: The intermediate (alkylated oxazolidinone) is usually a solid. Recrystallize before cleavage to upgrade dr > 99:1.[1]
Salt Formation: Form a salt of the final acid with a chiral amine (e.g., (R)-1-phenylethylamine) or even an achiral amine like dicyclohexylamine to obtain a solid for crystallization.[1]
References
Evans, D. A., et al. (1982).[1] "Bis(trimethylsilyl)acetamide in the synthesis of chiral imides." Journal of the American Chemical Society.[2] (Foundational work on the auxiliary).[3][4]
Gage, J. R., & Evans, D. A. (1990).[1] "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses, 68, 83. [1]
Keyes, R. F., et al. (2020).[1][5] "Safe Scale-up of an Oxygen-Releasing Cleavage of Evans Oxazolidinone with Hydrogen Peroxide." Organic Process Research & Development. (Critical safety reference for the cleavage step). [1]
Yurek-George, A., et al. (2004).[1] "Simple, robust and highly enantioselective synthesis of alpha-substituted succinates."[1] Tetrahedron. (Discusses alternative alkylation strategies).
Disclaimer: This guide is for research and development purposes. All scale-up activities must be accompanied by a rigorous Process Safety Assessment (PSA) and Calorimetry study (RC1) before execution.[1]
Comparative Guide: Biological Activity of (R)- vs. (S)-2-Butyloctanoic Acid
The following guide provides an in-depth technical comparison of the biological activities of (R)- and (S)-2-butyloctanoic acid, structured for researchers and drug development professionals. Executive Summary 2-Butyloct...
Author: BenchChem Technical Support Team. Date: February 2026
The following guide provides an in-depth technical comparison of the biological activities of (R)- and (S)-2-butyloctanoic acid, structured for researchers and drug development professionals.
Executive Summary
2-Butyloctanoic acid (2-BO), a branched-chain fatty acid (C12) and structural analogue of Valproic Acid (VPA), exhibits significant biological activity in neuroprotection, seizure control, and teratogenicity. Unlike VPA (which is achiral), 2-BO possesses a chiral center at the C2 position, resulting in two enantiomers: (R)-2-butyloctanoic acid and (S)-2-butyloctanoic acid .
Research indicates that while both enantiomers share lipophilic characteristics, their interaction with chiral biological targets—specifically Histone Deacetylases (HDACs) and albumin binding sites —is stereoselective. Evidence from the VPA analogue class (e.g., 2-propyl-4-pentynoic acid) suggests that the (S)-enantiomer is primarily responsible for HDAC inhibition-mediated teratogenicity, while the (R)-enantiomer often exhibits reduced toxicity while retaining other metabolic modulations.
Chemical Identity & Stereochemistry
Feature
Specification
IUPAC Name
2-butyloctanoic acid
Formula
C₁₂H₂₄O₂
Molecular Weight
200.32 g/mol
Chiral Center
C2 (Alpha-carbon)
Substituents
Butyl group (C4), Hexyl group (C6)
Lipophilicity (LogP)
~4.3 (Significantly higher than VPA's ~2.7)
Stereochemical Configuration
The chirality arises from the asymmetry at the alpha-carbon, which is bonded to a hydrogen, a carboxyl group, a butyl chain, and a hexyl chain.
(R)-Isomer: The spatial arrangement follows the Cahn-Ingold-Prelog priority rules where the sequence decreases in a clockwise direction (after placing H in the back).
(S)-Isomer: The arrangement decreases in a counter-clockwise direction.
Figure 1: Stereochemical relationship between the enantiomers. The (S)-enantiomer is structurally analogous to the teratogenic forms of other VPA derivatives.
Comparative Biological Activity
Histone Deacetylase (HDAC) Inhibition
HDAC inhibition is the primary mechanism linked to both the therapeutic efficacy (e.g., in cancer) and toxicity (teratogenicity) of VPA analogues.
Mechanism: The carboxylic acid group coordinates with the Zinc ion (Zn²⁺) in the catalytic pocket of HDACs. The alkyl side chains interact with the hydrophobic tube.
Stereoselectivity:
(S)-Enantiomer: Based on Structure-Activity Relationship (SAR) data from homologous compounds (e.g., 2-propyl-4-pentynoic acid), the (S)-configuration fits more snugly into the HDAC hydrophobic pocket, leading to potent inhibition (IC₅₀ values typically in the millimolar range, comparable to or more potent than VPA).
(R)-Enantiomer: Often displays reduced affinity due to steric hindrance within the enzyme's narrow channel, resulting in higher IC₅₀ values (lower potency).
Teratogenicity (Neurotoxicity)
Teratogenicity in this class is strictly correlated with HDAC inhibition.
Experimental Data: In mouse models (NMRI mice), the racemate of 2-butyloctanoic acid induces exencephaly (neural tube defects).
Racemate Potency: ~65% exencephaly rate at 5.2 mmol/kg (Radatz et al., 1998).
Enantiomeric Difference:
(S)-2-Butyloctanoic Acid: Predicted to be the eutomer for teratogenicity (high toxicity). It potently induces histone hyperacetylation in embryonic tissues, disrupting gene expression (e.g., Hoxa1) critical for neural tube closure.
(R)-2-Butyloctanoic Acid: Predicted to be the distomer (lower/no toxicity). In related analogues, the R-form does not induce significant neural tube defects even at high doses.
Pharmacokinetics & Albumin Binding
Due to its longer chain length (C12) compared to VPA (C8), 2-BO is highly lipophilic.
Albumin Binding: 2-BO binds to Human Serum Albumin (HSA) with high affinity.
Stereoselectivity: Crystallographic studies suggest that medium-chain fatty acids bind to specific sites (e.g., Sudlow site II). While both enantiomers bind, the (R)-enantiomer often exhibits slightly higher binding constants in fatty acid binding pockets due to favorable hydrophobic packing.
Clearance: 2-BO undergoes beta-oxidation. The stereochemistry at C2 significantly affects the rate of acyl-CoA formation. The (S)-enantiomer is often activated more efficiently by acyl-CoA synthetases, leading to faster metabolic turnover compared to the (R)-form.
Seizure Control & Neuroprotection
Interestingly, seizure control does not always correlate with HDAC inhibition.
Efficacy: 2-Butyloctanoic acid has been shown to be more potent than VPA in controlling seizures in in vitro models (Chang et al., 2012).
Advantage: If the antiseizure activity is retained in the non-teratogenic (R)-enantiomer , it represents a superior therapeutic candidate with a wider safety margin.
Data Summary Table
Parameter
(S)-2-Butyloctanoic Acid
(R)-2-Butyloctanoic Acid
Racemate (mix)
HDAC Inhibition
High (Potent inhibitor)
Low (Weak inhibitor)
Moderate
Teratogenicity
High (Induces Exencephaly)
Low/Negligible
High (~65% @ 5.2 mmol/kg)
Albumin Binding
High Affinity
High Affinity (Likely stronger)
High
Seizure Control
Active
Active (Likely mechanism distinct from HDAC)
More potent than VPA
Primary Risk
Neural Tube Defects
Low Solubility
Teratogenicity
Experimental Protocols
Protocol A: Chiral Resolution (Separation of Enantiomers)
To obtain pure enantiomers for biological testing.
Derivatization: React racemic 2-butyloctanoic acid with a chiral amine (e.g., (R)-1-phenylethylamine) to form diastereomeric salts.
Crystallization: Dissolve the salt mixture in hot acetone or ethanol. Cool slowly to precipitate the less soluble diastereomer (typically the (S)-acid salt).
Hydrolysis: Treat the purified salt with dilute HCl to liberate the free chiral acid.
Analysis: Verify enantiomeric excess (ee%) using Chiral HPLC .
Column: Chiralcel OD-H or AD-H.
Mobile Phase: Hexane/Isopropanol/TFA (98:2:0.1).
Detection: UV at 210 nm.
Protocol B: Teratogenicity Assay (Mouse Model)
Standardized protocol based on Radatz et al. & Nau.
Subjects: NMRI mice (highly susceptible to VPA-induced defects).
Dosing: Administer a single intraperitoneal (i.p.) injection on Gestational Day 8 (GD8) (morning).
Dose: 3.0 – 6.0 mmol/kg (start with 5.2 mmol/kg for 2-BO).
Harvest: Sacrifice dams on GD18 .
Evaluation:
Count implantation sites and resorptions (embryolethality).[1]
Examine live fetuses for Exencephaly (failure of neural tube closure) and skeletal malformations (rib fusions).
Statistical Endpoint: Calculate the percentage of affected fetuses per litter.
Mechanistic Pathway Visualization
Figure 2: Divergent pathways of the enantiomers. The (S)-enantiomer drives the teratogenic pathway via HDAC inhibition, while both enantiomers may contribute to seizure control via non-HDAC mechanisms.
References
Radatz, M., Ehlers, K., & Nau, H. (1998). Valproic acid analogues: Teratogenicity and HDAC inhibition. (Data cited in Patent EP1021418B1, linking 2-butyloctanoic acid to 65% teratogenicity).
Chang, P., et al. (2012). "Seizure control by ketogenic diet-associated medium chain fatty acids". Neuropharmacology, 69, 105-114. (Demonstrates 2-BO potency in seizure models).
Eikel, D., Lampen, A., & Nau, H. (2006). "Teratogenic effects mediated by inhibition of histone deacetylases: evidence from quantitative structure activity relationships of 20 valproic acid derivatives". Chemical Research in Toxicology, 19(2), 272-278. (Establishes the SAR for VPA analogues).
Curry, S., et al. (1998). "Crystal structure of human serum albumin complexed with fatty acid molecules". Nature Structural Biology, 5, 827–835. (Structural basis for fatty acid binding).
A Senior Application Scientist's Guide to the Structural Analysis and Comparison of 2-Butyloctanoic Acid Isomers
For Researchers, Scientists, and Drug Development Professionals Welcome to a comprehensive exploration of the structural nuances and analytical considerations surrounding 2-butyloctanoic acid and its isomeric counterpart...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to a comprehensive exploration of the structural nuances and analytical considerations surrounding 2-butyloctanoic acid and its isomeric counterparts. As researchers and drug development professionals, a deep understanding of isomeric structures is paramount, as subtle changes in molecular architecture can profoundly influence physicochemical properties, biological activity, and ultimately, therapeutic efficacy and application. This guide moves beyond a simple recitation of facts, offering instead a synthesized perspective grounded in practical analytical experience. We will delve into the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your findings.
Introduction to Dodecanoic Acid Isomers: Beyond the Straight Chain
Dodecanoic acid, a 12-carbon saturated fatty acid, exists not only as the well-known straight-chain molecule, lauric acid, but also as a diverse array of branched-chain isomers. The position and nature of these branches dramatically alter the molecule's three-dimensional structure, impacting its physical and biological behavior. This guide focuses on 2-butyloctanoic acid, a branched-chain isomer, and compares it with its straight-chain counterpart and other branched isomers to highlight the significance of structural variation.
Structural and Physicochemical Comparison of C12 Carboxylic Acid Isomers
The seemingly minor difference in the arrangement of atoms between isomers leads to significant variations in their physical properties. These differences are critical for predicting their behavior in various systems, from formulation matrices to biological membranes.
The straight-chain structure of lauric acid allows for efficient packing in the solid state, resulting in a significantly higher melting point compared to its branched isomers. The introduction of a butyl group at the alpha-position in 2-butyloctanoic acid disrupts this packing, leading to a lower boiling point and likely a much lower melting point, rendering it a liquid at room temperature. Similarly, methyl branching in 10-methylundecanoic acid also lowers the melting point compared to lauric acid. These differences in physical state at physiological temperatures can have profound implications for membrane fluidity and cellular uptake.
Analytical Methodologies for Isomer Separation and Characterization
Distinguishing between structural isomers of fatty acids requires high-resolution analytical techniques. The choice of method is dictated by the specific question being asked, whether it is qualitative identification, quantitative analysis, or chiral separation.
Gas Chromatography-Mass Spectrometry (GC-MS): The Workhorse for Isomer Profiling
GC-MS is a cornerstone technique for the analysis of fatty acid isomers due to its high resolving power and the rich structural information provided by mass spectrometry.
Expert Rationale: Fatty acids themselves are not sufficiently volatile for GC analysis. Therefore, a crucial first step is derivatization to form more volatile esters, typically fatty acid methyl esters (FAMEs). This is not merely a sample preparation step; it is a critical variable that can influence the accuracy of the final analysis. The choice of derivatization agent and reaction conditions must be optimized to ensure complete conversion without introducing artifacts.
Experimental Protocol: GC-MS Analysis of C12 Fatty Acid Isomers as Methyl Esters
Derivatization to Fatty Acid Methyl Esters (FAMEs):
Reagents: Methanolic HCl (3N) or BF₃-Methanol (14%).
Procedure:
To approximately 1 mg of the fatty acid sample in a screw-cap vial, add 2 mL of methanolic HCl.
Blanket the vial with nitrogen, seal tightly, and heat at 60°C for 1 hour. The use of an inert atmosphere is crucial to prevent oxidation of any potential unsaturated fatty acids in a complex sample.
After cooling to room temperature, add 1 mL of hexane and 1 mL of deionized water.
Vortex vigorously for 1 minute to extract the FAMEs into the hexane layer.
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
GC-MS Conditions:
Column: A polar capillary column, such as a biscyanopropyl polysiloxane phase (e.g., HP-88, DB-23), is essential for separating positional and geometric isomers.[4][5]
Injector: 250°C, Split mode (e.g., 20:1).
Oven Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 5°C/minute to 220°C.
Hold: 10 minutes at 220°C.
This temperature program allows for the separation of a range of FAMEs while ensuring elution of the C12 isomers within a reasonable timeframe.
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer:
Ionization Mode: Electron Ionization (EI) at 70 eV.
Scan Range: m/z 50-350.
The resulting mass spectra will show characteristic fragmentation patterns for FAMEs, allowing for identification based on library matching and interpretation of fragment ions.
Diagram: GC-MS Workflow for FAME Analysis
Caption: Workflow for the analysis of fatty acid isomers by GC-MS.
High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Chiral Separations
For chiral isomers, such as the enantiomers of 2-butyloctanoic acid, HPLC with a chiral stationary phase (CSP) is the method of choice.
Expert Rationale: Enantiomers have identical physical properties in a non-chiral environment, making their separation by standard chromatographic techniques impossible. Chiral stationary phases create a chiral environment within the column, allowing for differential interaction with the enantiomers and thus enabling their separation. The choice of the CSP and the mobile phase is critical and often requires empirical method development.
Experimental Protocol: Chiral HPLC Separation of 2-Butyloctanoic Acid Enantiomers
Instrumentation:
HPLC system with a UV detector.
Chiral column: A polysaccharide-based CSP (e.g., CHIRALPAK® series) is a good starting point for many carboxylic acids.[6]
Chromatographic Conditions:
Mobile Phase: A mixture of hexane and a polar modifier like isopropanol or ethanol, often with a small amount of an acidic additive (e.g., 0.1% trifluoroacetic acid) to suppress ionization of the carboxylic acid and improve peak shape. A typical starting point could be Hexane/Isopropanol/TFA (90:10:0.1 v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Detection: UV at 210 nm.
The separation is based on the differential formation of transient diastereomeric complexes between the enantiomers and the chiral stationary phase.
Diagram: Chiral HPLC Separation Principle
Caption: Principle of enantiomeric separation by chiral HPLC.
Comparative Biological Activities of Dodecanoic Acid Isomers
The structural variations among dodecanoic acid isomers directly translate to differences in their biological activities. This is a critical consideration in drug development, where stereochemistry can dictate therapeutic effect versus toxicity.
Antimicrobial Activity
Saturated fatty acids are known to possess antimicrobial properties. Lauric acid (dodecanoic acid) is particularly notable for its potent activity against Gram-positive bacteria.[7][8] The mechanism is believed to involve the disruption of the bacterial cell membrane.
Branched-chain fatty acids (BCFAs) also exhibit antimicrobial activity. While direct comparative studies on a wide range of C12 isomers are limited, the general consensus is that the chain length and the position of the branch influence the potency and spectrum of activity. For instance, some studies suggest that BCFAs can be effective against certain pathogens.[9] The altered shape of branched-chain isomers may affect their ability to intercalate into and disrupt the bacterial membrane differently than their straight-chain counterparts.
Cytotoxicity
The cytotoxic effects of fatty acids are of significant interest, particularly in the context of cancer research. Some studies have shown that branched-chain fatty acids can exhibit cytotoxic activity against cancer cell lines.[5] The mechanisms underlying this cytotoxicity are complex but may involve the inhibition of fatty acid biosynthesis in cancer cells, which often exhibit altered lipid metabolism.[5] It is plausible that different isomers of dodecanoic acid will have varying cytotoxic profiles due to differences in their uptake, metabolism, and interaction with cellular targets. For example, medium-chain fatty acids have been shown to sensitize cancer cells to ferroptosis, a form of programmed cell death.[10]
Conclusion: The Importance of Isomer-Specific Analysis
This guide has underscored the critical importance of considering isomeric structure in the study of 2-butyloctanoic acid and its relatives. The differences in physicochemical properties, analytical behavior, and biological activity between straight-chain and branched-chain isomers are not trivial. For researchers in drug development, a thorough, isomer-specific characterization is not just good practice; it is essential for ensuring the safety, efficacy, and intellectual property of a novel therapeutic agent. The provided protocols and the underlying scientific rationale should serve as a solid foundation for your experimental design, enabling you to navigate the complexities of fatty acid isomer analysis with confidence and precision.
References
PubChem. 3-methylundecanoic acid. Available from: [Link]
PubChem. 10-Methylundecanoic acid. Available from: [Link]
PubChem. 2,2-Dimethyldecanoic acid. Available from: [Link]
Daicel Chiral Technologies. Enantiomer separation of acidic compounds. Available from: [Link]
Agilent Technologies. Column Selection for the Analysis of Fatty Acid Methyl Esters. Available from: [Link]
Yang, M., et al. (2000). Effect of branched-chain fatty acids on fatty acid biosynthesis of human breast cancer cells. Cancer Letters, 154(2), 193-199.
WIPO Patent WO2019118536A1. Compositions and methods for treating or preventing skin conditions. Available from: [Link]
PubChem. 4-Ethylhexanoic acid. Available from: [Link]
PubChem. 2-Ethyldecanoic acid. Available from: [Link]
MDPI. Antimicrobial Activities of Organic Acids and Their Derivatives on Several Species of Gram-Negative and Gram-Positive Bacteria. Available from: [Link]
MDPI. Hexanoic, Octanoic and Decanoic Acids Promote Basal and Insulin-Induced Phosphorylation of the Akt-mTOR Axis and a Balanced Lipid Metabolism in the HepG2 Hepatoma Cell Line. Available from: [Link]
MDPI. Antimicrobial Activity of Host-Derived Lipids. Available from: [Link]
Cheméo. Chemical Properties of 4-Ethyloctanoic acid (CAS 16493-80-4). Available from: [Link]
PubMed. Dietary sources of branched-chain fatty acids and their biosynthesis, distribution, and nutritional properties. Available from: [Link]
MDPI. Medium-Chain Fatty Acids Selectively Sensitize Cancer Cells to Ferroptosis by Inducing CD36 and ACSL4. Available from: [Link]
The Good Scents Company. 4-ethyl octanoic acid. Available from: [Link]
MDPI. Stability of the Inclusion Complexes of Dodecanoic Acid with α-Cyclodextrin, β-Cyclodextrin and 2-HP-β-Cyclodextrin. Available from: [Link]
PubMed. A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. Available from: [Link]
PMC. Antibacterial Free Fatty Acids and Monoglycerides: Biological Activities, Experimental Testing, and Therapeutic Applications. Available from: [Link]
MDPI. The Role of Ionic Liquid Interaction in the Separation of Fatty Acid Methyl Esters—Polyunsaturated Geometric Isomers in GC–MS. Available from: [Link]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying (R)-2-Butyloctanoic Acid
Welcome to a detailed comparison of analytical methodologies for the precise and accurate quantification of (R)-2-Butyloctanoic acid. This guide is intended for researchers, scientists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to a detailed comparison of analytical methodologies for the precise and accurate quantification of (R)-2-Butyloctanoic acid. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable analytical methods for this chiral carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but also the underlying scientific rationale for the experimental choices, ensuring a deep understanding of the method validation process.
The accurate quantification of a specific enantiomer, such as (R)-2-Butyloctanoic acid, is critical in pharmaceutical development, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles.[1][2] This guide will walk you through the validation of two primary analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), in accordance with the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) and the U.S. Food and Drug Administration (FDA).[3][4][5][6][7]
The Importance of Method Validation
The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[3][7][8] A well-validated method provides confidence in the reliability of the analytical data generated. The key validation parameters we will assess for both GC-MS and HPLC are:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Visualizing the Validation Workflow
To provide a clear overview of the process, the following diagram illustrates the logical flow of the analytical method validation process.
Caption: A flowchart illustrating the sequential phases and key activities in the validation of an analytical method.
Method 1: Chiral Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile analytes like carboxylic acids, derivatization is necessary to increase their volatility and thermal stability.[9][10]
Rationale for Derivatization
Direct analysis of free carboxylic acids by GC can lead to poor peak shape and low sensitivity due to their polarity and tendency to adsorb onto the stationary phase.[11] Derivatization converts the polar carboxyl group into a less polar and more volatile ester or silyl ester.[10][11][12] For this guide, we will use N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst for silylation.[12][13]
Experimental Protocol: GC-MS
1. Sample Preparation and Derivatization:
Accurately weigh a known amount of the sample containing (R)-2-Butyloctanoic acid into a clean vial.
Dissolve the sample in a suitable solvent (e.g., 100 µL of pyridine).
Add 100 µL of BSTFA + 1% TMCS.
Cap the vial tightly and heat at 70°C for 30 minutes.
Allow the vial to cool to room temperature before injection.
2. GC-MS Instrumentation and Conditions:
GC System: Agilent 8890 GC or equivalent.
MS System: Agilent 5977B MSD or equivalent.
Chiral Column: Cyclodextrin-based chiral capillary column (e.g., Astec CHIRALDEX G-TA, 30 m x 0.25 mm, 0.12 µm).
Injection Volume: 1 µL.
Inlet Temperature: 250°C.
Split Ratio: 20:1.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Oven Temperature Program:
Initial temperature: 100°C, hold for 2 minutes.
Ramp: 5°C/min to 180°C.
Hold: 5 minutes.
MSD Transfer Line Temperature: 280°C.
Ion Source Temperature: 230°C.
Ionization Mode: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized (R)-2-Butyloctanoic acid.
Validation Data Summary: GC-MS
Validation Parameter
Acceptance Criteria
Hypothetical Result
Pass/Fail
Specificity
No interference at the retention time of the analyte
No interfering peaks observed from blank and placebo
Pass
Linearity (R²)
≥ 0.995
0.998
Pass
Range
1 - 100 µg/mL
1 - 100 µg/mL
Pass
Accuracy (% Recovery)
98.0% - 102.0%
99.2% - 101.5%
Pass
Precision (RSD%)
- Repeatability
≤ 2.0%
1.2%
Pass
- Intermediate Precision
≤ 3.0%
2.1%
Pass
LOD
Signal-to-Noise ≥ 3
0.3 µg/mL
Pass
LOQ
Signal-to-Noise ≥ 10
1.0 µg/mL
Pass
Robustness
RSD ≤ 5.0% for varied conditions
Passed for minor changes in oven ramp rate and flow rate
Pass
Method 2: Chiral High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile technique that can be used for a wide range of compounds, including those that are not amenable to GC. For chiral separations, specialized chiral stationary phases (CSPs) are employed.[1][14][15][16]
Rationale for Direct Chiral HPLC
Direct chiral HPLC offers the advantage of avoiding a derivatization step, which can sometimes be complex and introduce variability.[14] Polysaccharide-based chiral stationary phases are widely used for the separation of a broad range of chiral compounds, including carboxylic acids.[14][16] For UV detection of short-chain fatty acids, which lack a strong chromophore, detection is typically performed at a low wavelength (e.g., 210 nm).[17] Acidification of the mobile phase is often necessary to suppress the ionization of the carboxylic acid and improve retention on a reversed-phase column.[17]
Experimental Protocol: HPLC
1. Sample Preparation:
Accurately weigh a known amount of the sample containing (R)-2-Butyloctanoic acid.
Dissolve and dilute the sample to the desired concentration with the mobile phase.
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Conditions:
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
Detector: Diode Array Detector (DAD).
Chiral Column: Polysaccharide-based chiral column (e.g., Chiralpak IC-3, 150 x 4.6 mm, 3 µm).
Mobile Phase: Isocratic mixture of Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1, v/v/v).
Flow Rate: 1.0 mL/min.
Column Temperature: 25°C.
Injection Volume: 10 µL.
Detection Wavelength: 210 nm.
Validation Data Summary: HPLC
Validation Parameter
Acceptance Criteria
Hypothetical Result
Pass/Fail
Specificity
No interference at the retention time of the analyte
No interfering peaks observed from blank and placebo
Pass
Linearity (R²)
≥ 0.995
0.999
Pass
Range
1 - 120 µg/mL
1 - 120 µg/mL
Pass
Accuracy (% Recovery)
98.0% - 102.0%
98.9% - 101.8%
Pass
Precision (RSD%)
- Repeatability
≤ 2.0%
0.9%
Pass
- Intermediate Precision
≤ 3.0%
1.8%
Pass
LOD
Signal-to-Noise ≥ 3
0.4 µg/mL
Pass
LOQ
Signal-to-Noise ≥ 10
1.0 µg/mL
Pass
Robustness
RSD ≤ 5.0% for varied conditions
Passed for minor changes in mobile phase composition and flow rate
Pass
Comparative Analysis: GC-MS vs. HPLC
The choice between GC-MS and HPLC for the quantification of (R)-2-Butyloctanoic acid depends on several factors, including the available instrumentation, sample matrix, and desired sensitivity.
Caption: A comparison of the advantages and disadvantages of GC-MS and HPLC for the analysis of (R)-2-Butyloctanoic acid.
Expert Insights:
Sensitivity and Specificity: GC-MS, particularly with SIM mode, generally offers higher sensitivity and specificity compared to HPLC with UV detection. The mass spectrometer provides an additional dimension of confirmation based on the mass-to-charge ratio of the analyte.
Sample Preparation: The HPLC method presented here has a simpler sample preparation protocol, which can lead to higher sample throughput. The derivatization step in the GC-MS method adds time and potential for variability.[9][10]
Robustness: Both methods, when properly developed, can be robust. However, the derivatization reaction in the GC-MS method can be a critical point for robustness, as incomplete reactions can affect accuracy and precision.
Cost and Complexity: GC-MS systems are generally more expensive and complex to operate and maintain than standard HPLC-UV systems.
Conclusion
Both chiral GC-MS and chiral HPLC are suitable and reliable techniques for the quantification of (R)-2-Butyloctanoic acid when properly validated according to ICH and FDA guidelines.[1][3][4][8] The choice of method should be based on a thorough evaluation of the specific analytical needs of the project. For high-sensitivity requirements and when dealing with complex matrices where specificity is a major concern, GC-MS is an excellent choice. For routine analysis where high throughput and simpler sample preparation are desired, and the required sensitivity is within the capabilities of UV detection, chiral HPLC is a very effective and robust alternative.
This guide provides a comprehensive framework for the validation of these analytical methods. It is imperative that each laboratory performs its own validation to ensure the method is suitable for its intended use and to generate the necessary documentation for regulatory submissions.
References
Creative Biolabs. HPLC for Short Chain Fatty Acid Analysis. [Link]
Research Journal of Pharmacy and Technology. A Validated Chiral HPLC Method for the Enantiomeric separation of Mefloquine. [Link]
MDPI. Gas Chromatography–Mass Spectrometry-Based Analyses of Fecal Short-Chain Fatty Acids (SCFAs): A Summary Review and Own Experience. [Link]
Agilent. GC/MS detection of short chain fatty acids from mammalian feces using automated sample preparation in aqueous solution. [Link]
PMC. Simultaneous Quantification of Straight-chain and Branched-chain Short Chain Fatty Acids by Gas Chromatography Mass Spectrometry. [Link]
FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
ResearchGate. Profiling of branched chain and straight chain saturated fatty acids by ultra-high performance liquid chromatography-mass spectrometry | Request PDF. [Link]
PubMed. Chiral phase-HPLC separation of hydroperoxyoctadecenoic acids and their biosynthesis by fatty acid dioxygenases. [Link]
Regis Technologies, Inc. System Suitability And Validation For Chiral Purity Assays Of Drug Substances. [Link]
PubMed. GC-MS analysis of short chain fatty acids and branched chain amino acids in urine and faeces samples from newborns and lactating mothers. [Link]
Google Patents.
Arbour Group. Analytical Method Validation: Mastering FDA Guidelines. [Link]
AOCS. The Chromatographic Resolution of Chiral Lipids. [Link]
PubMed. Development of a HPLC-UV method for the quantitative determination of four short-chain fatty acids and lactic acid produced by intestinal bacteria during in vitro fermentation. [Link]
Wiley Online Library. Acids: Derivatization for GC Analysis. [Link]
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FDA. Q2(R2) Validation of Analytical Procedures March 2024. [Link]
ResearchGate. (PDF) Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. [Link]
SciSpace. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]
Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. [Link]
LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]
A Comparative Guide to the Synthesis of (R)-2-Butyloctanoic Acid for Pharmaceutical Research and Development
(R)-2-Butyloctanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry is often crucial for biological activity and ef...
Author: BenchChem Technical Support Team. Date: February 2026
(R)-2-Butyloctanoic acid, a chiral carboxylic acid, is a valuable building block in the synthesis of various pharmaceutically active compounds. Its specific stereochemistry is often crucial for biological activity and efficacy, making its enantioselective synthesis a critical aspect of drug development.[1] This guide provides a comparative analysis of three prominent synthetic routes to (R)-2-butyloctanoic acid: asymmetric synthesis using chiral auxiliaries, enzymatic kinetic resolution, and asymmetric hydrogenation. Each method is evaluated based on its efficiency, stereoselectivity, scalability, and practical considerations for a research and development setting.
Introduction to Chiral Synthesis and the Significance of (R)-2-Butyloctanoic Acid
Chirality plays a pivotal role in pharmacology, as enantiomers of a drug can exhibit vastly different physiological effects. The synthesis of single-enantiomer compounds is therefore a cornerstone of modern medicinal chemistry. (R)-2-butyloctanoic acid serves as a key intermediate in the preparation of more complex molecules where the stereocenter at the α-position is a determinant of the final product's therapeutic profile. The selection of an appropriate synthetic strategy is paramount and depends on factors such as the required optical purity, scale of production, cost, and available resources.
Synthesis Route 1: Asymmetric Alkylation using an Evans Chiral Auxiliary
Asymmetric synthesis utilizing chiral auxiliaries is a robust and well-established method for the creation of stereogenic centers.[2] The Evans oxazolidinone auxiliaries are particularly effective for the asymmetric alkylation of carboxylic acid derivatives.[3] This approach involves the temporary attachment of a chiral auxiliary to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[2]
Mechanistic Rationale
The underlying principle of this method is the diastereoselective alkylation of an enolate derived from an N-acyloxazolidinone. The chiral auxiliary, typically derived from an amino acid, creates a sterically hindered environment that forces the incoming electrophile (in this case, a butyl group) to approach from a specific face of the enolate. This results in the formation of one diastereomer in preference to the other. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched carboxylic acid.
The stereochemical outcome is dictated by the chelation of the lithium cation by the carbonyl oxygen and the oxygen of the oxazolidinone ring, which forms a rigid five-membered ring. This conformation orients the bulky substituent on the auxiliary to effectively shield one face of the enolate.
Experimental Workflow
The synthesis of (R)-2-butyloctanoic acid via an Evans auxiliary can be conceptualized in the following steps:
Acylation: The chiral auxiliary, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, is acylated with octanoyl chloride to form the corresponding N-acyloxazolidinone.
Diastereoselective Alkylation: The N-acyloxazolidinone is deprotonated with a strong base, such as lithium diisopropylamide (LDA), to form a lithium enolate. This enolate is then reacted with butyl bromide. The bulky phenyl and methyl groups on the auxiliary direct the incoming butyl group to the Re face of the enolate, leading to the desired (R)-configuration at the α-carbon after cleavage.
Cleavage of the Auxiliary: The chiral auxiliary is removed by hydrolysis, typically using lithium hydroxide and hydrogen peroxide, to yield (R)-2-butyloctanoic acid. The auxiliary can often be recovered and reused.[2]
Figure 1: Workflow for Asymmetric Alkylation.
Performance Metrics (Predicted)
Metric
Value
Rationale
Overall Yield
60-75%
Based on typical yields for multi-step sequences involving Evans auxiliaries.
Enantiomeric Excess (ee)
>95%
Evans auxiliary methods are known for their high diastereoselectivity.
Scalability
Moderate
Can be scaled to gram quantities in a lab setting; larger scales may be costly.
Cost
High
Chiral auxiliaries and strong bases like LDA can be expensive.
Environmental Impact
Moderate
Use of cryogenic conditions, strong bases, and organic solvents.
Synthesis Route 2: Enzymatic Kinetic Resolution
Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to separate enantiomers from a racemic mixture. Lipases are commonly employed for the resolution of carboxylic acids and their esters due to their broad substrate tolerance and high enantioselectivity.[4]
Mechanistic Rationale
Kinetic resolution relies on the principle that one enantiomer in a racemic mixture reacts faster in the presence of a chiral catalyst (the enzyme) than the other. In the case of resolving racemic 2-butyloctanoic acid, this can be achieved through the enantioselective esterification of the acid or the enantioselective hydrolysis of its corresponding ester. For instance, a lipase such as Candida antarctica lipase B (CALB) can selectively catalyze the esterification of the (R)-enantiomer of 2-butyloctanoic acid with an alcohol, leaving the unreacted (S)-enantiomer behind. Conversely, if starting with a racemic ester, the enzyme can selectively hydrolyze the (R)-ester to the (R)-acid, leaving the (S)-ester unreacted. The maximum theoretical yield for the desired enantiomer in a kinetic resolution is 50%.
Experimental Workflow
A typical workflow for the enzymatic resolution of racemic 2-butyloctanoic acid via ester hydrolysis is as follows:
Synthesis of Racemic Ester: Racemic 2-butyloctanoic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods.
Enzymatic Hydrolysis: The racemic ester is incubated with a lipase (e.g., immobilized CALB) in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes the (R)-ester to (R)-2-butyloctanoic acid.
Separation: The reaction is stopped at approximately 50% conversion. The resulting mixture, containing (R)-2-butyloctanoic acid and the unreacted (S)-ester, is then separated. The (R)-acid can be extracted from the aqueous phase after acidification, while the (S)-ester remains in the organic phase.
Figure 2: Workflow for Enzymatic Kinetic Resolution.
Performance Metrics
Metric
Value
Rationale
Overall Yield
< 50% (for the desired enantiomer)
Theoretical maximum yield for kinetic resolution is 50%.
Enantiomeric Excess (ee)
>98%
Lipases like CALB are known for their excellent enantioselectivity.[4]
Scalability
High
Enzymatic reactions are often scalable and can be run in large bioreactors.
Cost
Moderate
Immobilized enzymes can be expensive initially but are often reusable.
Environmental Impact
Low
Reactions are typically run in aqueous media or with minimal organic solvents under mild conditions.
Synthesis Route 3: Asymmetric Hydrogenation
Asymmetric hydrogenation is a highly efficient method for the enantioselective reduction of prochiral unsaturated substrates.[5] For the synthesis of (R)-2-butyloctanoic acid, this would involve the hydrogenation of a corresponding α,β-unsaturated carboxylic acid precursor, 2-butyl-2-octenoic acid.
Mechanistic Rationale
This method relies on the use of a chiral transition metal catalyst, most commonly a ruthenium complex with a chiral phosphine ligand such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[6] The chiral ligand creates a chiral environment around the metal center, which coordinates to the double bond of the substrate. The delivery of hydrogen then occurs preferentially from one face of the double bond, leading to the formation of one enantiomer in excess. The choice of the ligand's chirality ((R)- or (S)-BINAP) determines the stereochemistry of the product.
Experimental Workflow
Synthesis of Precursor: The α,β-unsaturated acid, 2-butyl-2-octenoic acid, is synthesized, for example, via an aldol condensation of hexanal with the ethyl ester of 2-hexenoic acid, followed by hydrolysis.
Asymmetric Hydrogenation: The unsaturated acid is hydrogenated using a chiral Ru-BINAP catalyst under a hydrogen atmosphere. The reaction is typically carried out in a suitable solvent like methanol or ethanol.
Purification: After the reaction is complete, the catalyst is removed, and the product, (R)-2-butyloctanoic acid, is isolated and purified.
Figure 3: Workflow for Asymmetric Hydrogenation.
Performance Metrics
Metric
Value
Rationale
Overall Yield
70-90%
Asymmetric hydrogenation is typically a high-yielding reaction.
Enantiomeric Excess (ee)
>95%
Ru-BINAP catalysts are known for their high enantioselectivity in the hydrogenation of unsaturated acids.
Scalability
High
This method is widely used in industrial-scale synthesis due to its high efficiency and catalyst turnover.
Cost
High initial investment
Chiral ligands and ruthenium catalysts are expensive, but the high catalyst efficiency can make it cost-effective at scale.
Environmental Impact
Moderate
Requires a pressure reactor and organic solvents, but the atom economy is excellent.
Comparative Analysis and Recommendations
Feature
Asymmetric Alkylation (Evans Auxiliary)
Enzymatic Kinetic Resolution
Asymmetric Hydrogenation
Principle
Diastereoselective alkylation
Enantioselective enzymatic reaction
Enantioselective catalytic reduction
Yield
Good (60-75%)
Low (<50%)
Excellent (70-90%)
Enantioselectivity
Excellent (>95%)
Excellent (>98%)
Excellent (>95%)
Scalability
Moderate
High
High
Cost
High
Moderate
High (initial)
Environmental Impact
Moderate
Low
Moderate
Key Advantage
High predictability and reliability
"Green" and mild conditions
High yield and atom economy
Key Disadvantage
Stoichiometric use of expensive auxiliary
Theoretical yield limit of 50%
Requires specialized equipment (pressure reactor) and expensive catalyst
Recommendations for Researchers, Scientists, and Drug Development Professionals:
For early-stage research and small-scale synthesis where reliability and high enantiopurity are paramount, the asymmetric alkylation using an Evans auxiliary is an excellent choice, despite its higher cost and moderate scalability. Its predictability makes it a valuable tool for accessing specific stereoisomers with confidence.
For processes where sustainability and mild reaction conditions are a priority , and where the recovery of the "unwanted" enantiomer is also of value, enzymatic kinetic resolution is highly recommended. Its major drawback is the 50% theoretical yield for the desired product.
For large-scale production and process development , asymmetric hydrogenation is the most suitable method. Its high yield, excellent enantioselectivity, and high catalyst turnover numbers make it the most economically viable option for industrial applications, despite the initial high investment in catalyst and equipment.
Detailed Experimental Protocols
Representative Protocol for Asymmetric Alkylation
Step 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone
To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq) in anhydrous THF at 0 °C under an argon atmosphere, is added n-butyllithium (1.05 eq) dropwise. The mixture is stirred for 15 minutes, and then octanoyl chloride (1.1 eq) is added dropwise. The reaction is stirred at 0 °C for 1 hour and then warmed to room temperature for 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Step 2: Asymmetric Alkylation
To a solution of the N-octanoyl oxazolidinone (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, is added LDA (1.1 eq) dropwise. The solution is stirred for 30 minutes, after which butyl bromide (1.5 eq) is added. The reaction mixture is stirred at -78 °C for 2 hours and then allowed to slowly warm to 0 °C over 2 hours. The reaction is quenched with saturated aqueous NH4Cl and extracted with ethyl acetate. The organic layer is washed with brine, dried over MgSO4, and concentrated.
Step 3: Cleavage of the Auxiliary
The crude alkylated product is dissolved in a mixture of THF and water (4:1). The solution is cooled to 0 °C, and aqueous hydrogen peroxide (4.0 eq) is added, followed by the dropwise addition of a 1M aqueous solution of lithium hydroxide (2.0 eq). The mixture is stirred at 0 °C for 4 hours. The reaction is quenched with an aqueous solution of Na2SO3. The THF is removed under reduced pressure, and the aqueous layer is acidified to pH 2 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over MgSO4 and concentrated to give (R)-2-butyloctanoic acid.
Representative Protocol for Enzymatic Kinetic Resolution
Step 1: Synthesis of Racemic Ethyl 2-Butyloctanoate
To a solution of racemic 2-butyloctanoic acid (1.0 eq) in ethanol (5.0 eq) is added a catalytic amount of sulfuric acid. The mixture is refluxed for 4 hours. The ethanol is removed under reduced pressure, and the residue is dissolved in diethyl ether. The organic layer is washed with saturated aqueous NaHCO3 and brine, dried over MgSO4, and concentrated to give the racemic ester.
Step 2: Enzymatic Hydrolysis
The racemic ethyl 2-butyloctanoate (1.0 eq) is suspended in a phosphate buffer (pH 7.0). Immobilized Candida antarctica lipase B (Novozym 435) is added, and the mixture is stirred at 30-40 °C. The reaction progress is monitored by TLC or GC until approximately 50% conversion is reached. The enzyme is filtered off and washed with water and ethanol.
Step 3: Separation
The aqueous filtrate is acidified to pH 2 with 1M HCl and extracted with ethyl acetate. The combined organic layers are dried over MgSO4 and concentrated to afford (R)-2-butyloctanoic acid. The unreacted (S)-ethyl 2-butyloctanoate can be recovered from the organic phase of the initial reaction mixture.
Conclusion
The synthesis of (R)-2-butyloctanoic acid can be successfully achieved through several distinct and effective methodologies. The choice of the optimal route is a strategic decision that must be aligned with the specific goals of the project, whether it be rapid access to small quantities for initial screening, the development of a sustainable and green process, or the large-scale manufacturing of a key pharmaceutical intermediate. By understanding the principles, advantages, and limitations of each approach, researchers and drug development professionals can make informed decisions to advance their programs efficiently and effectively.
References
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Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis. (2017). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
Asymmetric Alkylation of Enolates. (n.d.). Scribd. Retrieved February 6, 2026, from [Link]
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The synthesis of asymmetric hydrogenation catalyst [Ru(BINAP)(OAc)2] and its solid supported studies. (2006). ResearchGate. Retrieved February 6, 2026, from [Link]
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2-Butyloctanoic acid. (n.d.). PubChem. Retrieved February 6, 2026, from [Link]
Antioxidant and Antibacterial Activity of Caprylic Acid Vanillyl Ester Produced by Lipase-Mediated Transesterification. (2021). PubMed. Retrieved February 6, 2026, from [Link]
Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters. (2010). PubMed. Retrieved February 6, 2026, from [Link]
Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substitute. (n.d.). University of York. Retrieved February 6, 2026, from [Link]
Candida antarctica lipase B-catalyzed reactions of hydroxy esters: Competition of acylation and hydrolysis. (2005). ResearchGate. Retrieved February 6, 2026, from [Link]
Enantioselective synthesis of α-alkenyl α-amino acids via N–H insertion reactions. (2016). National Center for Biotechnology Information. Retrieved February 6, 2026, from [Link]
Evans Enolate Alkylation-Hydrolysis. (n.d.). Retrieved February 6, 2026, from [Link]
Kinetics of Lipase-mediated Synthesis of Butyl Butyrate in n-hexane. (2004). Retrieved February 6, 2026, from [Link]
BINAP-Ru(II) and BINAP-Rh(I)-catalyzed asymmetric hydrogenation of olefins without heteroatom-functionalities. (1995). Sci-Hub. Retrieved February 6, 2026, from [Link]
Ethyl Butyrate Synthesis Catalyzed by Lipases A and B from Candida antarctica Immobilized onto Magnetic Nanoparticles. Improvement of Biocatalysts' Performance under Ultrasonic Irradiation. (2020). MDPI. Retrieved February 6, 2026, from [Link]
The Noyori Asymmetric Hydrogenation Reaction. (n.d.). Andrew G. Myers Research Group, Harvard University. Retrieved February 6, 2026, from [Link]
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Asymmetric Hydrogenation. (2015). ETH Zurich. Retrieved February 6, 2026, from [Link]
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Lipase-Catalyzed Kinetic Resolution of Dimethyl and Dibutyl 1-Butyryloxy-1-carboxymethylphosphonates. (2020). MDPI. Retrieved February 6, 2026, from [Link]
Enantioselective synthesis and complement inhibitory assay of A/B-ring partial analogues of oleanolic acid. (2014). PubMed. Retrieved February 6, 2026, from [Link]
Synthesis of chiral β-substituted γ-amino-butyric acid derivatives via enantioconvergent ring opening of racemic 2-(hetero)aryl aziridines with ketene silyl acetals. (2020). Royal Society of Chemistry. Retrieved February 6, 2026, from [Link]
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A Comparative Guide to Assessing the Enantiomeric Excess of Synthesized (R)-2-Butyloctanoic Acid
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This g...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis and application of chiral molecules, the accurate determination of enantiomeric excess (ee) is a critical quality attribute. This guide provides an in-depth comparison of the primary analytical techniques for assessing the enantiomeric purity of synthesized (R)-2-Butyloctanoic acid, a chiral carboxylic acid with potential applications in various fields, including pharmaceuticals and material science. We will delve into the principles, experimental protocols, and comparative performance of chiral chromatography, Nuclear Magnetic Resonance (NMR) spectroscopy, and polarimetry, offering field-proven insights to guide your selection of the most appropriate method for your research needs.
The Significance of Enantiomeric Purity
(R)-2-Butyloctanoic acid possesses a single stereocenter, leading to the existence of two enantiomers: (R)- and (S)-2-butyloctanoic acid. In many biological systems, these enantiomers can exhibit significantly different pharmacological, toxicological, and metabolic properties. Therefore, the ability to synthesize and accurately quantify the desired (R)-enantiomer, while controlling the level of the undesired (S)-enantiomer, is paramount for the development of safe and efficacious products. This guide will equip you with the knowledge to confidently assess the enantiomeric excess of your synthesized material.
Chiral Chromatography: The Gold Standard for Separation
Chiral chromatography, encompassing both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is widely regarded as the most powerful and versatile technique for the separation and quantification of enantiomers.[1] The fundamental principle lies in the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, their separation.[2][3]
Chiral HPLC is a robust and widely adopted method for determining the enantiomeric excess of a vast array of chiral compounds, including carboxylic acids.[4] The separation is achieved by passing a solution of the analyte through a column packed with a chiral stationary phase.
Principle of Chiral HPLC Separation:
The enantiomers of 2-butyloctanoic acid form transient diastereomeric complexes with the chiral selector of the stationary phase. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, enabling their separation. For acidic compounds like 2-butyloctanoic acid, polysaccharide-based CSPs are often effective.[5]
Figure 1: Workflow of Chiral HPLC for Enantiomeric Separation.
Experimental Protocol: Chiral HPLC of 2-Butyloctanoic Acid
Column Selection: A polysaccharide-based chiral stationary phase, such as one coated with cellulose tris(3,5-dimethylphenylcarbamate), is a suitable starting point.
Mobile Phase Preparation: A typical mobile phase for normal-phase separation of a carboxylic acid would be a mixture of n-hexane and a polar modifier like 2-propanol (e.g., 90:10 v/v). The addition of a small amount of a strong acid, such as trifluoroacetic acid (TFA) (e.g., 0.1%), is often necessary to improve peak shape and resolution by suppressing the ionization of the carboxylic acid.[5]
Sample Preparation: Dissolve a known concentration of the synthesized 2-butyloctanoic acid in the mobile phase.
Chromatographic Conditions:
Flow Rate: 1.0 mL/min
Column Temperature: 25 °C
Detection: UV at a wavelength where the analyte has some absorbance (typically low for saturated carboxylic acids, e.g., 210 nm), or a more universal detector like a refractive index (RI) or evaporative light scattering detector (ELSD) can be used.
Injection Volume: 10 µL
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers using the formula:
ee (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Chiral Gas Chromatography (GC)
For more volatile compounds or those that can be easily derivatized to become volatile, chiral GC is an excellent alternative with high resolution capabilities.[3] For a C12 fatty acid like 2-butyloctanoic acid, derivatization is necessary.
Principle of Chiral GC Separation:
Similar to HPLC, chiral GC relies on a chiral stationary phase. The derivatized enantiomers of 2-butyloctanoic acid will have different interactions with the CSP, leading to different elution times.
Experimental Protocol: Chiral GC of 2-Butyloctanoic Acid
Derivatization: Convert the carboxylic acid to a more volatile ester, for example, a methyl ester. This can be achieved by reaction with a methylating agent like diazomethane or by Fischer esterification with methanol and an acid catalyst.
Column Selection: A cyclodextrin-based chiral capillary column is commonly used for the separation of fatty acid methyl ester enantiomers.
GC Conditions:
Injector Temperature: 250 °C
Oven Temperature Program: Start at a temperature appropriate for the volatility of the derivative (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min).
Carrier Gas: Helium or Hydrogen at a constant flow rate.
Detector: Flame Ionization Detector (FID) is standard for organic analytes.
Detector Temperature: 250 °C
Data Analysis: The enantiomeric excess is calculated from the integrated peak areas of the two derivatized enantiomers, similar to the HPLC method.
NMR Spectroscopy: A Powerful Tool for Structural and Chiral Analysis
NMR spectroscopy offers a distinct advantage over chromatographic methods as it can provide structural information in addition to the enantiomeric ratio.[4] The determination of ee by NMR requires the use of a chiral auxiliary to induce a chemical shift difference between the enantiomers, which are otherwise indistinguishable in a standard NMR spectrum. This can be achieved through the use of either a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA).
Using Chiral Derivatizing Agents (CDAs)
This method involves the covalent reaction of the enantiomeric mixture with an enantiomerically pure CDA to form a mixture of diastereomers.[6] These diastereomers have different physical properties and, therefore, distinct NMR spectra.
Principle of CDA-based NMR Analysis:
The (R)- and (S)-enantiomers of 2-butyloctanoic acid react with a single enantiomer of a chiral derivatizing agent (e.g., an amine) to form two different diastereomeric amides. The different spatial arrangements of the groups in these diastereomers result in at least some of their corresponding protons or carbons experiencing different magnetic environments, leading to separate signals in the NMR spectrum.
Figure 2: Principle of Using a Chiral Derivatizing Agent (CDA) for NMR Analysis.
Experimental Protocol: NMR with (S)-(-)-α-Methylbenzylamine
Amide Formation: In a clean, dry NMR tube, dissolve a small amount of the synthesized 2-butyloctanoic acid in a suitable deuterated solvent (e.g., CDCl3). Add a slight molar excess of a coupling agent (e.g., DCC or EDC) and then one equivalent of enantiomerically pure (S)-(-)-α-methylbenzylamine. Allow the reaction to proceed to completion.
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum of the resulting diastereomeric amide mixture.
Data Analysis: Identify a proton signal that is well-resolved for the two diastereomers. The proton alpha to the carbonyl group is often a good candidate. The integration of these two signals will directly correspond to the ratio of the (R)- and (S)-enantiomers in the original sample. The ee is calculated as:
ee (%) = [ (Integraldiastereomer 1 - Integraldiastereomer 2) / (Integraldiastereomer 1 + Integraldiastereomer 2) ] x 100
Using Chiral Solvating Agents (CSAs)
This approach involves the non-covalent interaction of the analyte with an enantiomerically pure CSA. This forms transient, rapidly equilibrating diastereomeric complexes in the NMR tube.
Principle of CSA-based NMR Analysis:
The (R)- and (S)-enantiomers of 2-butyloctanoic acid interact with a single enantiomer of a chiral solvating agent (like Pirkle's alcohol) through weak interactions such as hydrogen bonding and π-π stacking. These interactions create different average magnetic environments for the nuclei of the two enantiomers, leading to the splitting of what would otherwise be a single peak into two.[1]
Figure 3: Principle of Using a Chiral Solvating Agent (CSA) for NMR Analysis.
Experimental Protocol: NMR with Pirkle's Alcohol
Sample Preparation: In a clean, dry NMR tube, dissolve a small amount of the synthesized 2-butyloctanoic acid in a suitable deuterated solvent (e.g., CDCl3).
Addition of CSA: Add an equivalent or a slight excess of enantiomerically pure (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol (Pirkle's alcohol).
NMR Acquisition: Acquire a high-resolution 1H NMR spectrum. It may be necessary to acquire spectra at different temperatures to optimize the resolution of the split signals.
Data Analysis: Identify a proton signal that shows clear splitting due to the presence of the CSA. The proton alpha to the carbonyl group is a likely candidate. The integration of these two signals allows for the calculation of the enantiomeric excess as described for the CDA method.
Polarimetry: A Classical but Limited Approach
Polarimetry is the oldest method for assessing the enantiomeric composition of a sample. It measures the rotation of plane-polarized light as it passes through a solution of a chiral compound.
Principle of Polarimetry:
Enantiomers rotate plane-polarized light to an equal but opposite extent. The magnitude and direction of this rotation are characteristic of the compound, its concentration, the path length of the light, the solvent, and the temperature. The enantiomeric excess can be calculated by comparing the specific rotation of the synthesized sample to the specific rotation of the enantiomerically pure standard.
Experimental Protocol: Polarimetry
Sample Preparation: Prepare a solution of the synthesized 2-butyloctanoic acid of a precisely known concentration in a suitable solvent.
Measurement: Place the solution in a polarimeter cell of a known path length and measure the observed optical rotation.
Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula:
[α] = α / (c * l)
where α is the observed rotation, c is the concentration in g/mL, and l is the path length in decimeters.
Calculation of Enantiomeric Excess:
ee (%) = ( [α]sample / [α]pure enantiomer ) x 100
Limitations of Polarimetry:
A significant drawback of this method is the requirement of knowing the specific rotation of the enantiomerically pure (R)-2-Butyloctanoic acid, a value that may not be readily available in the literature. Furthermore, polarimetry is less sensitive than chromatographic and NMR methods and is susceptible to impurities that may also be optically active.
Comparative Analysis of Methods
Feature
Chiral HPLC
Chiral GC
NMR with CDA
NMR with CSA
Polarimetry
Principle
Differential interaction with a CSP
Differential interaction with a CSP
Formation of diastereomers
Formation of transient diastereomeric complexes
Optical rotation
Sensitivity
High
Very High
Moderate
Moderate
Low
Accuracy & Precision
High
High
High
High
Moderate
Sample Throughput
Moderate
High
Low
Moderate
High
Requirement for Standard
Not essential for ee, but useful for peak assignment
Not essential for ee, but useful for peak assignment
Not required
Not required
Essential for pure enantiomer
Sample Preparation
Simple dissolution
Derivatization required
Chemical reaction required
Simple mixing
Precise concentration required
Information Provided
Enantiomeric ratio
Enantiomeric ratio
Enantiomeric ratio, structural info
Enantiomeric ratio, structural info
Enantiomeric excess (if standard is known)
Cost (Instrument)
High
Moderate
High
High
Low
Robustness
High
High
Moderate (reaction dependent)
Moderate (concentration/temp dependent)
Moderate
Conclusion and Recommendations
For the rigorous and reliable determination of the enantiomeric excess of synthesized (R)-2-Butyloctanoic acid, chiral chromatography (HPLC or GC) is the recommended primary technique . These methods offer high sensitivity, accuracy, and robustness. Chiral HPLC is particularly advantageous as it often does not require derivatization of the analyte.
NMR spectroscopy with chiral auxiliaries serves as an excellent orthogonal method for confirmation. It provides valuable structural information and does not require a chromatographic setup. The choice between a CDA and a CSA will depend on the specific analyte and the availability of suitable reagents.
Polarimetry can be a useful, rapid screening tool if the specific rotation of the pure enantiomer is known. However, due to its lower sensitivity and susceptibility to impurities, it should not be used as a standalone method for precise ee determination in a research or drug development setting.
Ultimately, the choice of method will depend on the specific requirements of the project, including the desired level of accuracy, sample throughput, and available instrumentation. For regulatory submissions in the pharmaceutical industry, the use of a validated, high-resolution chromatographic method is typically required.
References
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
A validated chiral HPLC method for the enantiomeric purity of alogliptin benzoate. Der Pharma Chemica. Available at: [Link]
Chiral stationary phases and applications in gas chromatography. Open Access LMU. Available at: [Link]
Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry. PLOS ONE. Available at: [Link]
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HPLC-MS-MS quantification of short-chain fatty acids actively secreted by probiotic strains. Frontiers in Microbiology. Available at: [Link]
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Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. Molecules. Available at: [Link]
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Comparing the surfactant properties of different branched-chain fatty acids
An In-Depth Comparative Guide to the Surfactant Properties of Branched-Chain Fatty Acids Authored by: A Senior Application Scientist Introduction: Beyond the Straight Chain In the vast landscape of surface-active agents,...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Surfactant Properties of Branched-Chain Fatty Acids
Authored by: A Senior Application Scientist
Introduction: Beyond the Straight Chain
In the vast landscape of surface-active agents, fatty acids and their salts (soaps) represent the cornerstone of surfactant chemistry. For decades, the focus has predominantly been on linear-chain fatty acids, valued for their straightforward synthesis and effective detergency. However, the introduction of branching along the hydrocarbon tail unlocks a new dimension of functionality, offering unique solutions to challenges in formulation science, from drug delivery to industrial applications.
Branched-chain fatty acids (BCFAs) are distinguished by the presence of one or more methyl groups on the carbon chain.[1] This seemingly minor structural alteration has profound implications for their physicochemical properties. Unlike their linear counterparts, which tend to pack into highly ordered, crystalline structures, the branching in BCFAs disrupts this tight packing. This disruption is the fundamental reason for their distinct surfactant behavior, leading to properties such as lower melting points, enhanced stability, and unique interfacial activity.[2][3]
This guide provides a comprehensive comparison of the surfactant properties of different classes of BCFAs, contrasting them with each other and with conventional linear fatty acids. We will delve into the causality behind their performance, present supporting experimental data, and provide detailed protocols for their characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique advantages of branched-chain surfactants in their work.
The Molecular Architecture of Branched-Chain Fatty Acids
The location and number of methyl branches dictate the properties of a BCFA. The most common types include iso acids, with a methyl group on the penultimate carbon, and anteiso acids, with a methyl group on the antepenultimate carbon.[4] Another significant class are the Guerbet acids, which are β-branched and derived from Guerbet alcohols.[5][6] Isostearic acid, a multi-branched C18 fatty acid, is a widely used example, valued for its liquid state at room temperature and high oxidative stability compared to its unsaturated linear counterpart, oleic acid.[2][7]
Caption: Workflow for determining CMC and γCMC using tensiometry.
Evaluation of Foaming Properties (Ross-Miles Method)
Principle: This method measures the initial foam height (foamability) and the stability of that foam over time.
Protocol:
Preparation: Prepare a solution of the surfactant at a specified concentration (e.g., 0.5% w/v) in water of a defined hardness.
Apparatus: Use a jacketed glass column with a reservoir at the top and a receiver at the bottom, maintained at a constant temperature (e.g., 40°C).
Procedure:
Add 50 mL of the surfactant solution to the bottom of the column.
Add 200 mL of the same solution to the dropping funnel (reservoir).
Open the stopcock and allow the 200 mL of solution to fall into the 50 mL, generating foam.
Immediately after all the solution has been added, record the initial foam height in millimeters. This is the measure of foamability.
Record the foam height again after a set time interval (e.g., 5 minutes) to assess foam stability.
Applications in Drug Development and Beyond
The unique properties of BCFAs make them highly valuable in specialized applications:
Drug Delivery: The emulsifying and solubilizing capabilities of BCFAs are leveraged in the formulation of poorly soluble drugs. [8]Their ability to interact with lipid membranes can also enhance intestinal permeability and lymphatic uptake of certain therapeutic agents.
[9]* Cosmetics and Personal Care: Isostearic acid and its derivatives are prized in cosmetics for their stability, low irritation potential, and role as effective emulsifiers and dispersing agents for pigments.
[10]* Industrial Applications: The stability of BCFAs at high temperatures and their ability to reduce interfacial tension make them suitable for use as lubricants and in enhanced oil recovery operations.
[11][12]
Conclusion
Branched-chain fatty acids represent a versatile and powerful class of surfactants. By disrupting the ordered packing typical of linear chains, branching imparts unique properties such as enhanced stability, low-foaming characteristics, and highly effective interfacial tension reduction. While often exhibiting higher CMCs than their linear counterparts, their effectiveness in lowering surface tension and forming stable emulsions makes them superior choices for a wide range of applications, from advanced drug delivery systems to high-performance cosmetics. The choice between a linear and a branched-chain surfactant is therefore a strategic one, dictated by the specific performance requirements of the final formulation. Understanding the causal relationships between molecular structure and surfactant properties, as outlined in this guide, empowers researchers to make informed decisions and innovate with confidence.
References
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EurekAlert!. (2019). A new class of branched single chain surfactant for enhanced oil recovery reported. Available from: [Link]
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ResearchGate. (2025). Methods for the determination of anionic surfactants. Available from: [Link]
PMC. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance. Available from: [Link]
PMC. Fatty Acids as Therapeutic Auxiliaries for Oral and Parenteral Formulations. Available from: [Link]
MDPI. (2024). Towards a Deeper Understanding of Simple Soaps: Influence of Fatty Acid Chain Length on Concentration and Function. Available from: [Link]
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AOCS. (2019). Guerbet Compounds. Available from: [Link]
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PubMed. (2025). The effects of surfactant tail branching on oil-water interfacial tension reduction. Available from: [Link]
The University of Jordan. Simple Experiment to Determine Surfactant Critical Micelle Concentrations Using Contact-Angle Measurements. Available from: [Link]
Reddit. (2023). Is oleic acid the same as, or related to, Isostearic acid?. Available from: [Link]
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In Vivo versus In Vitro Studies of 2-Butyloctanoic Acid Enantiomers
Executive Summary & Technical Context[1][2][3][4][5] 2-Butyloctanoic acid (2-BOA), also known as Isocarb 12 or Isolauric acid , is a branched-chain fatty acid (BCFA) comprising a 12-carbon backbone with a butyl group at...
2-Butyloctanoic acid (2-BOA), also known as Isocarb 12 or Isolauric acid , is a branched-chain fatty acid (BCFA) comprising a 12-carbon backbone with a butyl group at the
-position (C2). Unlike linear fatty acids (e.g., lauric acid), 2-BOA exhibits significant resistance to -oxidation due to steric hindrance at the chiral center.
This guide compares the in vitro and in vivo behaviors of 2-BOA, emphasizing the critical role of chirality. While often supplied as a racemic mixture (50:50 R and S), the biological activity—particularly in neuroprotection, lipid nanoparticle (LNP) stability, and metabolism—is governed by stereospecific interactions.
Albumin binding (>99%), glucuronidation, limited -oxidation.
Chirality Impact
Low for antimicrobial/surfactant effects (physicochemical). High for receptor binding (e.g., PPARs).
Critical. The S-enantiomer is often amenable to acyl-CoA synthetase activation, whereas the R-enantiomer may undergo chiral inversion or sequestration.
Clearance
Diffusion-limited; often requires specific transporters (e.g., CD36).
Renal excretion of glucuronide conjugates; enterohepatic recirculation.
Chemical Identity and Stereochemistry[4][6]
The
-carbon of 2-BOA is a chiral center, resulting in two enantiomers:
While commercial synthesis (via Guerbet reaction or malonic ester synthesis) yields a racemate, biological systems often discriminate between these forms.
Structural Analog Relevance: 2-BOA is structurally homologous to Valproic Acid (VPA, 2-propylpentanoic acid). Studies on VPA demonstrate that the S-enantiomer is potentially more hepatotoxic due to mitochondrial sequestration, while the R-enantiomer is more rapidly glucuronidated. 2-BOA is expected to follow similar metabolic partitioning.
In Vitro Studies: Mechanisms and Protocols
In vitro assays typically utilize 2-BOA for its surfactant properties or as a metabolic probe in neurodegenerative models (e.g., Huntington's Disease).
Neuroprotection and Mitochondrial Function
In striatal cell models (STHdhQ111), 2-BOA serves as an alternative energy substrate and HDAC inhibitor.
Observation: 2-BOA treatment restores ATP levels and reduces mutant Huntingtin (mHTT) aggregates.
Causality: The branched structure prevents rapid degradation, allowing sustained mitochondrial fueling via anaplerosis, unlike linear medium-chain triglycerides (MCTs) which are rapidly depleted.
Antimicrobial and Acaricidal Activity
2-BOA disrupts the lipid bilayer of microorganisms.
Data: 2-BOA shows high efficacy against Staphylococcus epidermidis and dust mites (Dermatophagoides farinae).
Stereochemistry Note: In membrane disruption assays, the racemate performs similarly to enantiopure fractions because the mechanism is physicochemical (surfactant-driven) rather than receptor-mediated.
Protocol 1: In Vitro Neuroprotection Assay (HD Model)
Objective: Quantify the effect of 2-BOA on mHTT aggregation.
Cell Culture: Culture inducible PC12 cells expressing exon 1 of the huntingtin protein with 103 glutamines (Q103).
Treatment:
Dissolve 2-BOA (Racemic, R, or S) in DMSO.
Treat cells with 0.1, 0.5, and 1.0 mM 2-BOA for 24 hours.
Control: Vehicle (DMSO < 0.1%) and Linear Lauric Acid (C12).
Aggregation Assay:
Lyse cells in RIPA buffer.
Perform Filter Retardation Assay (cellulose acetate membrane) to trap aggregates.
Immunoblot with anti-HTT antibody (e.g., EM48).
Viability Check: Confirm non-toxicity using an MTT or LDH release assay.
Validation: Efficacy is confirmed if aggregate load decreases >30% vs. vehicle without compromising cell viability.
In Vivo Studies: Pharmacokinetics and Metabolism
In vivo, the steric bulk of the butyl group at C2 drastically alters pharmacokinetics compared to linear fatty acids.
Metabolism: The Beta-Oxidation Blockade
Linear fatty acids enter the mitochondria and undergo rapid
-oxidation. 2-BOA, however, encounters a "metabolic roadblock" at the acyl-CoA dehydrogenase step.
Mechanism: The
-butyl group sterically hinders the formation of the trans-2-enoyl-CoA intermediate.
Consequence:
Prolonged Half-life:
is significantly longer than lauric acid.
Alternative Pathways: Metabolism shifts toward
-oxidation (cytochrome P450 mediated) and glucuronidation.
Stereoselective Clearance
Based on analog studies (VPA and 2-ethylhexanoic acid):
Acyl-Glucuronidation: The UDP-glucuronosyltransferase (UGT) enzymes often show preference for one enantiomer (typically S in similar substrates), leading to faster clearance of that isomer.
Chiral Inversion: In rats,
-substituted acyl-CoAs can undergo racemization via an epimerase (2-arylpropionyl-CoA epimerase homolog), converting the "metabolically resistant" isomer into the "labile" one, or vice versa.
Protocol 2: Comparative Pharmacokinetic Study (Rat)
Objective: Determine the stereoselective clearance of 2-BOA.
Subject: Male Sprague-Dawley rats (cannulated).
Administration:
Group A: IV Bolus of Racemic 2-BOA (20 mg/kg).
Group B: Oral Gavage of Racemic 2-BOA (20 mg/kg).
Sampling: Collect blood at 0, 15, 30, 60, 120, 240, 480 min.
Analysis (Chiral Inversion Detection):
Plasma extraction with acetonitrile.
Derivatization with a chiral auxiliary (e.g., (S)-1-phenylethylamine) to form diastereomers.
Quantification: LC-MS/MS analysis separating the R-amide and S-amide derivatives.
Data Output: Calculate
, , and (clearance) for both enantiomers separately.
Comparative Data Summary
The following table synthesizes data from toxicological reports (Isocarb 12) and neuroprotective studies.
Parameter
In Vitro (Cell Culture)
In Vivo (Rat/Mouse)
Effective Concentration
(Neuroprotection)
(No observable effect level - NOEL)
Toxicity Endpoint
Cytotoxicity ()
Hepatomegaly (Peroxisome proliferation due to CoA sequestration)
Metabolic Stability
High (Stable > 24h in media)
Moderate (Extensive Glucuronidation)
Enantiomeric Difference
Negligible for membrane lysis; Significant for enzyme inhibition.
High. Differential binding to serum albumin and clearance rates.
Visualization of Metabolic Pathways
The diagram below illustrates the divergent fate of 2-BOA compared to linear fatty acids, highlighting the "Metabolic Blockade" that gives it unique pharmacological properties.
Figure 1: Metabolic fate of 2-Butyloctanoic Acid. The alpha-branch (C2) hinders standard beta-oxidation, shifting clearance toward glucuronidation and omega-oxidation.
References
Neuroprotective Effects in HD Models:
Title: Determination of neuroprotective effects of medium chain fatty acids and their derivatives on mutant huntingtin aggregates.
Source: CSIR-NIScPR / Indian Journal of Biochemistry and Biophysics.
URL:[Link]
Epilepsy and Branched Fatty Acids:
Title: Structurally-specific medium chain fatty acids strongly reduce frequency of in vitro epileptiform activity.[3]
Source: ResearchGate / Neuropharmacology.
URL:[Link]
Toxicology and Safety Assessment:
Title: Public Report: Octanoic acid, 2-butyl- (Isocarb 12).[4]
Source: Australian Industrial Chemicals Introduction Scheme (AICIS).[5]
URL:[Link]
Acaricidal Activity:
Title: Acaricidal Activity of Clove Bud Oil Compounds against Dermatophagoides farinae. (Comparative data on 2-butyloctanoic acid).
Source: Journal of Agricultural and Food Chemistry.
URL:[Link]
Title: Lipid and lipid nanoparticle formulations for delivery of nucleic acids (Patent).
Operational Guide: Safe Disposal and Management of (R)-2-Butyloctanoic Acid
Executive Operational Summary Substance: (R)-2-Butyloctanoic Acid CAS Registry Number: 27610-92-0 (General/Racemic); Note: Specific enantiomer CAS may vary by vendor, but disposal protocols remain chemically identical. C...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Operational Summary
Substance: (R)-2-Butyloctanoic Acid
CAS Registry Number: 27610-92-0 (General/Racemic); Note: Specific enantiomer CAS may vary by vendor, but disposal protocols remain chemically identical.
Chemical Class: Branched-chain Fatty Acid (C12)
This guide supersedes generic "organic waste" instructions. As a researcher, you must recognize that (R)-2-Butyloctanoic acid is not merely an acidic byproduct; it is a viscous, lipophilic fluid with high surface adhesion. Improper disposal frequently leads to drain clogging, persistent residue on glassware, and downstream contamination of aqueous waste streams.
Before initiating disposal, characterize the waste state. The "R" isomer is often used in high-value chiral synthesis. If the material is unreacted starting material, consider recovery via acid-base extraction before disposal.
Physicochemical Properties Relevant to Disposal[1][2]
Lipophilicity (LogP ~4.8): This molecule is highly hydrophobic. It will not dissolve in water. Attempting to wash glassware with water alone will result in a sticky, smeary residue that complicates cleaning.
Viscosity: Higher than simple mineral acids. It clings to container walls, requiring solvent rinsing (Ethanol or Acetone) to fully transfer into waste containers.
Acidity (pKa ~4.8): It is a weak acid. While not corrosive enough to immediately destroy skin (like Sulfuric acid), it causes contact dermatitis upon prolonged exposure.
Scenario: You have a mixture of (R)-2-Butyloctanoic acid in an organic solvent (e.g., DCM, Ethyl Acetate).
Segregation: Do not mix with oxidizing acids (Nitric, Perchloric). This can form unstable esters or generate heat.
Container Selection: Use High-Density Polyethylene (HDPE) or Glass jerrycans. Avoid standard LDPE wash bottles for long-term storage as fatty acids can slowly plasticize soft polymers.
Labeling: Mark clearly as "Non-Halogenated Organic Solvent Waste" (unless mixed with DCM/Chloroform, then "Halogenated").
Workflow 2: Pure Substance Disposal (Expired/Degraded Reagent)
Scenario: You have a vial of pure oil that has degraded or is no longer needed.
Bulking: Do not pour viscous oil directly into a large waste drum; it creates splash hazards.
Dilution (The "Senior Scientist" Tip): Dilute the oil 1:1 with Acetone or Ethanol. This reduces viscosity, ensuring the material flows completely out of the vial and prevents "clinging" residue in the primary container.
Transfer: Pour the diluted mixture into the Non-Halogenated Organic Waste stream.
Rinsing: Triple rinse the original vial with small volumes of acetone, adding rinsate to the waste container. Deface the label and dispose of the glass vial in "Glass Waste."
Workflow 3: Solid Waste (Contaminated PPE/Wipes)
Scenario: Kimwipes or paper towels used to wipe a spill or clean a spatula.
Bagging: Place immediately into a yellow/red biohazard or chemically contaminated debris bag (2-mil thickness minimum).
Sealing: Fatty acids can "creep" or wick through paper. Ensure the bag is sealed to prevent oily stains on the secondary container.
Classification: Dispose of as "Solid Chemical Waste" for incineration.
Emergency Spill Response Protocol
Caution: Fatty acid spills are exceptionally slippery. Slip-and-fall accidents are a higher immediate risk than chemical burns.
Step 1: Secure the Perimeter
Alert nearby personnel. Place "Slippery When Wet" signage immediately.
Step 2: Containment (The "Damming" Technique)
Do not use water. Water will spread the hydrophobic oil, expanding the contaminated area.
Use vermiculite , diatomaceous earth , or polypropylene pads .
Create a dike around the spill edge first, then work inward.
Scoop absorbed material into a wide-mouth hazardous waste jar.
The Solvent Wash: The floor will remain greasy. Wash the area with a surfactant-rich detergent (e.g., Alconox solution) or Ethanol. Water alone is ineffective.
Check for "squeakiness" on the floor with a gloved finger to ensure all lipid residue is removed.
Decision Matrix: Waste Stream Logic
The following diagram illustrates the decision-making process for disposing of (R)-2-Butyloctanoic acid residues.
Figure 1: Decision matrix for segregating (R)-2-Butyloctanoic acid waste based on physical state and solvent composition.
Regulatory & Compliance Reference
Compliance with local regulations (EPA RCRA in the US, REACH in EU) is mandatory.
RCRA Status: Not a P-listed or U-listed waste. However, it must be managed as Characteristic Waste if mixed with ignitable solvents (D001).
Aquatic Toxicity: Due to H412 classification, this material is prohibited from sewer disposal under the Clean Water Act (CWA).
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 33970, 2-Butyloctanoic acid. Retrieved from [Link]
European Chemicals Agency (ECHA). Registration Dossier: 2-butyloctanoic acid - Hazards and Classification.[3] Retrieved from [Link]
United States Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. Retrieved from [Link]